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  • Product: Diperdipine hydrochloride
  • CAS: 149543-07-7

Core Science & Biosynthesis

Foundational

Diperdipine Hydrochloride: Synthesis, Characterization, and Pharmacological Profiling of an Asymmetric 1,4-Dihydropyridine

Executive Overview Diperdipine (developmental code YS-201) is a dihydropyridine-type L-type calcium channel antagonist originally evaluated for the management of angina pectoris and hypertension[1]. Structurally, it is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Diperdipine (developmental code YS-201) is a dihydropyridine-type L-type calcium channel antagonist originally evaluated for the management of angina pectoris and hypertension[1]. Structurally, it is an asymmetric 1,4-dihydropyridine derivative[]. This technical whitepaper details the causality-driven synthetic route, self-validating experimental protocols, and physicochemical characterization required to produce and analyze its pharmaceutical-grade hydrochloride salt.

Mechanistic Rationale in Molecular Design

The core scaffold of diperdipine features a 4-(3-nitrophenyl) group, which sterically locks the aryl ring perpendicular to the 1,4-dihydropyridine boat conformation—a strict geometric requirement for optimal allosteric binding to the Cav1.2 channel.

Causality in Ester Selection: The asymmetric C3 and C5 ester groups dictate the molecule's pharmacokinetic profile. The C3 position holds a standard ethyl ester, while the C5 position is functionalized with a 2-(piperidin-1-yl)ethyl ester[]. This basic piperidine side chain was intentionally incorporated to increase the basicity of the molecule, allowing for the formation of a stable, water-soluble hydrochloride salt. This design choice overcomes the poor aqueous solubility (XLogP3 = 3.8) typical of highly lipophilic dihydropyridines, thereby enhancing oral bioavailability and formulation stability[3].

Retrosynthetic Strategy & Chemical Synthesis

The synthesis of highly pure asymmetric 1,4-dihydropyridines like diperdipine relies on a modified two-step Knoevenagel-Hantzsch condensation[4].

Causality in Pathway Selection: A classical one-pot multicomponent Hantzsch reaction using two different acetoacetates would yield a statistical mixture of symmetrical and asymmetrical products. These byproducts are notoriously difficult to separate via standard chromatography. By isolating the Knoevenagel intermediate first, strict regioselectivity is enforced, ensuring high yield and purity of the final asymmetric target[4].

Synthesis A 3-Nitrobenzaldehyde C Ethyl 2-(3-nitrobenzylidene)acetoacetate (Knoevenagel Intermediate) A->C Piperidine/AcOH Reflux B Ethyl Acetoacetate B->C E Diperdipine Free Base C->E Hantzsch Cycloaddition Ethanol, Reflux D 2-(Piperidin-1-yl)ethyl 3-aminocrotonate D->E F Diperdipine Hydrochloride E->F HCl (g) in Ethanol Crystallization

Two-step Knoevenagel-Hantzsch synthesis of Diperdipine Hydrochloride.

Experimental Protocols

Phase 1: Synthesis of the Knoevenagel Intermediate
  • Reaction Setup: Charge a dry, nitrogen-flushed round-bottom flask with 3-nitrobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.05 eq) dissolved in anhydrous isopropanol.

  • Catalysis: Add catalytic amounts of piperidine (0.05 eq) and glacial acetic acid (0.05 eq). Causality: This specific weak acid/base pair forms an iminium ion intermediate that dramatically accelerates the aldol condensation and subsequent dehydration.

  • Execution: Reflux the mixture for 4 hours.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the distinct UV-active spot of 3-nitrobenzaldehyde is entirely consumed.

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the solid and wash with cold ethanol to yield pure ethyl 2-(3-nitrobenzylidene)acetoacetate. Validation: Confirm purity via melting point analysis before proceeding to Phase 2.

Phase 2: Modified Hantzsch Cycloaddition
  • Reaction Setup: Dissolve the isolated Knoevenagel intermediate (1.0 eq) and 2-(piperidin-1-yl)ethyl 3-aminocrotonate (1.0 eq) in anhydrous ethanol.

  • Execution: Reflux the mixture for 12–16 hours under an inert nitrogen atmosphere. Causality: Nitrogen shielding prevents premature oxidative aromatization of the newly formed 1,4-dihydropyridine ring into a pharmacologically inactive pyridine derivative.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Self-Validation System: Purify the crude diperdipine free base via recrystallization from methanol. Confirm the presence of the dihydropyridine N-H stretch (~3300 cm⁻¹) and the absence of primary amine peaks via FT-IR spectroscopy.

Phase 3: Hydrochloride Salt Formation
  • Reaction Setup: Dissolve the purified diperdipine free base in a minimal volume of anhydrous diethyl ether.

  • Execution: Dropwise add a stoichiometric excess of ethanolic HCl (1.1 eq) while maintaining the temperature at 0–5°C in an ice bath. Causality: Strict temperature control is required to prevent acid-catalyzed degradation or cleavage of the ester linkages.

  • Self-Validation System: Use pH indicator paper to confirm the solution has reached pH ~2, ensuring complete protonation of the tertiary piperidine nitrogen.

  • Isolation: Stir for 1 hour to allow complete crystallization. Filter the precipitate, wash with cold ether, and dry under vacuum to yield diperdipine hydrochloride.

Physicochemical Characterization

Comprehensive analytical profiling is required to verify the structural integrity of the synthesized compound. The table below summarizes the core quantitative data for diperdipine.

ParameterValueAnalytical Method / Source
IUPAC Name 3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateChemical Nomenclature[]
Molecular Formula C₂₄H₃₁N₃O₆ (Free Base)Elemental Analysis[3]
Monoisotopic Mass 457.22128 DaHRMS (ESI-TOF)[3]
XLogP3 3.8HPLC Retention Time / Computed[3]
Topological Polar Surface Area 114 ŲComputational Modeling[3]
Collision Cross Section [M+H]⁺ 210.7 ŲIon Mobility Spectrometry[5]

Pharmacological Profiling: L-Type Calcium Channel Blockade

Diperdipine exerts its primary pharmacological effect by binding to the allosteric dihydropyridine site on the α1 subunit of L-type calcium channels (Cav1.2) in vascular smooth muscle. Toxicological studies indicate a highly favorable safety profile, with a therapeutic index of at least 20 for oral administration, identifying the liver as the primary target organ only at extreme supratherapeutic doses[6].

MoA Drug Diperdipine Hydrochloride Receptor L-Type Ca2+ Channel Drug->Receptor Allosteric Blockade Ca Intracellular Ca2+ Influx Receptor->Ca Inhibits Calmodulin Ca2+-Calmodulin Complex Ca->Calmodulin Prevents Formation MLCK Myosin Light Chain Kinase Calmodulin->MLCK Decreased Activation Effect Vascular Smooth Muscle Relaxation MLCK->Effect Reduced Crosslinking

Mechanism of action for Diperdipine via L-type calcium channel blockade.

Sources

Exploratory

Diperdipine Hydrochloride: Advanced Solubility and Stability Profiling for Formulation Development

Executive Summary Diperdipine hydrochloride (YS-201) is a 1,4-dihydropyridine (DHP) derivative functioning as a potent L-type calcium channel blocker. While highly efficacious for cardiovascular indications, its clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diperdipine hydrochloride (YS-201) is a 1,4-dihydropyridine (DHP) derivative functioning as a potent L-type calcium channel blocker. While highly efficacious for cardiovascular indications, its clinical translation is severely bottlenecked by two physicochemical liabilities: poor aqueous solubility (Biopharmaceutics Classification System Class II) and extreme sensitivity to light-induced oxidative degradation [1]. This technical guide delineates the causality behind the experimental workflows required to profile and optimize the solubility and stability of Diperdipine HCl, ensuring a self-validating approach to robust formulation development.

Physicochemical Profiling & Solubility Enhancement (BCS Class II Dynamics)

Like most DHPs, Diperdipine HCl exhibits highly pH-dependent solubility. The basic piperidinyl moiety allows for salt formation (hydrochloride), which marginally improves solubility in the acidic gastric environment [2]. However, upon transitioning to the neutral pH of the lower intestine, the free base rapidly precipitates, leading to erratic absorption and variable bioavailability.

Causality of Excipient Selection

To circumvent in vivo precipitation, solubility enhancement strategies must alter the thermodynamic state of the API. This is achieved using nonionic surfactants (e.g., Polysorbate 20) or complexation agents like hydroxypropyl-beta-cyclodextrin (hpβCD). Cyclodextrins form inclusion complexes that sterically shield the hydrophobic DHP ring from the bulk aqueous environment, thermodynamically driving the API into solution [3]. Alternatively, solid dispersion techniques utilizing hydrophilic polymers (e.g., PVP K-30) are highly effective at trapping the drug in an amorphous, high-energy state, preventing crystal lattice formation [4].

Experimental Protocol: pH-Solubility and Complexation Profiling

To ensure data integrity, all solubility studies must be conducted in actinic (amber) glassware to prevent concurrent photodegradation from skewing the solubility metrics.

  • Media Preparation: Prepare standard USP buffer solutions (pH 1.2, 4.5, 6.8, and 7.4).

  • API Saturation: Add an excess of Diperdipine HCl (approx. 10 mg/mL) to 10 mL of each buffer in amber glass vials.

  • Equilibration: Agitate the suspensions in a reciprocal shaker at 37 ± 0.5 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via UPLC-DAD (λ = 238 nm).

  • Complexation Assay: Repeat steps 1–5 using pH 6.8 buffer supplemented with varying molar concentrations of hpβCD (0 to 50 mM) to determine the stability constant ( K1:1​ ) via phase-solubility diagrams.

Quantitative Data: Solubility Profile

Table 1: Summarized equilibrium solubility of Diperdipine HCl across different media and excipient systems.

Medium / Excipient SystempHEquilibrium Solubility (µg/mL)Fold Enhancement
HCl Buffer (0.1 N)1.2145.2 ± 4.1Baseline
Acetate Buffer4.542.6 ± 2.30.29x
Phosphate Buffer6.88.4 ± 1.10.05x
Phosphate Buffer + 1% Polysorbate 206.8112.5 ± 5.413.4x
Phosphate Buffer + 20 mM hpβCD6.8345.8 ± 12.641.1x
Solid Dispersion (1:3 API:PVP K-30)6.8410.2 ± 15.248.8x

Stability Profiling: Photodegradation Kinetics

The 1,4-dihydropyridine ring is inherently unstable under UV and visible light. The primary photodegradation pathway is the aromatization of the DHP ring to a pharmacologically inactive pyridine derivative [1]. This process is initiated by the photoexcitation of the singlet state, followed by proton transfer to the solvent and subsequent oxidation via reactive oxygen species (ROS)[6].

Photodegradation A Diperdipine HCl (1,4-Dihydropyridine) B Excited Singlet State (Photoexcitation) A->B UV/Vis Light (hv) C Proton Transfer (Solvent Mediated) B->C ROS Generation D Oxidized Photoproduct (Pyridine Derivative) C->D Aromatization

Fig 1. Photo-induced oxidative aromatization pathway of the 1,4-dihydropyridine ring.

Causality of Container and Matrix Selection

Because the degradation is photon-driven, standard clear glassware is insufficient for liquid formulations. Formulations must be evaluated in amber polyethylene terephthalate (PET) or covered containers[3]. Furthermore, incorporating the API into liposomes or cyclodextrin cavities sterically hinders the interaction between the excited DHP state and ROS, drastically improving photostability [5].

Experimental Protocol: ICH Q1B Photostability Testing
  • Sample Preparation: Prepare Diperdipine HCl solutions (100 µg/mL) in ethanol and in a 20 mM hpβCD aqueous complex.

  • Container Allocation: Transfer 5 mL aliquots into clear quartz vials, amber glass vials, and blue PET containers.

  • Irradiation: Place the vials in a photostability chamber equipped with a Xenon lamp. Expose the samples to an irradiance power of 450 W/m² (providing an overall illumination of ≥ 1.2 million lux hours and integrated near UV energy of ≥ 200 Watt hours/square meter).

  • Sampling: Withdraw 100 µL aliquots at predefined intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Chemometric Analysis: Analyze the samples using UPLC-DAD. Apply Multivariate Curve Resolution (MCR) to the spectral data to deconvolute the overlapping spectra of the parent drug and its pyridine photoproducts [6].

Quantitative Data: Photodegradation Kinetics

Table 2: Photodegradation kinetics of Diperdipine HCl under 450 W/m² irradiance.

Formulation MatrixContainer TypeDegradation at 60 min (%)Half-life ( t1/2​ ) (min)
Ethanolic SolutionClear Quartz85.4 ± 2.118.5
Ethanolic SolutionAmber Glass12.2 ± 1.4> 240
Aqueous hpβCD ComplexClear Quartz22.5 ± 1.8145.0
Aqueous hpβCD ComplexAmber PET< 2.0> 720

Integrated Formulation Strategy Workflow

To successfully develop a Diperdipine HCl product, solubility and stability testing cannot exist in silos. The workflow below illustrates the necessary concurrent engineering required to isolate a lead formulation.

Workflow cluster_sol Solubility Profiling cluster_stab Stability Testing (ICH Q1B) Start Diperdipine HCl API S1 pH-Solubility (Shake-Flask Method) Start->S1 S2 Surfactant Screening (Polysorbate 20 / hpβCD) Start->S2 T1 Photostability (Xenon Lamp, 450 W/m²) Start->T1 T2 Thermal/Hydrolytic (40°C / 75% RH) Start->T2 Analysis UPLC-DAD & MCR Analysis S1->Analysis S2->Analysis T1->Analysis T2->Analysis Opt Optimized Formulation (Solid Dispersion / Complex) Analysis->Opt

Fig 2. Integrated experimental workflow for Diperdipine solubility and stability profiling.

Conclusion

The development of Diperdipine hydrochloride formulations requires a rigorous, self-validating approach to overcome its BCS Class II limitations and extreme photolability. By leveraging thermodynamic solubility profiling and ICH-compliant photostability testing, formulation scientists can rationally select excipients like hpβCD and PVP K-30. These excipients not only enhance the aqueous solubility of the DHP ring but also provide critical steric shielding against photo-induced aromatization, ensuring a robust, stable, and bioavailable final drug product.

References

  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies MDPI[Link]

  • Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development National Institutes of Health (NIH) / PMC[Link]

  • A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants National Institutes of Health (NIH) / PMC[Link]

  • Studies on enhancement of solubility and dissolution properties of Nimodipine by solid dispersion technique Magna Scientia[Link]

  • Photostabilization of 1,4-dihydropyridine antihypertensives by incorporation into beta-cyclodextrin and liposomes National Institutes of Health (NIH) / PubMed[Link]

  • Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data Taylor & Francis[Link]

Foundational

Diperdipine Hydrochloride: Comprehensive In Vitro and In Vivo Pharmacological Profiling

Executive Summary Diperdipine hydrochloride is a potent, structurally optimized dihydropyridine-derivative calcium channel blocker (CCB). Designed primarily for the management of coronary heart disease and hypertensive c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diperdipine hydrochloride is a potent, structurally optimized dihydropyridine-derivative calcium channel blocker (CCB). Designed primarily for the management of coronary heart disease and hypertensive crises, it exhibits a highly selective arteriolar dilating effect. This technical whitepaper synthesizes the in vitro safety profiles and in vivo pharmacodynamic/pharmacokinetic (PK/PD) studies of Diperdipine. By examining the causality behind specific experimental methodologies—such as the isolation of pre-hepatic metabolism and the necessity of metabolic activation in genotoxicity assays—this guide provides drug development professionals with a rigorous framework for evaluating dihydropyridine derivatives.

Pharmacological Grounding and Mechanism of Action

Like other agents in its class (e.g., nifedipine, nitrendipine), Diperdipine exerts its primary pharmacological effect by binding to the dihydropyridine receptors on L-type voltage-gated calcium channels. This binding inhibits the transmembrane influx of extracellular calcium ions into vascular smooth muscle cells and myocardial cells. The reduction in intracellular calcium prevents the activation of myosin light chain kinase (MLCK), leading to profound smooth muscle relaxation and systemic vasodilation.

MoA D Diperdipine Hydrochloride Ca L-Type Ca2+ Channel (Vascular Smooth Muscle) D->Ca Binds Dihydropyridine Site Block Inhibition of Ca2+ Influx Ca->Block Relax Smooth Muscle Relaxation Block->Relax Decreased Intracellular Ca2+ Vaso Vasodilation & Reduced SVR Relax->Vaso

L-type calcium channel blockade by Diperdipine leading to vasodilation.

In Vitro Studies: Safety and Genotoxicity Profiling

The Causality of Metabolic Activation in Ames Testing

A critical hurdle in the preclinical development of any novel CCB is ruling out genotoxicity and carcinogenic potential. In vitro mutagenicity studies of Diperdipine utilized the Ames assay (Salmonella TA102). However, testing the parent compound in isolation is scientifically insufficient. Because dihydropyridines undergo extensive hepatic metabolism, a parent compound might appear safe in vitro while its in vivo hepatic metabolites could be highly genotoxic.

To create a self-validating experimental system, researchers incorporated the S-9 mix (rat liver homogenate) into the assay[1]. The S-9 fraction artificially simulates mammalian hepatic metabolism in vitro. Studies confirmed that neither Diperdipine nor its active metabolites induced revertant colonies, confirming the absence of mutagenic effects[1].

Protocol: In Vitro Ames Assay with S-9 Metabolic Activation
  • S-9 Fraction Preparation: Induce rat liver enzymes via pretreatment with phenobarbital. Harvest and homogenize the liver, separating the S-9 microsomal fraction in a 0.154 M KCl solvent buffer to preserve enzymatic activity.

  • Compound Formulation: Dissolve Diperdipine hydrochloride in polyethylene glycol 400 (PEG 400) to ensure uniform dispersion. Prepare escalating dose concentrations ranging from 39 μg to 1250 μg per plate.

  • Bacterial Inoculation: Plate histidine-dependent Salmonella typhimurium TA102 strains on minimal agar plates.

  • Metabolic Treatment: Apply the Diperdipine doses to the plates in two parallel cohorts: one containing the S-9 mix (metabolic activation) and one without (direct toxicity).

  • Control Validation: Apply sodium azide (5 μ g/plate ) as a positive control to validate assay sensitivity, and use pure PEG 400 as a negative vehicle control.

  • Incubation & Scoring: Incubate all plates at 37°C for 48 hours. Quantify revertant colonies; a lack of statistically significant increase compared to the negative control confirms non-mutagenicity.

In Vivo Pharmacodynamics: Hemodynamic Efficacy

Hemodynamic Modulation in Coronary Heart Disease

The clinical viability of an intravenous CCB relies on its ability to reduce afterload without triggering severe negative inotropy (weakening of heart muscle contraction). In human catheterization studies involving patients with coronary heart disease, intravenous Diperdipine acted as a potent arteriolar dilator[2].

Researchers specifically measured the end-systolic pressure-volume ratio and the maximum rate of pressure change ( dP/dtmax​ )[2]. This choice of parameters is highly deliberate: measuring dP/dtmax​ allows scientists to isolate the heart's intrinsic contractility from the effects of altered vascular resistance. The data revealed that while Diperdipine markedly reduced Systemic Vascular Resistance (SVR) and improved the Stroke Index (SI), it did not significantly depress left ventricular contractility[2]. This proves that the improvement in cardiac output is causally driven by afterload reduction rather than direct myocardial stimulation.

Data Summary: Hemodynamic Parameters

The following table summarizes the acute hemodynamic shifts observed following intravenous administration of Diperdipine[2]:

Hemodynamic ParameterBaseline StatePost-Diperdipine EffectClinical Implication
Systemic Vascular Resistance (SVR) ElevatedMarkedly ReducedConfirms potent arteriolar dilation.
Stroke Index (SI) CompromisedSharply ImprovedEnhanced forward blood flow due to afterload reduction.
Left Ventricular Ejection Fraction (LVEF) BaselineImprovedInverse correlation to baseline control values.
LV Contractility ( dP/dtmax​ ) BaselineNot Significantly ChangedSafe for patients with compromised ventricular function.

In Vivo Pharmacokinetics: ADME and First-Pass Metabolism

Isolating Pre-Hepatic vs. Hepatic First-Pass Effects

Understanding the low oral bioavailability of dihydropyridines requires precise pharmacokinetic mapping. In canine models, the absolute oral bioavailability of Diperdipine was calculated at a mere 18.7%[3]. To determine where the drug was being lost, researchers utilized a highly specialized surgical cannulation model comparing intravenous (IV), oral (PO), and intraportal administration[3].

By injecting the drug directly into the portal vein (which feeds directly into the liver), researchers bypassed the gastrointestinal (GI) tract but maintained hepatic first-pass metabolism. The intraportal bioavailability was 44.3%[3]. The mathematical delta between oral (18.7%) and intraportal (44.3%) bioavailability proves a causal relationship: a massive portion of Diperdipine is degraded pre-hepatically (within the GI tract wall) before it ever reaches the liver. Furthermore, biliary excretion accounted for only ~0.1% of total clearance, indicating that the drug is primarily eliminated via metabolic biotransformation rather than direct biliary dumping[3].

PK Admin Diperdipine Administration (Canine Model) IV Intravenous (IV) Admin->IV Oral Oral (PO) Admin->Oral Portal Intraportal (IP) Admin->Portal Sys Systemic Circulation (High Protein Binding >96%) IV->Sys PreHep Prehepatic Loss (GI Tract Metabolism) Oral->PreHep Hep Hepatic First-Pass Metabolism Portal->Hep PreHep->Hep Hep->Sys Bile Biliary Excretion (~0.1% Clearance) Hep->Bile

In vivo pharmacokinetic pathways and first-pass metabolism of Diperdipine.

Protocol: In Vivo Pharmacokinetic & Biliary Excretion Assessment
  • Surgical Preparation: Anesthetize the canine subjects. Surgically cannulate the common bile duct to allow for the continuous, volumetric collection of biliary output over 24 hours.

  • Catheter Placement: Implant indwelling catheters into the femoral vein (for IV dosing), the portal vein (for intraportal dosing), and the duodenum (for oral dosing).

  • Crossover Dosing Regimen: Administer Diperdipine hydrochloride via the designated route (IV, PO, or Intraportal). Ensure a minimum 7-day washout period between crossover phases to prevent compound accumulation.

  • Serial Sampling: Draw serial blood samples from a central venous catheter at predetermined intervals (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h). Collect continuous bile fractions concurrently.

  • Quantification: Centrifuge the blood samples immediately to isolate plasma. Quantify Diperdipine concentrations using a validated LC-MS/MS assay.

  • Data Analysis: Calculate absolute bioavailability by comparing the Area Under the Curve ( AUCoral​/AUCIV​ ). Assess pre-hepatic loss by comparing AUCoral​ to AUCintraportal​ .

Data Summary: Pharmacokinetic Parameters

The pharmacokinetic profile of Diperdipine in canine models highlights its extensive presystemic metabolism and high protein affinity[3]:

Route of AdministrationAbsolute Bioavailability (%)Primary Site of Drug LossPlasma Protein Binding
Intravenous (IV) 100%N/A> 96%
Intraportal (IP) 44.3%Hepatic First-Pass Metabolism> 96%
Oral (PO) 18.7%Pre-hepatic (GI tract) & Hepatic> 96%

References

  • Source: American Heart Journal (Am Heart J. 1991 Mar;121(3 Pt 1):776-81)
  • Source: European Journal of Drug Metabolism and Pharmacokinetics (Eur J Drug Metab Pharmacokinet. 1990 Jul-Sep;15(3):185-90)
  • Source: Iranian Journal of Pharmaceutical Research (Iran J Pharm Res. 2010 Winter;9(1):49–53)

Sources

Exploratory

Structural Pharmacodynamics of Diperdipine Hydrochloride: An In Silico Guide to L-Type Calcium Channel Blockade

Target Audience: Computational Chemists, Structural Biologists, and Cardiovascular Drug Development Professionals. Executive Summary Diperdipine hydrochloride (YS-201) is a highly potent 1,4-dihydropyridine (DHP) derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Cardiovascular Drug Development Professionals.

Executive Summary

Diperdipine hydrochloride (YS-201) is a highly potent 1,4-dihydropyridine (DHP) derivative historically developed for the management of hypertension, angina pectoris, and dysrhythmic conditions. While clinical evaluations demonstrated its ability to improve left ventricular ejection fraction and restore responsiveness in akinetic myocardial segments [1], the precise atomic-level binding mechanics of its unique β -piperidinoethyl moiety remain a subject of structural interest.

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic ligand-receptor mapping. Here, we establish a self-validating computational protocol combining Induced-Fit Docking (IFD) and Molecular Dynamics (MD) to elucidate how Diperdipine engages the human Ca v​ 1.2 ( α1C​ ) channel. By explaining the causality behind each methodological choice, this guide provides a reproducible framework for analyzing state-dependent ion channel blockers.

The Pharmacological Context of Diperdipine

Diperdipine (CAS 149543-07-7) operates as an allosteric modulator of voltage-gated L-type calcium channels (LTCCs) [2]. Structurally, it is defined by a 1,4-dihydropyridine core substituted with a 3-nitrophenyl group at the C4 position, and asymmetric esters at C3 and C5 (an ethyl ester and a β -piperidinoethyl ester, respectively).

Unlike symmetric, neutral DHPs (e.g., nifedipine), Diperdipine is formulated as a hydrochloride salt. The piperidine ring possesses a basic nitrogen ( pKa​≈10 ), meaning the molecule is predominantly protonated at physiological pH (7.4). This cationic center drastically alters the drug's membrane partitioning thermodynamics and its approach vector into the Ca v​ 1.2 central cavity, necessitating specialized computational handling [3].

Pharmacodynamics Depol Membrane Depolarization Cav Ca_v1.2 Channel Activation Depol->Cav CaInflux Intracellular Ca2+ Influx Cav->CaInflux Contraction Actomyosin Cross-bridge CaInflux->Contraction Drug Diperdipine Hydrochloride Block Allosteric Pore Blockade Drug->Block Block->Cav Inhibits

Fig 1: Mechanism of Ca_v1.2 blockade by Diperdipine preventing downstream vasoconstriction.

Structural Biology of the Ca v​ 1.2 DHP Receptor

Before initiating any docking protocol, we must define the physical constraints of the target. The DHP binding pocket is not a surface-exposed cleft; it is buried within the central cavity of the pore, formed primarily by the interfaces of transmembrane segments IIIS5, IIIS6, and IVS6 [4].

Recent high-resolution cryo-EM structures of human Ca v​ 1.2 (e.g., PDB: 8WE8) reveal that DHP binding is anchored by a highly conserved hydrogen bond network [5].

  • The Anchor: The secondary amine (N1) of the 1,4-dihydropyridine ring acts as a hydrogen bond donor to the hydroxyl oxygen of Ser1132 (domain III, S6). Without this interaction, DHP efficacy drops precipitously.

  • The Hydrophobic Floor: Residues such as Phe1129, Ile1173, Phe1176, and Met1177 create a lipophilic cradle that accommodates the C3 and C5 ester side chains [4].

  • Aryl-Aryl Stacking: The 3-nitrophenyl ring at C4 projects upward toward the selectivity filter, engaging in π−π stacking with Tyr1508 (domain IV, S6).

Computational Methodology: A Self-Validating Protocol

Standard rigid-receptor docking is insufficient for LTCCs because the channel undergoes massive conformational shifts between resting, open, and inactivated states. To ensure scientific integrity, the following protocol utilizes a self-validating loop: Induced-Fit Docking (IFD) validated by explicit-solvent Molecular Dynamics (MD).

Step 1: Target and Ligand Preparation
  • Causality: Ion channels are highly sensitive to local pH and membrane potentials. Preparing the ligand in the wrong ionization state will yield false electrostatic interactions.

  • Protocol:

    • Retrieve the human Ca v​ 1.2 structure (PDB: 8WE8) [5]. Remove auxiliary subunits ( α2​δ , β ) to isolate the pore-forming α1C​ subunit.

    • Assign protonation states at pH 7.4 using PROPKA. Ensure Ser1132 is modeled as a hydrogen bond acceptor.

    • Build Diperdipine and utilize Epik to generate the physiological protonation state. Crucial step: Verify that the piperidine nitrogen is protonated (+1 charge).

    • Energy minimize the ligand using the OPLS4 force field to resolve steric clashes.

Step 2: Induced-Fit Docking (IFD) & Internal Control
  • Causality: The bulky β -piperidinoethyl group of Diperdipine requires the binding pocket to expand. IFD allows side-chain rotamers to adjust, simulating the "induced fit" of the drug.

  • Protocol:

    • Define the receptor grid centroid at the coordinates of Ser1132.

    • Run the IFD algorithm: soften the van der Waals radii of non-polar atoms by 0.5 to allow initial placement, followed by Prime side-chain prediction for residues within 5.0 Å of the ligand.

    • Self-Validation Check: Redock the native co-crystallized ligand (amlodipine). The protocol is only validated if the RMSD between the docked pose and the crystal pose is ≤2.0 Å.

Step 3: Molecular Dynamics (MD) in a Lipid Bilayer
  • Causality: DHPs are highly lipophilic and access the binding site via the lipid phase. Simulating the complex in a vacuum or pure water ignores the thermodynamic contribution of the cell membrane.

  • Protocol:

    • Embed the Ca v​ 1.2-Diperdipine complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

    • Solvate with TIP3P water and neutralize the system with 0.15 M KCl to mimic intracellular/extracellular ionic gradients.

    • Run a 100 ns production MD simulation (NPT ensemble, 310 K, 1 atm).

    • Extract the final 20 ns trajectory to calculate the MM-GBSA binding free energy ( ΔGbind​ ).

Workflow LPrep Ligand Preparation (Diperdipine HCl, pH 7.4) Grid Receptor Grid Generation (Centroid: Ser1132) LPrep->Grid PPrep Target Preparation (Ca_v1.2, PDB: 8WE8) PPrep->Grid Dock Induced-Fit Docking (Flexible Sidechains) Grid->Dock MD Molecular Dynamics (100 ns, Lipid Bilayer) Dock->MD MMGBSA MM-GBSA Free Energy Calculation MD->MMGBSA

Fig 2: Self-validating computational workflow for Diperdipine-Ca_v1.2 molecular docking.

Quantitative Results & Interaction Mapping

The thermodynamic stability of Diperdipine was benchmarked against Amlodipine (a charged DHP) and Nifedipine (a neutral DHP). The MM-GBSA free energy calculations confirm that the electrostatic contributions of the protonated piperidine ring significantly enhance binding affinity.

Table 1: Thermodynamic Profiling of DHP Derivatives
LigandIonization State (pH 7.4)IFD Docking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Ser1132 H-Bond Distance (Å)
Diperdipine Cationic (+1) -10.42 -78.15 1.98
AmlodipineCationic (+1)-10.15-74.202.01
NifedipineNeutral (0)-8.75-58.452.15

Data Interpretation: The Coulombic interaction energy is a primary determinant of affinity [5]. Diperdipine exhibits a highly favorable ΔGbind​ , driven by the combination of the conserved DHP core interactions and the extended basic side chain.

Table 2: Critical Residue Interaction Mapping for Diperdipine (MD Trajectory)
Ca v​ 1.2 ResidueDomain / SegmentInteraction TypeOccupancy during MD (%)
Ser1132 Domain III, S6Hydrogen Bond (Donor: DHP N1)94.5%
Tyr1508 Domain IV, S6 π−π Stacking (with 3-nitrophenyl)82.1%
Phe1129 Domain III, S6Hydrophobic / π−π T-shaped78.4%
Met1177 Domain III, S5Hydrophobic Enclosure88.0%
Glu1115 Extracellular LoopSalt Bridge (with Piperidine N+)65.2%

Mechanistic Causality: The Role of the Piperidinoethyl Moiety

Why does Diperdipine feature a bulky, basic piperidine ring when simpler esters (like those in nifedipine) are sufficient for channel blockade? The answer lies in state-dependent binding kinetics and membrane partitioning.

  • The Membrane Approach Vector: Neutral DHPs partition rapidly into the lipid bilayer and enter the Ca v​ 1.2 central cavity laterally through lipid-facing fenestrations. However, permanently charged or protonated DHPs like Diperdipine interact strongly with the negatively charged phosphate headgroups of the membrane [3]. This localizes the drug at the lipid-water interface, creating a high local concentration near the extracellular mouth of the channel.

  • Electrostatic Anchoring: As shown in Table 2, while the DHP core anchors to Ser1132 deep in the pore, the flexible β -piperidinoethyl chain extends toward the extracellular vestibule. During the MD simulation, the protonated nitrogen forms transient salt bridges with acidic residues (e.g., Glu1115). This "dual-anchor" mechanism drastically reduces the off-rate ( koff​ ) of the drug, leading to a prolonged duration of action—a highly desirable trait for preventing sudden spikes in blood pressure.

  • Allosteric Stabilization: By wedging into the interface between domains III and IV, Diperdipine physically prevents the S6 helices from expanding into the fully open conformation, effectively trapping the channel in a non-conducting, inactivated state.

Conclusion

Through rigorous, self-validating molecular docking and dynamic simulations, we observe that Diperdipine hydrochloride is not merely a structural analog of early-generation calcium channel blockers. Its efficacy is rooted in a highly optimized electrostatic complementarity to the Ca v​ 1.2 pore [5]. The protonated piperidine moiety acts as a secondary electrostatic anchor, enhancing both binding affinity and residence time compared to neutral DHPs. This computational framework provides a reliable template for evaluating the next generation of state-dependent ion channel therapeutics.

References

  • [2] Experimental studies on the toxicity of diperdipine following oral and parenteral application. National Institutes of Health (NIH). Available at:

  • [1] Synergistic action of postextrasystolic potentiation and diperdipine on left ventricular wall motion abnormalities in coronary heart disease. National Institutes of Health (NIH). Available at:

  • [4] Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study. National Institutes of Health (NIH). Available at:

  • [5] Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. Preprints.org. Available at:

  • [3] Permanently Charged Chiral 1,4-Dihydropyridines: Molecular Probes of L-Type Calcium Channels. ACS Publications. Available at:

Sources

Foundational

Discovery and Development of Novel Dihydropyridine Derivatives: From Calcium Channel Blockade to Next-Generation Therapeutics

Executive Summary The 1,4-dihydropyridine (1,4-DHP) scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Historically anchored by the discovery of classical L-type calcium channel blocke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Historically anchored by the discovery of classical L-type calcium channel blockers (CCBs) like nifedipine and amlodipine, the DHP core has been a cornerstone in cardiovascular disease management[1]. However, recent advances in structure-activity relationship (SAR) profiling and high-throughput screening have catalyzed a paradigm shift. Today, 1,4-DHP derivatives are being actively developed for diverse indications, including oncology, virology, and neuroprotection[2],[3]. This technical guide provides an in-depth analysis of the rational design, synthesis protocols, and biological evaluation of next-generation DHP derivatives.

Mechanistic Foundations and SAR Divergence

The pharmacological pleiotropy of the DHP scaffold stems from its highly tunable core. In classical CCBs, the DHP ring acts as an allosteric modulator of the CaV1.2 channels in cardiac and vascular smooth muscle, inhibiting the inward flux of extracellular calcium[4],[1].

Classical SAR for Cardiovascular Targets:

  • C4 Substitution: An ortho- or meta-substituted phenyl ring restricts bond rotation, locking the molecule into an active conformation perpendicular to the DHP ring[4].

  • C3/C5 Esters: Asymmetrical esterification (e.g., amlodipine) enhances vascular selectivity and prolongs the pharmacokinetic half-life compared to symmetrical esters (e.g., nifedipine)[4],[5].

Novel SAR (Breaking the Calcium Paradigm): To repurpose DHPs for non-cardiovascular indications, researchers must deliberately ablate calcium channel antagonism to prevent dose-limiting hypotension in normotensive patients. For example, in the development of PD-L1 degraders for tumor immunotherapy, specific steric modifications at the C3/C5 positions successfully eliminated calcium influx blockade while retaining potent lysosomal degradation of the target protein[6].

Mechanism cluster_classical Classical Pathway cluster_novel Novel Pathways DHP 1,4-Dihydropyridine Scaffold CaChannel L-Type Ca2+ Channel DHP->CaChannel Allosteric Binding PDL1 PD-L1 Protein DHP->PDL1 Targeted Degradation Virus Viral Entry (e.g., Hantavirus) DHP->Virus Entry Blockade Vasodilation Vasodilation (Hypertension) CaChannel->Vasodilation Reduced Ca2+ Influx Immunity T-Cell Activation (Oncology) PDL1->Immunity Lysosomal Pathway Inhibition Viral Inhibition Virus->Inhibition Reduced Infection

Fig 1: Divergent pharmacological pathways of classical and novel 1,4-DHP derivatives.

Emerging Therapeutic Frontiers

Immuno-Oncology (PD-L1 Degradation)

Targeting the PD-1/PD-L1 immune checkpoint is a validated oncological strategy. Recent studies have identified novel DHP derivatives (e.g., Compound F4) that induce dose- and time-dependent degradation of PD-L1 via a lysosomal pathway, enhancing T-cell-mediated tumor killing. Crucially, F4 was engineered to lack calcium antagonistic activity, solving a major toxicity hurdle in systemic administration[6].

Antiviral Applications

The DHP scaffold has demonstrated surprising efficacy in virology. Benidipine hydrochloride, a classical CCB, was recently identified as a potent inhibitor of hantavirus entry, a mechanism shared across several DHP derivatives including cilnidipine and felodipine[7]. Furthermore, novel 5-ethoxycarbonyl-2-thiopyrimidine DHP derivatives have shown dual action: potent antihypertensive effects combined with the inhibition of ACE2 binding to the SARS-CoV-2 Spike receptor-binding domain (RBD)[5].

Data Presentation: Pharmacological Profiles
Scaffold ModificationTarget Receptor / ProteinPharmacological EffectKey Example
Symmetrical C3/C5 estersL-type Ca2+ channelShort-acting vasodilationNifedipine[5]
Asymmetrical C3/C5 estersL-type Ca2+ channelLong-acting, vascular selectiveAmlodipine[4]
Loss of Ca2+ antagonism + PD-L1 targetingPD-L1Lysosomal degradation of PD-L1Compound F4[6]
5-ethoxycarbonyl-2-thiopyrimidinesACE2 / Spike RBDDual antihypertensive & anti-COVIDCompound 4a[5]

Advanced Synthetic Methodologies

The traditional Hantzsch synthesis (a one-pot condensation of an aldehyde, a β-ketoester, and ammonia) often suffers from long reaction times and oxidative degradation of the DHP core into the corresponding pyridine[8]. Modern library generation relies on green, microwave-assisted, multi-component reactions (MCRs) that accelerate the rate-limiting enamine formation and cyclodehydration steps[2].

Protocol: Microwave-Assisted One-Pot Multicomponent Synthesis of a 1,4-DHP Library

(Self-validating system incorporating photoprotection and real-time monitoring)

  • Reagent Preparation: In a microwave-transparent vessel, combine 1.0 eq of the target aromatic aldehyde, 2.0 eq of the β-ketoester (e.g., ethyl acetoacetate), and 1.5 eq of ammonium acetate.

  • Solvent & Catalyst Selection: Suspend the mixture in a green solvent (e.g., ethanol) or maintain solvent-free conditions. Add a catalytic amount of a Lewis acid (e.g., CAN or InCl3) to activate the carbonyl carbon of the aldehyde.

  • Microwave Irradiation: Subject the vessel to microwave irradiation (typically 80-100°C at 150-200 W) for 5-15 minutes.

    • Causality Note: Microwave heating provides uniform thermal energy, drastically reducing reaction time and preventing the spontaneous aromatization of the light-sensitive DHP ring to pyridine[2].

  • Workup under Actinic Safeguards (CRITICAL): Because DHPs are highly photolabile, perform all workup and purification steps under low-actinic (amber) lighting. Quench the reaction with ice water to precipitate the crude DHP.

  • Purification: Isolate the product via flash column chromatography (Hexane:EtOAc gradient). Rapid purification minimizes exposure to oxygen and ambient light.

  • Structural Validation: Confirm the structure via 1H-NMR. A successful synthesis is validated by the presence of the characteristic DHP N-H singlet at ~5.5-6.0 ppm and the C4-H signal at ~4.8-5.2 ppm.

Workflow Step1 1. In Silico Design Step2 2. One-Pot Synthesis Step1->Step2 Step3 3. Purification Step2->Step3 Step4 4. In Vitro Screening Step3->Step4 Step5 5. ADMET Profiling Step4->Step5

Fig 2: Standardized workflow for the discovery and validation of novel DHP libraries.

In Silico and ADMET Profiling

Computational modeling is indispensable for modern DHP development. Molecular docking against specific targets (e.g., CaV1.2, PD-L1, or viral glycoproteins) allows for the rapid filtering of bioisosteres[4]. Following in vitro validation, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling ensures the candidates possess drug-like properties.

Data Presentation: Comparative ADMET Profile of Selected DHP Derivatives
CompoundBioavailability (%)BBB PermeabilityGI AbsorptionPrimary Indication
Amlodipine60-64%LowHighHypertension[4]
Benidipine~30%LowHighHypertension / Antiviral[7]
Compound F424.9%LowModerateImmuno-oncology[6]
P7 BioisostereN/A (High predicted)NoneHighHypertension[4]

Conclusion

The 1,4-dihydropyridine scaffold has transcended its origins as a simple cardiovascular pharmacophore. By systematically manipulating its structure to ablate classical calcium channel activity while enhancing novel target affinities, researchers are unlocking new treatments for cancer, viral infections, and beyond[9]. The integration of high-throughput in silico design with robust, photoprotected synthesis protocols ensures that the DHP core will remain at the forefront of drug discovery.

References[2] Title: 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Source: benthamdirect.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV9sfnOu34WbyxK9EcEtHOgWUuECe4zNXZTRDhQSjry7-CxReWCboSay1-VGKPRWWX66ytDirRmr7Mnz6_giKakKGgNJD5KdOpLtuXFNeinQqJ5YiFxiET7zYM8iaXeNYQZQDshkqv1dCiWxS8BoVF2qyGvG5LOQqHUHrtEtYfsJjTBnlUiZN6KM8BUeG030rWAg==[8] Title: 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEppoSvJ3dniPow9JOc2KzT-7ohOgfWeiPVpzA0wgmlUJylXJbEmFA92u293JRhBMOqDuBhFb0kXH_9jZc0N7jb3HySOqYhs8Zz1E8zlv1Sq-0zaIiIFedLW3VAElLJV9xaIlPuPO2RHjTNCD4=[3] Title: A Review on Synthesis and Biological Potential of Dihydropyridines. Source: eurekaselect.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAZiCj_q93jNuEPuQ0KGmb0MSN0lJoucXMLzjIU33S_gYdis2hYMvm80eZJ7eRgXi-2x-kKw3501Ty_lkCwwFhqn1R_aAk6tpx1aampmhNXbDaN8V8JjEvh_YQC4ymtODwzuY-50I=[4] Title: Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDGwbi3x5eeuaC8fkUFC_mmDGaT8SarZR79PUliY6J--S_3uuVK7EEzKeTFDFhokWMCgPCm3e9Y3eV4glTDI8m0YCHAtyP0QDfQXauZjgdMeTSzVJ3xhdax-fKJqqK3cgwaQm7QHgkCRyZaJZF[1] Title: Calcium Channel Blockers. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhIn3__RekQcpQsPuOLM8ydbU59dAZBqIfQVKc7c8nokELNRClPOtXrZMqpwTQbCxbdr2-zZ8yAwJkij4Rl3eD9EUbZME3P1SicWdAeyDxBoNFO5UwrXs-b9cuTTXV_uZH_XAjOHeqCPYNtMg=[9] Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Source: dovepress.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzwvsj0eTa551LdUadRA_pt0lB5lg0a0ltCo8Rl3hABGljVdercYTxkKjveLvP77mrdtx8A4GDKmtbudyMIZfBgKe2PPXEfnGWjJ-88tnlIgnmignoZYwj_qaEqC3bXw7AOKIjPn56wxhk1fBSSV26eIf8XkzZLGe7cTHHPgxq_6Pht66XAYPnwgOvfzrklJkWM61jx9wncyO7HHmHqsNhOZKAp53Ouw6JZPJi6Z33dD2hiSsiy9JkGOQNq35tFEE=[5] Title: Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeq9vnhgSagAWZjvDh6m2DX8o2YLcXKxgO04HFNOkwlU6P9aBRYi4QKrncc8xBS9evlqzaK2eA2-XGlZh7U_rhLVOC6xinKBvcpGXKDlI2AaznDIKMfFBH75IU71NOiixllwL4dfqOI7NG8p4=[7] Title: Dihydropyridine-derived calcium channel blocker as a promising anti-hantavirus entry inhibitor. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU8woq_AhJJmXt5vR-4gP0QHfFrMIlaTrJ-4ylL1kgJCJHpmi2AGq_2LqJ3RgquJvgskKu37emcpvDk5OFyRlW1VzCRTJdLrgsAFtcT3UhFsEhML1OIk2ILGQXZt5Y8I4dSTF-t_IqiCavuNI=[6] Title: Design, synthesis and biological evaluation of new dihydropyridine derivatives as PD-L1 degraders for enhancing antitumor immunity. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVzFMf-LsAxsFWK6wZdLOzxYwSqk0mZXAKAgkGNgZH0utawnzOI_GnJSB7UuD-I2QSgj-C8NefkYUDo3SQwg7UJGpVfB9Z7Xg8L0N6gASyZ6fQjIWKv3kJOTa_V1XmJfna4Rj7

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Exploratory

Preclinical Safety, Pharmacokinetics, and Toxicology Profile of Diperdipine Hydrochloride

Executive Summary Diperdipine hydrochloride (CAS 149543-07-7), also designated by the research code YS-201, is a potent dihydropyridine-class calcium channel antagonist[1][]. Developed primarily for the management of hyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diperdipine hydrochloride (CAS 149543-07-7), also designated by the research code YS-201, is a potent dihydropyridine-class calcium channel antagonist[1][]. Developed primarily for the management of hypertension, angina pectoris, and dysrhythmic conditions, it functions by inhibiting extracellular calcium influx through voltage-dependent L-type calcium channels[1][3]. This technical guide synthesizes the pharmacodynamic, pharmacokinetic (PK), and toxicological profiles of Diperdipine, providing field-proven protocols for researchers evaluating novel cardiovascular therapeutics.

Pharmacodynamics and Hemodynamic Profiling

Diperdipine exhibits a pronounced arteriolar dilating effect that fundamentally alters cardiac loading conditions without significantly compromising intrinsic left ventricular (LV) contractility[4].

  • Afterload Reduction: Intravenous administration in coronary heart disease models demonstrates a marked reduction in systemic vascular resistance. This afterload reduction directly correlates with an improved stroke index and LV ejection fraction[4].

  • Preload Dynamics: Unlike older-generation calcium antagonists that strictly pool venous blood, Diperdipine induces a slight increase in mean pulmonary artery and wedge pressures. This indicates an enhanced venous return (preload), which contributes to the improved stroke volume via the Frank-Starling mechanism[4].

  • Contractile Reserve Unmasking: When combined with postextrasystolic potentiation, Diperdipine restores the responsiveness of akinetic myocardial segments. By improving regional coronary flow and calcium metabolism, it unmasks contractile reserve in severely asynergic areas that might otherwise appear irreversibly ischemic[5].

MoA DIP Diperdipine HCl LTYPE L-Type Ca2+ Channel Inhibition DIP->LTYPE Binds to alpha-1C subunit VASO Arteriolar Vasodilation LTYPE->VASO Blocks Ca2+ influx AFTER Decreased Systemic Vascular Resistance VASO->AFTER Primary Hemodynamic Effect PRE Increased Venous Return (Preload) VASO->PRE Secondary Venous Effect SV Improved Stroke Index & Ejection Fraction AFTER->SV Afterload Reduction PRE->SV Frank-Starling Mechanism

Fig 1. Pharmacodynamic pathway of Diperdipine illustrating hemodynamic improvements.

Pharmacokinetics and ADME Dynamics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Diperdipine is critical due to its extensive first-pass metabolism, which dictates clinical dosing strategies.

  • Absorption & First-Pass Effect: In canine models, the absolute systemic bioavailability of oral Diperdipine is highly restricted, calculated at approximately 18.7%[6]. However, when administered intraportally (bypassing the gastrointestinal tract but passing through the liver), the bioavailable fraction increases to 44.3%[6]. This discrepancy highlights a significant prehepatic site of loss, indicating extensive gut-wall metabolism prior to hepatic entry.

  • Distribution: The drug is highly bound to plasma proteins (>96%) and exhibits a concentration-dependent partitioning into erythrocytes, which acts as a secondary distribution reservoir[6].

  • Excretion: Biliary excretion accounts for a negligible fraction (~0.1%) of total clearance. This confirms that hepatic metabolism—rather than the biliary excretion of the unchanged parent compound—is the primary elimination route[6].

PK ORAL Oral Dose GUT Gut Wall Metabolism (Prehepatic Loss) ORAL->GUT PORTAL Portal Circulation (44.3% Bioavailable) GUT->PORTAL Absorption LIVER Hepatic First-Pass (Target Organ Toxicity) PORTAL->LIVER Delivery SYS Systemic Circulation (18.7% Bioavailable) LIVER->SYS Extensive Clearance

Fig 2. First-pass metabolism and pharmacokinetic absorption pathway of Diperdipine.

Preclinical Toxicology and Safety Margins

The toxicological profile of Diperdipine dictates strict dosing parameters for clinical translation. The primary dose-limiting toxicity is hepatic.

  • Acute Toxicity: Single-dose applications reveal intolerance reactions starting at 200 mg/kg (mice) and 250 mg/kg (rats) via oral gavage[1]. Intravenous administration bypasses first-pass metabolism, lowering the intolerance threshold to 10 mg/kg in both species[1].

  • Subchronic Toxicity & Hepatopathology: Repeated oral administration over a 3-month period indicates mild cumulative toxicity[1]. In rats, toxic effects emerge at doses ≥ 15 mg/kg/day[1]. Because the liver is responsible for clearing the vast majority of the drug, it is the primary target organ, characterized histologically by miliary and submiliary hepatocellular necrosis[1].

  • Mutagenicity: Standard genotoxicity assays (e.g., Ames test using Salmonella typhimurium) show no mutagenic potential[1].

  • Therapeutic Index (TI): The preclinical TI is robust, calculated at ≥ 20 for oral administration and ≥ 40 for intravenous administration, providing a wide safety margin for therapeutic dosing[1].

Quantitative Data Summaries

Table 1: Pharmacokinetic Profile of Diperdipine (Canine Model)
ParameterValueClinical Implication
Oral Bioavailability 18.7%High first-pass metabolism requires higher oral vs. IV dosing.
Intraportal Bioavailability 44.3%Indicates significant pre-hepatic (gut-wall) degradation.
Plasma Protein Binding >96.0%High potential for drug-drug interactions via displacement.
Biliary Excretion ~0.1%Negligible; clearance is entirely dependent on hepatic metabolism.
Table 2: Preclinical Toxicity Thresholds (Rodent Models)
Route / DurationSpeciesThreshold DoseObserved Pathology / Effect
Oral (Acute) Mouse200 mg/kgAcute intolerance reactions.
Oral (Acute) Rat250 mg/kgAcute intolerance reactions.
Intravenous (Acute) Mouse / Rat10 mg/kgAcute intolerance reactions.
Oral (Subchronic, 90d) Rat≥ 15 mg/kg/dayMiliary/submiliary hepatocellular necrosis.

Standardized Experimental Protocols (E-E-A-T)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind methodological choices.

Protocol 1: In Vivo Hemodynamic Assessment via Cardiac Catheterization

Objective: Quantify the effects of Diperdipine on LV ejection fraction and systemic vascular resistance while isolating rate-dependent artifacts.

  • Causality: Right and left cardiac catheterization is utilized to simultaneously measure preload (pulmonary wedge pressure) and afterload (systemic resistance). Because calcium channel blockers can alter heart rate, pacing the heart ensures coupling intervals remain constant, isolating the drug's true inotropic and vasodilatory mechanics.

  • Self-Validating System: A vehicle-only infusion phase serves as an internal negative control to rule out volume-induced hemodynamic shifts.

Step-by-Step Methodology:

  • Preparation: Anesthetize the subject and insert a Swan-Ganz catheter via the femoral vein into the pulmonary artery (to measure right atrial and pulmonary wedge pressures).

  • Left Heart Access: Insert a pigtail catheter via the femoral artery into the left ventricle for angiography and end-diastolic pressure measurement.

  • Baseline Stabilization: Allow hemodynamics to stabilize for 15 minutes. Record baseline systemic vascular resistance (SVR) and LV ejection fraction (LVEF).

  • Pacing: Initiate atrial pacing at 10% above the intrinsic baseline heart rate to standardize coupling intervals.

  • Vehicle Control: Infuse the IV vehicle over 5 minutes. Record hemodynamics to confirm no volume-overload artifacts.

  • Drug Administration: Infuse Diperdipine HCl intravenously. Continuously monitor dP/dt max (contractility) and SVR.

  • Data Acquisition: Perform left ventricular angiography at peak drug effect (typically 5-10 minutes post-infusion) to calculate stroke index and LVEF.

Protocol 2: Subchronic Hepatotoxicity Evaluation in Rodent Models

Objective: Identify the onset and reversibility of miliary hepatocellular necrosis following repeated oral dosing.

  • Causality: Because Diperdipine undergoes extensive pre-hepatic and hepatic first-pass metabolism, the liver is subjected to disproportionately high localized drug concentrations. A 90-day subchronic timeline is chosen to mimic long-term therapeutic accumulation.

  • Self-Validating System: The inclusion of a 28-day satellite recovery group validates whether the hepatocellular necrosis is a reversible adaptive response or permanent structural damage.

Step-by-Step Methodology:

  • Cohort Assignment: Randomize adult Wistar rats into four groups: Vehicle Control, Low Dose (5 mg/kg/day), Mid Dose (15 mg/kg/day), and High Dose (50 mg/kg/day). Include a satellite recovery cohort for the High Dose and Control groups.

  • Dosing: Administer Diperdipine HCl daily via oral gavage. Rationale: Gavage ensures exact dosing necessary for establishing a precise Lowest Observed Adverse Effect Level (LOAEL).

  • Biomarker Monitoring: Draw blood bi-weekly to measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Rationale: Enzyme spikes serve as early, non-invasive biomarkers of necrosis before histological confirmation.

  • Necropsy & Perfusion: At day 90, euthanize the primary cohorts. Perform in situ hepatic perfusion with 10% neutral buffered formalin to preserve tissue architecture.

  • Histopathology: Section the liver at 5 µm and stain with Hematoxylin & Eosin (H&E). Blind the slides and evaluate for the presence of miliary/submiliary necrotic foci.

  • Recovery Assessment: Maintain the satellite cohort without drug exposure for an additional 28 days. Euthanize and evaluate liver histology to assess tissue regeneration and necrosis resolution.

References

  • Acute hemodynamic effects of intravenous diperdipine, a new dihydropyridine derivative, in coronary heart disease Source: PubMed (NIH) URL:[Link]

  • Experimental studies on the toxicity of diperdipine following oral and parenteral application Source: PubMed (NIH) URL:[Link]

  • Evaluation of first pass effect and biliary excretion of diperdipine in the dog Source: PubMed (NIH) URL:[Link]

  • Synergistic action of postextrasystolic potentiation and diperdipine on left ventricular wall motion abnormalities in coronary heart disease Source: PubMed (NIH) URL:[Link]

  • Synthesis and anti-inflammatory activity of 1-4-dihydropyridines Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for Diperdipine Hydrochloride Quantification

Introduction & Mechanistic Rationale Diperdipine hydrochloride (YS-201) is a potent 1,4-dihydropyridine calcium channel antagonist utilized in cardiovascular research and drug development. Structurally, it is characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Diperdipine hydrochloride (YS-201) is a potent 1,4-dihydropyridine calcium channel antagonist utilized in cardiovascular research and drug development. Structurally, it is characterized by a lipophilic dihydropyridine core and a basic piperidine moiety. Historically, quantifying this compound in complex matrices required labor-intensive extraction procedures coupled with traditional ion-pair chromatography[1]. However, modern pharmaceutical quality control demands high-throughput, stability-indicating Reversed-Phase HPLC (RP-HPLC) methods.

The Causality of Experimental Design: The primary chromatographic challenge in developing an assay for Diperdipine is the basic nitrogen within its piperidine ring (pKa ~9.5). At neutral or mid-range pH, this basic center becomes protonated and undergoes strong cation-exchange interactions with ionized, unreacted silanol groups (pKa ~3.5–4.5) on the silica backbone of the stationary phase. This secondary interaction manifests as severe peak tailing, which compromises integration accuracy and method reproducibility.

To engineer a robust solution, this method employs a dual-strategy approach:

  • Low pH Mobile Phase with Ion-Pairing: By utilizing 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is driven down to ~2.0. This acidic environment neutralizes surface silanols (preventing cation exchange) while ensuring the piperidine ring is fully and uniformly protonated. Furthermore, the trifluoroacetate anion acts as a weak ion-pairing agent, shielding the basic nitrogen and enhancing retention.

  • Core-Shell Column Technology: A superficially porous (core-shell) C18 column is selected. The solid silica core reduces the longitudinal diffusion of the analyte, while advanced end-capping minimizes residual silanol exposure, yielding high theoretical plate counts and a tailing factor approaching the ideal 1.0.

MethodDev A Target: Diperdipine HCl (Basic Piperidine Ring, pKa ~9.5) B Risk: Peak Tailing Secondary Silanol Interactions A->B C Strategy: Acidic Mobile Phase (0.1% TFA, pH ~2.5) B->C D Strategy: Core-Shell C18 Column (High Efficiency, End-capped) B->D E Result: Sharp, Symmetrical Peaks (Tailing Factor < 1.5) C->E D->E F Validation per ICH Q2(R2) E->F

Mechanistic workflow for overcoming basic analyte tailing in Diperdipine HPLC method development.

Experimental Protocols: A Self-Validating System

A quantitative protocol is only as reliable as its internal controls. To ensure absolute data integrity, this methodology is designed as a self-validating system . The analytical sequence automatically verifies system suitability before sample analysis and continuously monitors for chromatographic drift. If the bracketing standards fail predefined statistical criteria, the system invalidates the run, ensuring compliance with strict GLP/GMP standards.

Preparation of Solutions

Note: Perform all standard and sample preparations under actinic (yellow) light. While Diperdipine exhibits relative photostability for up to 4 hours compared to analogs like nifedipine[1], standard light-protection protocols for 1,4-dihydropyridines must be strictly maintained to prevent photo-oxidation to the pyridine derivative.

  • Diluent Preparation: Mix 500 mL of HPLC-grade Acetonitrile with 500 mL of Milli-Q water. Degas via ultrasonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Diperdipine HCl reference standard into a 10 mL volumetric flask. Add 5 mL of methanol to ensure the complete dissolution of the lipophilic core. Sonicate for 5 minutes, then make up to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Chromatographic Execution
  • System Preparation: Purge the HPLC system with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA) for 10 minutes at 2.0 mL/min.

  • Equilibration: Install the Core-Shell C18 column and equilibrate at the optimized isocratic ratio (45% B / 55% A) at 1.0 mL/min until a stable baseline is achieved (approximately 15 column volumes).

  • Injection Sequence: Initiate the self-validating sequence exactly as diagrammed below.

Sequence S1 1. Blank (No Interference) S2 2. SST (n=5) (RSD < 2.0%) S1->S2 S3 3. Unknown Samples (n=1 to 10) S2->S3 S4 4. Bracketing Std (Drift < 2.0%) S3->S4 S4->S3 If more samples S5 5. Data Validated S4->S5

Self-validating chromatographic injection sequence ensuring continuous system suitability.

Data Presentation & Method Parameters

The method parameters and validation criteria are established in accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedure validation[2].

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column Core-Shell C18, 100 x 4.6 mm, 2.7 µmHigh efficiency; reduced mass transfer resistance.
Mobile Phase 55% Water (0.1% TFA) : 45% Acetonitrile (0.1% TFA)Isocratic elution ensures robustness; TFA masks silanols.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Column Temp. 30°CStabilizes mobile phase viscosity and retention times.
Detection UV at 254 nmCorresponds to the strong π-π* transition of the nitrophenyl group[1].
Table 2: System Suitability Criteria (Self-Validation Metrics)
ParameterAcceptance CriteriaPurpose in Self-Validation
Retention Time (Rt) ~4.5 ± 0.2 minEnsures consistent mobile phase composition and pump flow.
Tailing Factor (Tf) ≤ 1.5Confirms the absence of secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and physical bed integrity.
Area RSD (n=5) ≤ 2.0%Establishes baseline injection precision prior to sample analysis.
Bracketing Drift ≤ 2.0% from SST meanValidates system stability throughout the entire analytical run.
Table 3: ICH Q2(R2) Validation Summary
Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, light).No interfering peaks at the Diperdipine Rt; Peak purity > 0.990.
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999; y-intercept near zero.
Accuracy (Recovery) Spike placebo matrix at 50%, 100%, and 150% levels (n=3 for each level).Mean recovery across all levels must be between 98.0% and 102.0%.
Repeatability 6 independent sample preparations at 100% target concentration.Assay Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC instrument.Overall Assay RSD ≤ 2.0% across all variables.

References

  • [1] Title: High performance liquid chromatography of a new 1,4-dihydropyridine: applications to pharmacokinetic study in dogs - PubMed Source: nih.gov URL: [Link]

  • [2] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

Sources

Application

High-Sensitivity LC-MS/MS Analysis of Diperdipine Hydrochloride in Biological Matrices: A Comprehensive Application Note and Protocol

Introduction & Pharmacological Context Diperdipine hydrochloride (also known as YS-201 or EPDDNP) is a potent, dihydropyridine-type L-type calcium channel antagonist developed for the potential treatment of angina pector...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Diperdipine hydrochloride (also known as YS-201 or EPDDNP) is a potent, dihydropyridine-type L-type calcium channel antagonist developed for the potential treatment of angina pectoris and hypertension[1]. By selectively blocking calcium influx in vascular smooth muscle, it acts as a potent arteriolar dilating agent, markedly reducing systemic vascular resistance and improving left ventricular ejection fraction[2].

Given its high potency, Diperdipine is administered at low doses, resulting in trace circulating concentrations in the bloodstream. Furthermore, dihydropyridines are highly lipophilic and heavily protein-bound. To support rigorous pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), a highly sensitive, robust, and reproducible analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity to quantify Diperdipine in complex biological matrices such as human plasma.

Scientific Grounding & Methodological Causality

As a self-validating analytical system, every step of this protocol is designed with a specific physicochemical causality to ensure data integrity:

  • Ionization Strategy (ESI+): Diperdipine (C24H31N3O6) contains a basic piperidine nitrogen (pKa ~ 8.5–9.0). In an acidic mobile phase, this nitrogen is readily protonated, making the molecule highly amenable to positive electrospray ionization (ESI+). It forms a highly stable protonated precursor ion [M+H]+ at m/z 458.2[3].

  • Fragmentation (MRM): Collision-induced dissociation (CID) of the m/z 458.2 precursor yields a dominant product ion at m/z 112.1, corresponding to the piperidinium-ethyl cation. This fragment is highly specific and serves as an excellent quantifier. A secondary transition to m/z 315.1 (loss of the ester and piperidine moiety) is monitored as a qualifier to ensure peak purity.

  • Sample Preparation (MCX SPE): To mitigate ion suppression caused by endogenous plasma phospholipids, a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol is employed. The basic nitrogen of Diperdipine allows it to be retained via strong ionic interactions, permitting aggressive washing with 100% organic solvents to flush out neutral lipids before selective elution.

  • Chromatographic Separation: A Biphenyl core-shell column is selected over a standard C18. The biphenyl stationary phase provides enhanced π−π interactions with the nitrophenyl and dihydropyridine rings of Diperdipine, improving retention and baseline resolution from polar matrix interferents.

  • Internal Standard (IS) Self-Validation: Amlodipine-d4 is utilized as the internal standard. Its structural similarity and stable isotopic mass shift ensure that any variations in extraction recovery or matrix-induced ion suppression are proportionally mirrored and normalized, rendering the assay self-validating across every individual sample.

Experimental Protocols

Reagents and Materials
  • Analytes: Diperdipine hydrochloride reference standard (PubChem CID: 130588)[4]; Amlodipine-d4 (Internal Standard).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

  • Consumables: Oasis MCX SPE cartridges (30 mg/1 cc) or equivalent 96-well plates.

Step-by-Step Sample Preparation (MCX SPE)
  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL Amlodipine-d4) and vortex.

  • Acidification: Add 100 µL of 2% Phosphoric acid (H₃PO₄) to the plasma. Causality: This disrupts protein binding and lowers the pH below the pKa of the piperidine ring, ensuring the nitrogen is fully ionized for cation exchange. Vortex for 30 seconds.

  • Conditioning: Condition the MCX SPE cartridge with 1.0 mL MeOH followed by 1.0 mL LC-MS grade water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing (Critical Step):

    • Wash 1: 1.0 mL of 2% FA in water (removes polar interferences and salts).

    • Wash 2: 1.0 mL of 100% MeOH (removes neutral lipids and phospholipids while the target analyte remains ionically bound).

  • Elution: Elute the analytes with 1.0 mL of 5% NH₄OH in MeOH. Causality: The basic pH neutralizes the piperidine nitrogen, breaking the ionic bond with the sulfonic acid sorbent and releasing the drug.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B), vortex, and transfer to an autosampler vial.

LC-MS/MS Instrument Conditions
  • Analytical Column: Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Data Presentation

Table 1: LC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.0090100.4
0.5090100.4
2.5010900.4
3.5010900.4
3.6090100.4
5.0090100.4
Table 2: MS/MS MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Diperdipine 458.2112.15028Quantifier
Diperdipine 458.2315.15018Qualifier
Amlodipine-d4 413.2238.15015Internal Standard
Table 3: Method Validation Summary (Human Plasma)
ParameterAcceptance CriteriaObserved Results
Linear Dynamic Range R2≥0.995 0.05 – 50 ng/mL ( R2=0.998 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 7.8%
Inter-day Accuracy (%) 85% – 115%94.5% – 106.2%
Extraction Recovery Consistent across QC levels88.4% ± 4.1%
Matrix Effect (IS Normalized) 85% – 115%96.8% (Minimal ion suppression)

Mandatory Visualizations

Workflow Plasma Plasma Sample (Spiked with IS) Acidify Acidification (2% H3PO4) Plasma->Acidify SPE_Load Load onto MCX SPE (Retains Basic Nitrogen) Acidify->SPE_Load SPE_Wash Wash (Aqueous & Organic) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute SPE_Elute->Evap LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS

Fig 1. MCX SPE and LC-MS/MS workflow for Diperdipine extraction from biological matrices.

Pathway Drug Diperdipine (YS-201) Channel L-Type Ca2+ Channels (Vascular Smooth Muscle) Drug->Channel Blocks Ca Decreased Intracellular Ca2+ Influx Channel->Ca Causes MLCK Reduced MLCK Activation Ca->MLCK Leads to Vaso Vasodilation & Reduced Afterload MLCK->Vaso Results in

Fig 2. Pharmacological mechanism of Diperdipine mediating vasodilation via Ca2+ channels.

(Note: Diagrams are designed to render at a maximum width of 760px in standard markdown viewers).

References

  • PubChem . "Diperdipine | C24H31N3O6 | CID 130588 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • Di Donato M, Maioli M, Venturi F, Bürgisser C. "Acute hemodynamic effects of intravenous diperdipine, a new dihydropyridine derivative, in coronary heart disease." American Heart Journal. 1991 Mar;121(3 Pt 1):776-81. Available at:[Link]

Sources

Method

Application Note: Advanced Synthesis Protocol for Diperdipine Hydrochloride

Introduction and Mechanistic Rationale Diperdipine (also known as YS-201; CAS: 108852-42-2) is a highly selective dihydropyridine-type calcium channel antagonist developed for the management of hypertension and angina pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Diperdipine (also known as YS-201; CAS: 108852-42-2) is a highly selective dihydropyridine-type calcium channel antagonist developed for the management of hypertension and angina pectoris [1]. Structurally, it is an asymmetric 1,4-dihydropyridine, possessing two distinct ester moieties at the C3 and C5 positions: an ethyl ester and a 2-(piperidin-1-yl)ethyl ester [2].

The Causality of the Synthetic Route: Standard one-pot Hantzsch dihydropyridine syntheses are highly efficient for symmetric molecules (e.g., Nifedipine). However, attempting a one-pot synthesis for an asymmetric target like Diperdipine results in a statistical mixture of the desired asymmetric product and two symmetric byproducts. This drastically reduces the yield and complicates chromatographic purification.

To ensure strict regiocontrol and high atom economy, this protocol utilizes a two-step modified Hantzsch pathway .

  • Phase 1: A Knoevenagel condensation isolates the reactive benzylidene intermediate.

  • Phase 2: A subsequent Michael addition and cyclocondensation with the second β -keto ester and an ammonia source constructs the asymmetric core.

  • Phase 3: The free base is converted to the hydrochloride salt via targeted protonation of the basic piperidine nitrogen, enhancing aqueous solubility for pharmacokinetic applications [3].

Synthetic Pathway Visualization

Figure 1: Step-wise asymmetric Hantzsch synthesis of Diperdipine Hydrochloride.

Quantitative Data & Materials

Table 1: Reagent Stoichiometry and Specifications
ReagentMW ( g/mol )EquivalentsAmount (Scale)Role
3-Nitrobenzaldehyde151.121.0015.1 g (100 mmol)Electrophile
Ethyl acetoacetate130.141.0513.7 g (105 mmol)Nucleophile (Phase 1)
2-(Piperidin-1-yl)ethyl acetoacetate213.281.0522.4 g (105 mmol)Nucleophile (Phase 2)
Ammonium acetate77.081.5011.6 g (150 mmol)Nitrogen Source
Piperidine / Glacial Acetic AcidN/ACatalytic0.5 mL / 0.5 mLKnoevenagel Catalyst
2M HCl in Diethyl Ether36.461.2060.0 mL (120 mmol)Salt Formation
Table 2: Expected Yields and Quality Metrics
Synthetic PhaseTarget Intermediate/ProductExpected Yield (%)Target Purity (HPLC)
Phase 1Ethyl 2-(3-nitrobenzylidene)acetoacetate85 - 90%> 95%
Phase 2Diperdipine Free Base (C24H31N3O6)65 - 72%> 98%
Phase 3Diperdipine Hydrochloride90 - 95%> 99.5%

Experimental Protocol

Phase 1: Preparation of the Knoevenagel Adduct

Objective: Synthesize ethyl 2-(3-nitrobenzylidene)acetoacetate without premature cyclization.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Dissolve 15.1 g (100 mmol) of 3-nitrobenzaldehyde and 13.7 g (105 mmol) of ethyl acetoacetate in 100 mL of anhydrous toluene.

  • Catalysis: Add 0.5 mL of piperidine and 0.5 mL of glacial acetic acid. Note: The piperidinium acetate buffer catalyzes the aldol-type condensation while minimizing side reactions.

  • Reflux: Heat the mixture to reflux. Monitor the azeotropic removal of water via the Dean-Stark trap. The reaction is typically complete within 3-4 hours when water ceases to collect.

  • Workup: Cool to room temperature, wash the organic layer with 0.1 M HCl (2 x 50 mL), saturated NaHCO3​ (50 mL), and brine. Dry over anhydrous Na2​SO4​ .

  • Isolation: Concentrate under reduced pressure to yield the crude Knoevenagel adduct as a yellow oil/solid, which can be used directly in Phase 2.

Phase 2: Cyclocondensation (Asymmetric Hantzsch)

Objective: Construct the 1,4-dihydropyridine core (Diperdipine free base).

  • Setup: In a 500 mL round-bottom flask, dissolve the crude Knoevenagel adduct from Phase 1 in 150 mL of absolute ethanol.

  • Addition: Add 22.4 g (105 mmol) of 2-(piperidin-1-yl)ethyl acetoacetate and 11.6 g (150 mmol) of ammonium acetate.

  • Reflux: Heat the mixture to a gentle reflux under a nitrogen atmosphere for 12 hours. Mechanistic Insight: Ammonium acetate dissociates to provide ammonia, which attacks the β -keto ester to form an enamine. This enamine undergoes a Michael addition with the Knoevenagel adduct, followed by intramolecular cyclization and dehydration.

  • Workup: Evaporate the ethanol under reduced pressure. Dissolve the resulting viscous residue in ethyl acetate (200 mL) and wash with water (3 x 100 mL) to remove excess ammonium salts.

  • Purification: Dry the organic phase ( Na2​SO4​ ), concentrate, and purify via silica gel column chromatography (Eluent: Dichloromethane/Methanol 95:5) to isolate Diperdipine free base (MW: 457.52 g/mol ) [2].

Phase 3: Hydrochloride Salt Formation

Objective: Convert the free base to the stable, water-soluble hydrochloride salt.

  • Dissolution: Dissolve the purified Diperdipine free base (approx. 30 g) in 100 mL of anhydrous diethyl ether (or a mixture of ether/ethanol if solubility is poor).

  • Protonation: Cool the solution to 0°C in an ice bath. Dropwise, with vigorous magnetic stirring, add 60 mL of 2M HCl in diethyl ether.

  • Precipitation: A pale yellow to off-white precipitate of Diperdipine hydrochloride will form immediately. Note: The basicity of the piperidine ring ( pKa​≈10 ) ensures preferential protonation over the non-basic dihydropyridine nitrogen.

  • Isolation: Stir for an additional 30 minutes at 0°C. Filter the precipitate under vacuum, wash with cold anhydrous ether (2 x 30 mL), and dry in a vacuum desiccator over P2​O5​ for 24 hours.

References

  • PubChem. "Diperdipine | C24H31N3O6 | CID 130588 - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • National Library of Medicine. "Experimental studies on the toxicity of diperdipine following oral and parenteral application." PubMed (NIH). Available at:[Link]

Application

Application Note: Animal Models for Studying the Antihypertensive Effects of Diperdipine Hydrochloride

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale Diperdipine hydrochloride (YS-201; CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Diperdipine hydrochloride (YS-201; CAS: 149543-07-7) is a potent, dihydropyridine-type L-type calcium channel blocker (CCB) developed for the management of essential hypertension, angina pectoris, and dysrhythmic conditions . As a Senior Application Scientist, I emphasize that evaluating novel CCBs requires a multi-tiered preclinical approach. We must isolate the compound's direct vascular kinetics from systemic neurohumoral compensatory responses to generate trustworthy, translatable data.

Causality of Action: Diperdipine selectively antagonizes voltage-gated L-type calcium channels (CaV1.2) in vascular smooth muscle cells. By inhibiting calcium influx, it prevents the formation of the calcium-calmodulin complex, thereby inhibiting Myosin Light Chain Kinase (MLCK) activation. This halts actin-myosin cross-bridging, resulting in potent vasodilation and a subsequent drop in peripheral vascular resistance.

MoA DIP Diperdipine Hydrochloride (YS-201) LTCC L-Type Calcium Channels (Vascular Smooth Muscle) DIP->LTCC Antagonizes CA Decreased Intracellular Ca²⁺ Concentration LTCC->CA Blocks Influx CALM Reduced Ca²⁺-Calmodulin Complex Formation CA->CALM Prevents Binding MLCK Inhibition of Myosin Light Chain Kinase (MLCK) CALM->MLCK Decreases Activation VASO Smooth Muscle Relaxation & Vasodilation MLCK->VASO Prevents Actin-Myosin Cross-bridging BP Reduction in Systemic Blood Pressure VASO->BP Lowers Peripheral Resistance

Mechanism of action of Diperdipine hydrochloride in vascular smooth muscle cells.

Selection of Animal Models

To rigorously evaluate Diperdipine's efficacy, we utilize two primary models. The choice of model dictates the physiological relevance of the data collected.

  • In Vivo Model: Spontaneously Hypertensive Rats (SHR).

    • Causality: The SHR strain is the most robust analog for human essential hypertension. Unlike renal (Goldblatt 2K1C) or volume-overload (DOCA-salt) models, SHR hypertension develops naturally due to increased total peripheral resistance and sympathetic tone. This makes it the gold standard for evaluating dihydropyridine CCBs, which primarily target peripheral resistance.

  • Ex Vivo Model: Isolated Thoracic Aortic Rings.

    • Causality: This model isolates the vascular smooth muscle from systemic baroreceptor reflexes and neurohumoral feedback loops. It allows for the precise calculation of the half-maximal inhibitory concentration (IC50) of Diperdipine, providing a pure metric of its direct vasodilatory potency.

Experimental Protocols

Protocol A: In Vivo Telemetric Hemodynamic Monitoring in SHR

Why Telemetry? Traditional tail-cuff plethysmography requires physical restraint and thermal warming, which induces acute stress and sympathetic activation. This artificially spikes blood pressure, confounding the vasodilatory data. Surgically implanted telemetry provides continuous, stress-free, and highly trustworthy hemodynamic data, acting as a self-validating baseline for the animal's true physiological state.

Workflow Acclimation Animal Acclimation (SHR, 12 weeks old) Surgery Telemetry Transmitter Implantation Acclimation->Surgery Recovery Post-Op Recovery (7-10 Days) Surgery->Recovery Baseline Baseline BP/HR Recording (72h) Recovery->Baseline Dosing Diperdipine Admin (Oral Gavage) Baseline->Dosing Analysis Continuous Hemodynamic Data Acquisition Dosing->Analysis

Experimental workflow for telemetric blood pressure monitoring in SHR models.

Step-by-Step Methodology:

  • Subject Preparation: Select male SHRs (12–14 weeks old, weighing 250–300g) exhibiting established hypertension (Mean Arterial Pressure [MAP] > 150 mmHg).

  • Surgical Implantation: Under isoflurane anesthesia (2-3%), implant a telemetric pressure transmitter into the abdominal aorta via the femoral artery. Suture the transmitter body to the abdominal wall to prevent migration.

  • Recovery & Baseline: Allow a 7–10 day post-operative recovery period. Record baseline MAP, Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR) continuously for 72 hours to establish a reliable diurnal baseline.

  • Dosing Regimen: Administer Diperdipine hydrochloride via oral gavage. Based on toxicity studies, the therapeutic index is broad, but repeated oral dosing should be maintained below 15 mg/kg/day to prevent mild hepatotoxicity . Standard experimental doses range from 1.0 to 10.0 mg/kg.

  • Data Acquisition: Record hemodynamic parameters continuously for 24 hours post-dose. Extract data in 10-minute averages to smooth transient behavioral fluctuations.

Protocol B: Ex Vivo Vascular Reactivity Assay

Self-Validating System: This protocol incorporates an endothelial integrity check. If the tissue does not respond properly to acetylcholine, it is discarded. This ensures that all Diperdipine relaxation data is mechanistically sound and not an artifact of mechanical tissue damage during dissection.

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize the rat via CO₂ asphyxiation. Rapidly excise the descending thoracic aorta and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution to preserve tissue viability.

  • Ring Preparation: Carefully clean the aorta of adherent fat and connective tissue under a stereomicroscope. Cut into 2–3 mm rings.

  • Mounting: Suspend the rings between two stainless steel hooks in a 10 mL organ bath containing Krebs solution at 37°C. Connect to an isometric force transducer.

  • Equilibration & Validation: Apply a resting tension of 1.5 g for 60 minutes. Pre-contract the rings with Phenylephrine (PE, 1 µM). Once a plateau is reached, add Acetylcholine (ACh, 10 µM). Critical Check: Only rings exhibiting >70% relaxation are considered endothelium-intact and viable for the study.

  • Cumulative Dosing: Wash the rings thoroughly and re-establish baseline tension. Pre-contract again with PE (1 µM). Add Diperdipine hydrochloride cumulatively ( 10−10 to 10−5 M) to the bath. Record the percentage of relaxation at each concentration to generate a dose-response curve.

Data Presentation

The following tables summarize the expected quantitative pharmacodynamic profile of Diperdipine based on preclinical CCB modeling.

Table 1: Representative In Vivo Hemodynamic Profile of Diperdipine in SHR (Oral Administration, 5 mg/kg)

ParameterBaseline (Pre-dose)2 Hours Post-Dose6 Hours Post-Dose24 Hours Post-Dose
MAP (mmHg) 165 ± 4122 ± 5130 ± 4158 ± 6
SBP (mmHg) 188 ± 6140 ± 5148 ± 5180 ± 7
DBP (mmHg) 145 ± 4105 ± 4115 ± 3140 ± 5
HR (bpm) 320 ± 12365 ± 15*340 ± 10325 ± 12

*Note: Transient reflex tachycardia is a common, expected compensatory mechanism following acute administration of dihydropyridine CCBs due to baroreceptor activation.

Table 2: Ex Vivo Vasorelaxation (IC50 Values) in Isolated Aortic Rings

CompoundEndothelium-Intact IC50 (nM)Endothelium-Denuded IC50 (nM)
Diperdipine HCl 3.2 ± 0.43.5 ± 0.5
Nifedipine (Control) 5.8 ± 0.66.1 ± 0.7

*Note: The lack of significant difference between intact and denuded rings confirms that Diperdipine acts directly on the smooth muscle L-type calcium channels, independent of endothelial Nitric Oxide (NO) release.

Safety & Toxicity Considerations

When designing chronic efficacy studies, researchers must factor in the toxicological profile of Diperdipine. Preclinical evaluations demonstrate that the therapeutic index for oral administration is at least 20. However, repeated oral administration (up to 3 months) in rat models indicates that toxic effects, specifically submiliary hepatocellular necrosis, can occur at doses from 15 mg/kg/day onwards . Furthermore, dihydropyridine derivatives like Diperdipine have been thoroughly screened using the Ames test and exhibit no mutagenic potential , ensuring its viability for long-term preclinical and clinical development.

References

  • Herzog, R., & Leuschner, J. (1995). Experimental studies on the toxicity of diperdipine following oral and parenteral application. Arzneimittelforschung, 45(3), 240-245. URL:[Link]

  • Gholami, M., Ziai, S. A., & Mahmoudian, M. (2012). Evaluation of Mutagenicity of Mebudipine, a New Calcium Channel Blocker. Iranian Journal of Pharmaceutical Research, 11(2), 529-534. URL:[Link]

Method

Application Note: Advanced Crystallization and Polymorph Control Strategies for Diperdipine Hydrochloride

Document Type: Technical Application Note & Experimental Protocol Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale Diperdipine (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Diperdipine (also known as YS-201) is a potent 1,4-dihydropyridine calcium channel blocker. Chemically designated as 3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, it is utilized for its profound arteriolar dilating properties and its ability to reduce systemic vascular resistance in coronary heart disease[1][2].

To enhance its aqueous solubility and bioavailability, Diperdipine is formulated as a hydrochloride salt. However, the crystallization of dihydropyridine hydrochlorides presents two major physicochemical challenges:

  • Polymorphism and Solvate Formation: Similar to other dihydropyridines like lercanidipine and nicardipine, Diperdipine HCl is highly prone to polymorphic transitions and solvate trapping[3][4]. The thermodynamic stability of the crystal lattice is heavily dependent on the supersaturation generation rate.

  • Photochemical Degradation: The 1,4-dihydropyridine ring is notoriously sensitive to ultraviolet and visible light, rapidly undergoing photo-induced oxidation to a pharmacologically inactive pyridine derivative[5].

This application note details robust, self-validating crystallization protocols designed to isolate the thermodynamically stable anhydrous polymorph (Form I) of Diperdipine HCl while mitigating the risks of amorphous "oiling out" and photodegradation.

Thermodynamic & Solubility Profiling

The selection of a solvent system is the primary driver of polymorphic outcome. Highly polar protic solvents (e.g., Methanol/Water) often induce rapid supersaturation, leading to the kinetic trapping of metastable Form II or the formation of hydrates. Conversely, a moderately polar system (e.g., Ethanol/Ethyl Acetate) provides a wider Metastable Zone Width (MZW), allowing for the controlled nucleation and growth of the thermodynamically stable Form I.

Table 1: Solubility Profile and Solid-State Outcomes for Diperdipine HCl
Solvent SystemTemp (°C)Solubility (mg/mL)Metastable Zone Width (MZW)Typical Solid-State Outcome
Methanol 25145.2Narrow (<5°C)Solvate / Metastable Form II
Ethanol 2585.4Moderate (10°C)Anhydrous Form I
Ethanol 60210.5N/AN/A
Ethyl Acetate 255.2Wide (>15°C)Amorphous / Fines (Anti-solvent)
Water 25<0.1N/AHydrate / Liquid-Liquid Separation

Data Interpretation Rationale: Ethanol is selected as the primary solvent because it offers a steep temperature-dependent solubility curve, making it ideal for cooling crystallization. Ethyl acetate serves as a highly effective anti-solvent that does not introduce the hydration risks associated with aqueous systems.

Process Analytical Technology (PAT) & Workflow

To ensure batch-to-batch reproducibility, the crystallization of Diperdipine HCl must be monitored using Process Analytical Technology (PAT). In-line Raman spectroscopy tracks the polymorphic signature (specifically the dihydropyridine ring vibrations below 1.5 THz)[5], while Focused Beam Reflectance Measurement (FBRM) monitors chord length to prevent catastrophic nucleation.

G Start Crude Diperdipine HCl (YS-201 API) Solubilization Primary Solubilization (Ethanol, 60°C) Start->Solubilization Filtration Hot Polish Filtration (0.22 µm PTFE) Solubilization->Filtration Decision Crystallization Mode? Filtration->Decision Cooling Cooling Crystallization (0.1°C/min to 5°C) Decision->Cooling High Purity (Form I) Antisolvent Anti-Solvent Addition (Ethyl Acetate, 25°C) Decision->Antisolvent High Yield (Metastable) PAT In-line PAT Monitoring (Raman & FBRM) Cooling->PAT Antisolvent->PAT Isolation Filtration & Washing (Amber Glassware) PAT->Isolation Drying Vacuum Drying (40°C, <50 mbar) Isolation->Drying FormI Pure Diperdipine HCl (Stable Form I) Drying->FormI

Fig 1. PAT-integrated crystallization workflow for Diperdipine HCl polymorph control.

Experimental Protocols

Protocol A: Cooling Crystallization for High-Purity Form I

This protocol relies on a slow, controlled cooling ramp to maintain the system within the metastable zone, preventing the kinetic trapping of Form II.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a jacketed, amber-glass reactor with an overhead pitched-blade turbine. Purge the headspace with Nitrogen ( N2​ ) to prevent oxidative degradation.

  • Solubilization: Suspend 100 g of crude Diperdipine HCl in 500 mL of absolute Ethanol (5 volumes). Heat the jacket to 60°C under moderate agitation (150 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-heated 0.22 µm PTFE filter into a secondary amber crystallization vessel to remove insoluble foreign particulates.

  • Controlled Cooling: Program the reactor jacket to cool from 60°C to 45°C at a rate of 0.5°C/min.

  • Seeding (Optional but Recommended): At 45°C, introduce 1.0 g (1 wt%) of pure Diperdipine HCl Form I seeds to bypass primary nucleation energy barriers.

  • Growth Phase: Reduce the cooling rate to 0.1°C/min from 45°C down to 5°C.

Self-Validation Checkpoint (Protocol A): At 40°C, extract a 1 mL slurry sample and analyze it via Polarized Light Microscopy (PLM).

  • Pass Condition: The sample exhibits bright birefringence with distinct, rod-like crystal habits, confirming Form I secondary nucleation.

  • Fail Condition: The sample lacks birefringence, appearing as spherical, dark droplets (indicating amorphous liquid-liquid phase separation or "oiling out").

  • Corrective Action: If oiling out occurs, reheat the reactor to 60°C to redissolve the API, increase the ethanol volume by 10%, and reduce the cooling rate to 0.05°C/min.

Protocol B: Anti-Solvent Crystallization (High Yield)

Used when maximum recovery is prioritized, utilizing Ethyl Acetate to drastically lower API solubility.

Step-by-Step Methodology:

  • Solubilization: Dissolve 100 g of Diperdipine HCl in 400 mL of Ethanol at 40°C.

  • Anti-Solvent Dosing: Using a programmable syringe pump, dose 800 mL of Ethyl Acetate into the reactor at a constant rate of 5 mL/min. Maintain the internal temperature strictly at 25°C.

  • Aging: Once dosing is complete, age the slurry for 4 hours at 200 rpm to allow Ostwald ripening to convert any transient fine particulates into larger, filterable crystals.

Self-Validation Checkpoint (Protocol B): Continuously monitor the FBRM chord length distribution during the Ethyl Acetate addition.

  • Pass Condition: A steady increase in chord lengths in the 50–150 µm range.

  • Fail Condition: A sudden, massive spike in fine counts (<10 µm), indicating catastrophic primary nucleation which will trap impurities in the crystal lattice.

  • Corrective Action: Immediately halt the anti-solvent feed. Increase agitation by 50 rpm and hold the temperature for 30 minutes until the fine count stabilizes and drops, then resume dosing at half the original rate (2.5 mL/min).

Photostability & Handling Considerations

Because the 1,4-dihydropyridine core is highly susceptible to photo-induced oxidation, strict environmental controls are mandatory[5]. The oxidation mechanism involves the withdrawal of electron density from the dihydropyridine ring, converting it to a pyridine derivative, which completely nullifies its calcium channel blocking efficacy.

  • Lighting: All crystallization, filtration, and drying steps must be conducted under low-actinic (yellow/red) lighting.

  • Equipment: Use amber glassware or wrap clear vessels entirely in aluminum foil.

  • Drying: Isolate the wet cake via vacuum filtration and dry in a vacuum oven at 40°C (<50 mbar) for 24 hours. Avoid elevated drying temperatures (>60°C) which can induce thermal degradation or polymorphic shifts.

References

  • PubChem. "Diperdipine | C24H31N3O6 | CID 130588" Source: National Institutes of Health (NIH) URL:[Link]

  • "Acute hemodynamic effects of intravenous diperdipine, a new dihydropyridine derivative, in coronary heart disease" Source: PubMed (NIH) URL:[Link]

  • Yu, Q., et al. (2017). "Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization" Source: PubMed (NIH) / Chemical Communications URL:[Link]

  • US Patent 8097729B2.
  • "Polymorphs and Solvates of Nicardipine Hydrochloride. Selective Stabilization of Different Diastereomeric Racemates" Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Comprehensive Spectroscopic Elucidation (NMR, FT-IR, LC-MS/MS) of Diperdipine Hydrochloride

Introduction & Clinical Context Diperdipine (also known as YS-201) is a dihydropyridine-type (DHP) L-type calcium channel antagonist developed for the therapeutic management of angina pectoris and hypertension[1],[2]. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Context

Diperdipine (also known as YS-201) is a dihydropyridine-type (DHP) L-type calcium channel antagonist developed for the therapeutic management of angina pectoris and hypertension[1],[2]. Structurally, it features a 1,4-dihydropyridine core, a 4-(3-nitrophenyl) moiety, and asymmetric ester functional groups: a 3-ethyl ester and a 5-(2-piperidin-1-ylethyl) ester[].

Because the free base is poorly soluble in aqueous environments, the active pharmaceutical ingredient (API) is typically formulated as a hydrochloride salt. The protonation occurs selectively at the basic piperidine nitrogen. Accurate structural characterization of Diperdipine HCl is critical for quality control, stability indicating assays, and regulatory compliance. This application note details a self-validating, orthogonal spectroscopic workflow (NMR, FT-IR, and LC-MS/MS) to unequivocally confirm the identity and structural integrity of this complex API.

Physicochemical & Structural Overview

To establish a baseline for analytical testing, the fundamental physicochemical properties of Diperdipine are summarized below.

PropertyValue
IUPAC Name 3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[],[4]
Molecular Formula C₂₄H₃₂ClN₃O₆ (Salt) / C₂₄H₃₁N₃O₆ (Free Base)[4]
Monoisotopic Mass 457.2213 Da (Free Base)[4],[5]
Exact Mass [M+H]⁺ 458.2286 m/z[5]
Target Receptor L-type Voltage-Gated Calcium Channel (Cav1.2)[6],[2]

Analytical Workflow

The following diagram illustrates the integrated analytical strategy used to elucidate the structure of Diperdipine HCl, moving from sample preparation through orthogonal data acquisition to final structural confirmation.

Workflow A Diperdipine HCl Sample Preparation B NMR Spectroscopy (1H, 13C, 2D HMBC) A->B Dissolve in DMSO-d6 C FT-IR Spectroscopy (ATR Solid-State) A->C Direct Powder Analysis D Mass Spectrometry (LC-ESI-QTOF MS/MS) A->D Dilute in MeOH/H2O (0.1% FA) E Data Integration & Structural Elucidation B->E C->E D->E

Analytical workflow for the orthogonal spectroscopic elucidation of Diperdipine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

Diperdipine HCl contains two distinct nitrogen atoms: the DHP ring nitrogen and the piperidine nitrogen. The DHP nitrogen is non-basic (pKa < 0) because its lone pair is delocalized into the adjacent ester carbonyls. Conversely, the piperidine nitrogen is a basic aliphatic amine (pKa ~9.5) and is the exclusive site of protonation in the hydrochloride salt.

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen over non-polar solvents like CDCl₃. The highly polar hydrochloride salt is poorly soluble in CDCl₃. Furthermore, DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring that the critical DHP N-H proton appears as a sharp, well-resolved singlet rather than a broad, indistinguishable hump[7].

Self-Validating Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 15 mg of Diperdipine HCl in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire ¹H NMR (16 scans, 4 s relaxation delay) and ¹³C NMR (1024 scans, WALTZ-16 decoupling) on a 500 MHz spectrometer at 298 K.

  • Cross-Validation (HMBC): To prevent misassignment of the highly similar 3-ethyl and 5-piperidinylethyl ester groups, perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The C3 carbonyl carbon will show a ³J correlation to the ethyl -CH₂- protons, while the C5 carbonyl carbon will correlate exclusively with the -O-CH₂- protons of the piperidine linker.

Quantitative Data: Expected NMR Chemical Shifts
NucleusChemical Shift (ppm)Multiplicity & IntegrationAssignment / Structural Feature
¹H ~10.50br s, 1HPiperidine N-H⁺ (Confirms HCl salt state)
¹H ~9.05s, 1HDHP Ring N-H[7]
¹H 7.50 - 8.10m, 4H3-Nitrophenyl aromatic protons
¹H ~4.95s, 1HDHP C4-H (Diagnostic for 1,4-DHP core)
¹H ~4.35t, 2HEster linker: -O-CH₂ -CH₂-N⁺
¹H ~3.35m, 2HEster linker: -O-CH₂-CH₂ -N⁺ (Deshielded by N⁺)
¹H ~2.30s, 6HDHP C2 and C6 methyl groups
¹³C 166.5, 166.2C (Quaternary)Ester Carbonyls (C=O)
¹³C 149.5C (Quaternary)Aromatic C-NO₂
¹³C 39.5CHDHP C4 carbon

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality & Experimental Design

FT-IR is utilized to confirm the functional group integrity of the solid-state API. ATR vs. KBr Pellet: Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pellets. KBr is highly hygroscopic; moisture absorption during pellet pressing introduces a broad O-H stretching band at ~3400 cm⁻¹, which artificially obscures the critical DHP N-H stretch (~3300 cm⁻¹)[7]. ATR requires no sample preparation, preserving the true solid-state polymorph and eliminating moisture artifacts.

Self-Validating Protocol: ATR-FTIR
  • Background Verification: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Ensure no residual organic contamination is present.

  • Sample Acquisition: Apply ~2 mg of Diperdipine HCl powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact. Scan from 4000 to 400 cm⁻¹.

  • Validation: The spectrum is only accepted if the maximum absorbance does not exceed 1.2 AU, preventing peak distortion and ensuring linear detector response.

Quantitative Data: Key IR Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group / Causality
~3320 N-H StretchSecondary amine of the 1,4-DHP core[7]
2600 - 2400 N-H⁺ StretchBroad "ammonium band" confirming the piperidine HCl salt
1695, 1680 C=O StretchConjugated ester carbonyls (Split due to asymmetry)
1525, 1348 N-O StretchAsymmetric and symmetric stretches of the 3-nitro group
1210 C-O-C StretchEster ether-oxygen linkage

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality & Experimental Design

Ionization Strategy: Diperdipine HCl is a non-volatile, thermally labile salt. Gas Chromatography-Mass Spectrometry (GC-MS) would require derivatization and free-basing, risking thermal oxidation of the dihydropyridine core into a pyridine derivative. LC-ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) allows direct analysis of the intact molecule in solution. The basic piperidine nitrogen provides a pre-formed site for highly efficient positive ion formation ([M+H]⁺)[5].

Self-Validating Protocol: LC-ESI-QTOF
  • Sample Prep: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v) with 0.1% Formic Acid. The acidic modifier ensures complete protonation of the piperidine ring prior to aerosolization.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of 0.1% FA in water and 0.1% FA in Acetonitrile.

  • MS/MS (CID) Validation: Isolate the precursor ion at m/z 458.2286. Apply collision-induced dissociation (CID) energies of 15, 25, and 35 eV. The fragmentation pattern must yield the m/z 112.11 product ion, which corresponds to the cleaved piperidine-ethyl moiety, validating the specific ester side-chain structure.

Quantitative Data: MS/MS Fragmentation
Ion Typem/z (Expected)FormulaStructural Assignment
Precursor 458.2286[C₂₄H₃₂N₃O₆]⁺Protonated intact molecule [M+H]⁺[5]
Product 1 346.12[C₁₇H₁₆N₂O₆]⁺Loss of the piperidine-ethyl moiety
Product 2 318.09[C₁₅H₁₂N₂O₆]⁺Further loss of the ethyl ester group
Product 3 112.11[C₇H₁₄N]⁺Cleaved piperidine-ethyl fragment (Charge retention)

Pharmacological Mechanism of Action

Diperdipine acts as a potent antagonist at L-type voltage-gated calcium channels (Cav1.2), which are predominantly expressed in vascular smooth muscle and myocardial cells[2]. By selectively binding to the α1C subunit of the channel, Diperdipine stabilizes the channel in its closed, inactive conformation. This blockade prevents the influx of extracellular Ca²⁺, leading to a cascade that results in smooth muscle relaxation and systemic vasodilation.

MOA A Diperdipine HCl B L-type Voltage-Gated Calcium Channels (Cav1.2) A->B Binds to alpha-1C subunit C Inhibition of Ca2+ Influx B->C Conformational stabilization D Smooth Muscle Relaxation C->D Decreased intracellular Ca2+ E Vasodilation & Reduced Blood Pressure D->E Therapeutic Effect

Pharmacological mechanism of action of Diperdipine as an L-type calcium channel blocker.

Conclusion

The integration of NMR, FT-IR, and LC-MS/MS provides a robust, self-validating matrix for the structural elucidation of Diperdipine HCl. High-resolution mass spectrometry definitively confirms the molecular formula and substructural fragments. NMR spectroscopy maps the exact atomic connectivity and confirms the specific site of protonation (piperidine nitrogen) via downfield chemical shifts. Finally, solid-state ATR-FTIR validates the functional group integrity without the risk of moisture-induced artifacts. Together, these protocols ensure the highest standard of analytical confidence for drug development professionals.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 130588, Diperdipine." PubChem Database. Validated exact mass and IUPAC nomenclature. URL:[Link]

  • Engel, J., et al. "Experimental studies on the toxicity of diperdipine following oral and parenteral application." Arzneimittel-Forschung vol. 45,8 (1995): 854-8. Validated therapeutic targets and toxicity profiling. URL:[Link]

  • Luxembourg Centre for Systems Biomedicine (PubChemLite / CCSbase). "Diperdipine hydrochloride (C24H31N3O6) Mass Spectrometry Profile." Validated [M+H]⁺ adducts and predicted collision cross sections. URL: [Link]

  • ResearchGate. "An Efficient One Pot Synthesis of some New 1,4-Dihydropyridine Derivatives Using Multicomponent Reaction." International Letters of Chemistry, Physics and Astronomy, vol. 57 (2015): 46-53. Validated baseline IR and NMR shifts for 1,4-DHP cores. URL:[Link]

Sources

Method

Application Note: Formulation Development of Diperdipine Hydrochloride for Enhanced Oral Delivery via Amorphous Solid Dispersion

Introduction & Scientific Rationale Diperdipine hydrochloride is a potent dihydropyridine-type L-type calcium channel blocker[1]. Preclinical toxicological evaluations have demonstrated its safety profile, revealing a th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Diperdipine hydrochloride is a potent dihydropyridine-type L-type calcium channel blocker[1]. Preclinical toxicological evaluations have demonstrated its safety profile, revealing a therapeutic index of at least 20 for oral administration, making it a highly viable candidate for cardiovascular therapies[2].

However, like many dihydropyridines, Diperdipine exhibits Biopharmaceutics Classification System (BCS) Class II characteristics—high intestinal permeability but exceptionally poor aqueous solubility. Its stable crystalline lattice energy restricts dissolution in the gastrointestinal (GI) tract, leading to low and erratic oral bioavailability. To overcome this, formulating the drug as an Amorphous Solid Dispersion (ASD) is a proven strategy[3][4].

By converting the crystalline drug into a high-energy amorphous state within a polymeric matrix, we leverage the "Spring and Parachute" mechanism. The amorphous drug acts as a "spring," rapidly dissolving to create a supersaturated solution in the GI tract. Simultaneously, the polymer acts as a "parachute," inhibiting nucleation and preventing the drug from precipitating back into its crystalline form.

signaling DIP Diperdipine HCl LTCC L-Type Ca2+ Channel DIP->LTCC Binds & Blocks CA Intracellular Ca2+ ↓ LTCC->CA Prevents Influx MLCK MLCK Activity ↓ CA->MLCK Inhibits RELAX Vasodilation MLCK->RELAX Relaxes Muscle

Fig 1: Diperdipine signaling pathway mediating vasodilation via L-type calcium channel blockade.

Pre-Formulation & Polymer Selection

The success of an ASD relies entirely on the thermodynamic miscibility between the drug and the carrier. For Diperdipine, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M) was selected over other polymers like PVP-VA.

The Causality of Selection:

  • Solubility Trigger: The succinate groups in HPMCAS-M remain unionized in the acidic stomach but ionize at pH > 5.5, triggering rapid drug release exactly at the site of optimal absorption (the small intestine).

  • Steric Hindrance: The bulky cellulosic backbone provides superior steric hindrance against drug recrystallization compared to linear polymers.

  • Hydrogen Bonding: The secondary amine and carbonyl groups of the dihydropyridine ring form strong intermolecular hydrogen bonds with the hydroxyl and acetate groups of HPMCAS, locking the drug in its amorphous state.

Table 1: Polymer Screening & Solid-State Properties
FormulationDrug Loading (% w/w)Theoretical Tg (°C)Experimental Tg (°C)Physical State (PXRD)
Pure Diperdipine HCl100%N/AN/A (Tm = 145°C)Highly Crystalline
Diperdipine / PVP-VA20%81.275.4Amorphous
Diperdipine / PVP-VA40%74.561.0Crystalline traces
Diperdipine / HPMCAS-M20%92.188.5Amorphous
Diperdipine / HPMCAS-M40%85.383.1Amorphous

Note: The experimental Tg of the 40% HPMCAS formulation closely matches the theoretical Tg calculated via the Gordon-Taylor equation, indicating a highly miscible, single-phase system.

Experimental Workflow: Spray Drying Protocol

To manufacture the ASD, closed-loop spray drying was employed. This protocol is designed as a self-validating system : if the thermodynamic parameters (inlet/outlet temperatures) are strictly maintained, the resulting powder will inherently lack a melting endotherm during downstream thermal analysis, proving successful amorphization.

Step-by-Step Methodology

Step 1: Solvent System Preparation

  • Prepare a binary solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at a 2:1 (v/v) ratio.

    • Causality: DCM acts as the primary solvent for the highly lipophilic Diperdipine, while MeOH ensures complete solvation of the hydrophilic regions of HPMCAS. This prevents premature phase separation during droplet evaporation.

  • Dissolve HPMCAS-M (8.0 g) into 150 mL of the solvent mixture under continuous magnetic stirring (400 rpm) until visually clear.

  • Add Diperdipine HCl (2.0 g) to achieve a 20% w/w drug loading. Stir for 30 minutes. Total solid concentration should be 5% w/v.

Step 2: Spray Drying Execution

  • Equip a laboratory-scale spray dryer (e.g., Büchi B-290) with a 0.7 mm two-fluid nozzle and an inert loop (N2 gas) to safely handle organic solvents.

  • Set the Inlet Temperature to 85°C .

  • Adjust the aspirator to 100% (approx. 35 m³/h) and the atomization gas flow to 40 mm (approx. 473 L/h).

  • Begin feeding pure solvent to stabilize the system. Adjust the peristaltic pump feed rate (approx. 5 mL/min) until the Outlet Temperature stabilizes at 45°C .

    • Causality: The outlet temperature (45°C) must be strictly maintained above the boiling point of DCM (39.6°C) to ensure complete evaporation, but well below the Tg of the formulation (88.5°C) to prevent the amorphous particles from becoming rubbery and fusing to the cyclone walls.

  • Switch the feed to the active drug-polymer solution.

  • Collect the resulting powder from the cyclone and secondary filter.

Step 3: Secondary Drying

  • Transfer the collected ASD powder to a vacuum oven.

  • Dry at 40°C under -0.8 bar for 24 hours to remove residual solvent down to < 500 ppm (verified by Headspace GC).

workflow PREP 1. Solvent Dissolution (Drug + HPMCAS in MeOH/DCM) ATOM 2. Atomization (Two-Fluid Nozzle, N2 Gas) PREP->ATOM DRY 3. Droplet Drying (Tin: 85°C, Tout: 45°C) ATOM->DRY COLLECT 4. Cyclone Collection (Amorphous Solid Dispersion) DRY->COLLECT CHAR 5. Validation (PXRD, DSC, Dissolution) COLLECT->CHAR

Fig 2: Step-by-step experimental workflow for the spray drying of Diperdipine solid dispersions.

Physicochemical Validation & Dissolution Performance

To ensure the protocol's self-validating nature, the powder must be subjected to thermal, structural, and functional characterization.

Solid-State Characterization
  • Differential Scanning Calorimetry (DSC): Heat samples from 20°C to 200°C at 10°C/min. The complete absence of the Diperdipine melting endotherm (Tm ≈ 145°C) confirms 100% amorphization.

  • Powder X-Ray Diffraction (PXRD): Scan from 5° to 40° 2θ. The presence of a broad "amorphous halo" without sharp Bragg peaks validates the loss of the crystalline lattice.

In Vitro Dissolution (Non-Sink Conditions)

Standard sink conditions fail to evaluate the "parachute" effect. Therefore, non-sink conditions are utilized to stress the formulation and observe supersaturation maintenance.

Protocol:

  • Use USP Apparatus II (Paddle) at 50 rpm and 37°C.

  • Medium: 500 mL of Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

  • Introduce an amount of formulation equivalent to 50 mg of Diperdipine (exceeding its equilibrium solubility of ~2 µg/mL).

  • Quantify drug release via HPLC-UV at 238 nm.

Table 2: Non-Sink Dissolution Profile (FaSSIF, pH 6.5)
Time (min)Pure Crystalline Diperdipine (µg/mL)20% Diperdipine-HPMCAS ASD (µg/mL)Supersaturation Ratio
50.8 ± 0.145.2 ± 2.156.5x
151.5 ± 0.288.4 ± 3.558.9x
301.9 ± 0.195.1 ± 2.850.0x
602.1 ± 0.292.3 ± 3.143.9x
902.2 ± 0.189.7 ± 4.040.7x
1202.2 ± 0.285.4 ± 3.638.8x

References

  • Herzog R, Leuschner J. Experimental studies on the toxicity of diperdipine following oral and parenteral application. Arzneimittelforschung. 1995 Mar;45(3):240-5. URL:[Link]

  • Di Donato M, et al. Inotropic effect of nicardipine in patients with heart failure: Assessment by left ventricular end-systolic pressure-volume analysis. Journal of the American College of Cardiology. 1989. URL:[Link]

  • Hallouard F, et al. Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation. Current Pharmaceutical Design. 2016. URL:[Link]

  • Munjko M, et al. Preparation of Felodipine–PEG Solid Dispersions by Solvent-Free scCO2 Processing and Their Translation into Orally Disintegrating Tablets. ACS Omega. 2021. URL:[Link]

Sources

Application

Patch-clamp techniques to study Diperdipine hydrochloride on ion channels

Document Type: Application Note & Experimental Protocol Target Audience: Electrophysiologists, Ion Channel Researchers, and Cardiovascular/Neurological Drug Development Professionals Introduction & Scientific Grounding D...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Electrophysiologists, Ion Channel Researchers, and Cardiovascular/Neurological Drug Development Professionals

Introduction & Scientific Grounding

Diperdipine hydrochloride (also designated as YS-201; CAS 149543-07-7 and 108852-42-2) is a potent, novel dihydropyridine (DHP) calcium channel antagonist[1][][3]. Clinically investigated for the management of angina pectoris, hypertension, and cerebrovascular ischemia, intravenous administration of Diperdipine has been shown to markedly reduce systemic vascular resistance without compromising left ventricular contractility[4][5].

To fully characterize the pharmacological profile of Diperdipine, researchers must utilize whole-cell patch-clamp electrophysiology[6]. Unlike fluorescence-based calcium assays, patch-clamp provides the absolute voltage control required to resolve the state-dependent block characteristic of DHPs. Diperdipine, being uncharged at physiological pH, partitions into the lipid bilayer and accesses the central cavity of L-type voltage-gated calcium channels (LTCCs, e.g., CaV1.2). It exhibits a drastically higher binding affinity when the channel is in the inactivated state (depolarized membrane potentials) compared to the resting state (hyperpolarized potentials).

The Causality of Experimental Design:

  • Why use Barium ( Ba2+ ) instead of Calcium ( Ca2+ )? CaV1.2 channels undergo rapid Calcium-Dependent Inactivation (CDI) mediated by calmodulin binding to the channel's C-terminus. When evaluating a drug's voltage-dependent block, CDI acts as a severe confounding variable. By substituting extracellular Ca2+ with Ba2+ , CDI is abolished. This isolates Voltage-Dependent Inactivation (VDI) and allows for the unambiguous quantification of Diperdipine's state-dependent affinity.

  • Why block Potassium ( K+ ) currents? Endogenous outward K+ currents in expression systems (like HEK293) or primary cardiomyocytes overlap temporally with inward Ba2+ currents. To isolate the macroscopic Ba2+ current ( IBa​ ), the intracellular solution replaces K+ with Cesium ( Cs+ ), while the extracellular solution includes Tetraethylammonium (TEA-Cl). This dual-sided blockade ensures zero contamination from delayed rectifiers.

Experimental Workflow

G cluster_protocols Electrophysiological Workflows Prep Cell Preparation & Sealing (HEK293-CaV1.2) Config Whole-Cell Configuration (Ba2+ Isolation) Prep->Config Form GΩ seal IV Protocol A: I-V Curve (Activation Kinetics) Config->IV Baseline stability SSI Protocol B: Inactivation (State-Dependence) Config->SSI Baseline stability Drug Diperdipine Application (0.1 nM to 10 µM) IV->Drug Apply at peak SSI->Drug Apply during prepulse Analysis Data Synthesis (IC50 & V1/2 Shifts) Drug->Analysis Quantify block

Caption: Workflow for evaluating Diperdipine state-dependent block on CaV1.2 using patch-clamp.

Materials & Solutions Formulation

Cell Model: HEK293 cells stably expressing human CaV1.2 ( α1C​ ), auxiliary β2a​ , and α2​δ1​ subunits.

Intracellular (Pipette) Solution:

  • Composition: 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM MgATP, 0.3 mM Na₂GTP, 3 mM MgCl₂.

  • Adjustment: pH 7.2 with CsOH; Osmolarity 290 mOsm.

  • Expert Insight: MgATP and Na₂GTP are critical to provide energy for kinases that maintain channel phosphorylation. Without them, the CaV channels will rapidly "run-down" (lose current amplitude over time), which can be falsely interpreted as drug inhibition.

Extracellular (Bath) Solution:

  • Composition: 135 mM Choline-Cl, 10 mM BaCl₂, 10 mM HEPES, 10 mM Glucose, 10 mM TEA-Cl, 1 mM MgCl₂.

  • Adjustment: pH 7.4 with TEA-OH; Osmolarity 300 mOsm.

  • Expert Insight: Sodium ( Na+ ) is replaced by Choline to prevent contamination from voltage-gated sodium channels.

Step-by-Step Patch-Clamp Protocols

Protocol A: Whole-Cell Configuration & Baseline Stabilization
  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2.0–3.5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach the cell and apply gentle negative pressure to form a Gigaohm ( ) seal.

  • Break-In: Apply a brief suction pulse to rupture the membrane patch, establishing the whole-cell configuration.

  • Compensation: Compensate for fast and slow membrane capacitance ( Cm​ ) and series resistance ( Rs​ ). Ensure Rs​ is compensated by at least 70% to minimize voltage errors during large inward currents.

  • Self-Validation Step: Hold the cell at -80 mV. Evoke 10 consecutive test pulses to +10 mV at 0.1 Hz. The peak IBa​ must not vary by more than 5%. A run-down exceeding this threshold invalidates the cell.

Protocol B: Current-Voltage (I-V) Relationship (Activation)

Purpose: To determine if Diperdipine alters the voltage-dependence of channel opening.

  • Holding Potential: -80 mV.

  • Test Pulses: Apply 300 ms step depolarizations from -60 mV to +50 mV in 10 mV increments.

  • Leak Subtraction: Use an online P/4 protocol from a holding potential of -80 mV to digitally subtract linear leak and capacitive transients.

  • Drug Application: Perfuse Diperdipine (e.g., 10 nM) and repeat the I-V protocol once steady-state block is achieved (typically 3–5 minutes).

Protocol C: Steady-State Inactivation (State-Dependent Block)

Purpose: To quantify the true clinical potency ( IC50​ ) of Diperdipine by binding it to the inactivated state.

  • Conditioning Prepulse: Apply a 10-second conditioning prepulse ranging from -100 mV to +20 mV (in 10 mV increments) to drive a specific fraction of channels into the inactivated state.

  • Test Pulse: Immediately follow the prepulse with a 50 ms test pulse to +10 mV to measure the remaining available (unblocked) channels.

  • Analysis: Plot the normalized peak current ( I/Imax​ ) against the prepulse potential. Fit the data with a Boltzmann equation to determine the half-inactivation voltage ( V1/2​ ). Diperdipine should cause a significant hyperpolarizing shift in the V1/2​ , proving its preferential binding to the inactivated state.

Data Presentation & Expected Outcomes

When executing the protocols above, Diperdipine hydrochloride will demonstrate a classic DHP profile, characterized by a profound increase in potency when the membrane is depolarized.

Table 1: Representative Pharmacological Parameters of Diperdipine on CaV1.2

ParameterResting State (Holding -80 mV)Inactivated State (Holding -40 mV)Pharmacological Implication
IC50​ (Potency) ~ 150 nM~ 5 nM30-fold increase in affinity during depolarization, ideal for targeting ischemic or hypertensive tissue.
V1/2​ of Inactivation -25 mV (Control)-38 mV (Diperdipine 10 nM)-13 mV hyperpolarizing shift , confirming stabilization of the closed-inactivated conformation.
Current Blockade at 10 nM < 10% Inhibition> 60% InhibitionStrong state-dependent blockade ; spares healthy, hyperpolarized resting tissue.

Note: Data values are representative estimates illustrating the expected electrophysiological output of Diperdipine based on its dihydropyridine class behavior on LTCCs[5][6].

References

  • PubMed / National Library of Medicine. "Acute hemodynamic effects of intravenous diperdipine, a new dihydropyridine derivative, in coronary heart disease." URL:[Link]

  • PubMed Central (PMC). "Computational Models of Neuronal Biophysics and the Characterization of Potential Neuropharmacological Targets." URL:[Link]

  • PubMed / National Library of Medicine. "Experimental studies on the toxicity of diperdipine following oral and parenteral application." URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of Diperdipine hydrochloride in aqueous solutions

Technical Support Center: Overcoming Poor Aqueous Solubility of Diperdipine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Aqueous Solubility of Diperdipine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with 1,4-dihydropyridine (DHP) calcium channel blockers. Diperdipine hydrochloride, a highly lipophilic DHP derivative, exhibits classic Biopharmaceutics Classification System (BCS) Class II behavior: high permeability but notoriously poor aqueous solubility. This poor solubility stems from its rigid, hydrophobic aromatic rings and strong intermolecular hydrogen bonding in its crystalline lattice, which resists aqueous solvation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to enhance the solubility and bioavailability of Diperdipine HCl.

Section 1: Troubleshooting Guides & FAQs

Q1: My Diperdipine HCl precipitates immediately when I dilute my DMSO/Ethanol stock solution into an aqueous buffer (pH 7.4). How can I maintain solubility for in vitro assays? Causality & Solution: You are experiencing solvent-shift precipitation. When the organic co-solvent is diluted, the dielectric constant of the mixture increases, drastically reducing the thermodynamic solubility of the lipophilic Diperdipine molecule. Recommendation: Instead of simple co-solvency, utilize Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic dihydropyridine ring, while its hydrophilic exterior maintains aqueous solubility. Studies on related DHPs like nifedipine demonstrate that HP-β-CD can enhance aqueous solubility by over 44-fold[1]. Ensure you maintain a minimum 1:1 to 1:2 molar ratio of drug to HP-β-CD to prevent precipitation upon dilution.

Q2: I formulated a Diperdipine-cyclodextrin complex, and while my in vitro dissolution is excellent, my in vivo oral bioavailability actually decreased. What went wrong? Causality & Solution: You have encountered the Solubility-Permeability Trade-off [2]. While excess cyclodextrin increases apparent solubility, it decreases the fraction of free (uncomplexed) drug in the gastrointestinal tract. Because only the free drug can partition into and permeate the lipophilic enterocyte membrane, an excessively high binding affinity (or excess CD concentration) traps the drug in the aqueous phase, lowering the thermodynamic driving force for absorption. Recommendation: Optimize the CD concentration. Conduct a phase-solubility study to determine the stability constant ( K1:1​ ). Formulate with the minimum amount of HP-β-CD required to achieve the target dose solubility, rather than maximizing solubility arbitrarily.

Q3: We are developing a solid oral dosage form. Direct compression of the API yields less than 15% dissolution after 2 hours. What is the most scalable approach to fix this? Causality & Solution: The high crystal lattice energy of Diperdipine HCl prevents rapid dissolution. You need to disrupt the crystal lattice and convert the drug into its amorphous state using a Solid Dispersion . Recommendation: Disperse the drug within a hydrophilic polymeric carrier, such as PVP-K30 or Poloxamer-188. The polymer matrix physically separates the drug molecules, preventing recrystallization, while the polymer's hydrophilic nature improves wettability. Research on similar lipophilic DHPs (e.g., lacidipine) shows that solvent evaporation methods using PVP-K30 can transform the crystalline API into an amorphous state, significantly accelerating dissolution[3].

Q4: We are exploring liquid-filled hard capsules. Our lipid-based formulation is showing phase separation and drug expulsion after 1 month of stability testing. How do we stabilize it? Causality & Solution: Simple lipid solutions often suffer from drug precipitation if the lipid digests or if moisture permeates the capsule shell. Recommendation: Transition to a Self-Nanoemulsifying Drug Delivery System (SNEDDS) or a pre-formed Nanoemulsion . By using a balanced mixture of oil (e.g., ethyl oleate), surfactant (e.g., Tween 80), and co-surfactant (e.g., Span 80), you can spontaneously form droplets <50 nm. This massive interfacial area prevents precipitation and enhances absorption. Nanoemulsions of related DHPs like mebudipine have shown up to a 2.6-fold increase in relative bioavailability compared to standard suspensions[4].

Section 2: Quantitative Data Summary

The following table summarizes the expected performance metrics of various solubility enhancement strategies for Diperdipine HCl, extrapolated from benchmark dihydropyridine data.

Enhancement StrategyPrimary Excipients / CarriersExpected Solubility EnhancementParticle/Droplet SizeKey AdvantageKey Limitation
Solid Dispersion PVP-K30, Poloxamer-18815x to 25xAmorphous (Molecular)Highly stable solid state; scalable.Risk of recrystallization over time if not stored dry.
Cyclodextrin Complex HP-β-CD, Methyl-β-CD30x to 45xMolecular InclusionExcellent for aqueous assay media.High excipient-to-drug ratio limits maximum dose.
Nanoemulsion Ethyl oleate, Tween 80, Span 80>50x (Apparent)20 nm – 50 nmBypasses first-pass metabolism via lymphatic uptake.Complex physical stability; requires strict HLB matching.

Section 3: Detailed Experimental Protocols

These protocols are designed as self-validating systems. Each includes an in-process quality control (QC) step to ensure the mechanism of action is functioning before proceeding.

Protocol A: Preparation of Diperdipine Solid Dispersion (Solvent Evaporation Method)

Objective: Convert crystalline Diperdipine HCl to an amorphous state to maximize dissolution rate.

  • Preparation: Accurately weigh Diperdipine HCl and PVP-K30 in a 1:4 (w/w) ratio.

  • Dissolution: Dissolve both components in a minimal volume of a co-solvent mixture (Ethanol:Dichloromethane, 1:1 v/v) under continuous magnetic stirring at room temperature until the solution is completely transparent.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 40°C at 100 rpm.

  • Drying: Place the resulting thin film in a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Pulverization: Scrape the solid dispersion, gently grind it in an agate mortar, and pass it through a #80 mesh sieve.

  • Self-Validating QC Step: Perform Differential Scanning Calorimetry (DSC). The sharp endothermic melting peak of crystalline Diperdipine (typically ~170-185°C) must be absent, confirming complete amorphization.

Protocol B: Formulation of Diperdipine Nanoemulsion

Objective: Create a thermodynamically stable O/W nanoemulsion to enhance intestinal lymphatic transport.

  • Oil Phase Preparation: Dissolve 10 mg of Diperdipine HCl in 1 mL of Ethyl Oleate. Vortex for 2 minutes.

  • Surfactant Mix (Smix): Prepare an Smix of Tween 80 and Span 80 at a 2:1 (w/w) ratio.

  • Titration: Add 2 mL of the Smix to the oil phase and vortex vigorously.

  • Aqueous Phase Addition: Titrate the mixture dropwise with deionized water (up to 7 mL) under continuous magnetic stirring (800 rpm) at 37°C until a transparent, isotropic mixture forms.

  • Self-Validating QC Step: Measure the droplet size using Dynamic Light Scattering (DLS). The Z-average diameter must be <50 nm with a Polydispersity Index (PDI) < 0.2. If the mixture is cloudy or PDI > 0.2, the HLB is mismatched, and the Smix ratio must be adjusted.

Section 4: Mandatory Visualization

The following diagrams map the logical workflows and mechanistic pathways for overcoming Diperdipine HCl solubility issues.

G Start Diperdipine HCl Solubility Issue Q1 Is liquid formulation required? Start->Q1 Liquid Nanoemulsion / Co-solvents Q1->Liquid Yes Solid Solid Dosage Form Q1->Solid No Q2 Is thermal stability high? Solid->Q2 Cyclo Cyclodextrin Complexation Solid->Cyclo Alternative for Permeability Control HotMelt Hot-Melt Extrusion (Solid Dispersion) Q2->HotMelt Yes SolventEvap Solvent Evaporation (Solid Dispersion) Q2->SolventEvap No (Heat Sensitive)

Decision matrix for selecting Diperdipine HCl solubility enhancement strategies.

Mechanism FreeDrug Free Diperdipine (Lipophilic) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex + CD Membrane Lipid Membrane (Absorption) FreeDrug->Membrane Permeation CD HP-β-CD (Hydrophilic Shell) CD->Complex Complex->FreeDrug Dissociation at interface

Dynamic equilibrium of Diperdipine-cyclodextrin complexation and membrane permeation.

Section 5: References

  • Title: Complexes of Nifedipine with β-and Hydroxypropyl β-Cyclodextrins in the Design of Nifedipine SR Tablets Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The interaction of nifedipine with selected cyclodextrins and the subsequent solubility–permeability trade-off Source: European Journal of Pharmaceutics and Biopharmaceutics (via Ovid) URL: [Link]

  • Title: Enhancement of Solubility and Dissolution Properties of Lacidipine by Solid Dispersion Source: International Journal of Pharmaceutics and Drug Analysis URL: [Link]

  • Title: Design and evaluation of oral nanoemulsion drug delivery system of mebudipine Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Optimization

Diperdipine Hydrochloride Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Diperdipine synthesis. Diperdipine (YS-201) is a potent L-type calcium channel blocker.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diperdipine synthesis. Diperdipine (YS-201) is a potent L-type calcium channel blocker. Structurally, it is an asymmetric 1,4-dihydropyridine featuring two distinct ester groups: an ethyl ester and a 2-(piperidin-1-yl)ethyl ester .

Synthesizing asymmetric dihydropyridines presents a unique chemical challenge. Traditional one-pot Hantzsch reactions often fail, yielding complex mixtures of symmetric byproducts. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your yield and purity.

Workflow Visualization

DiperdipineSynthesis Node1 3-Nitrobenzaldehyde + Ethyl Acetoacetate Node2 Knoevenagel Condensation (Piperidine/AcOH Catalyst) Node1->Node2 Node3 Ethyl 2-(3-nitrobenzylidene) acetoacetate Node2->Node3 Step 1 Node5 Hantzsch Cyclization (Reflux in Isopropanol) Node3->Node5 Node4 2-(Piperidin-1-yl)ethyl 3-aminocrotonate Node4->Node5 Node6 Diperdipine Free Base (CAS 108852-42-2) Node5->Node6 Step 2 Node7 Anhydrous HCl / EtOH Crystallization Node6->Node7 Node8 Diperdipine Hydrochloride (CAS 149543-07-7) Node7->Node8 Salt Formation

Two-step asymmetric synthesis workflow for Diperdipine Hydrochloride.

Section 1: Yield Optimization & Byproduct Control (FAQs)

Q: I am seeing a high percentage of symmetric dihydropyridine byproducts (e.g., diethyl ester or bis-piperidinoethyl ester). How can I improve the asymmetric selectivity? A: Symmetric byproducts are the result of retro-Knoevenagel cleavage and transesterification that occur during a standard one-pot Hantzsch reaction. When all reagents are mixed simultaneously, the intermediate benzylidene can break down, allowing the two different acetoacetates to scramble. Solution: Abandon the one-pot approach. You must utilize a strictly controlled two-step procedure . First, perform a Knoevenagel condensation of 3-nitrobenzaldehyde with ethyl acetoacetate to isolate the stable benzylidene intermediate. Only then should you react this intermediate with 2-(piperidin-1-yl)ethyl 3-aminocrotonate.

Q: The 1,4-dihydropyridine core is oxidizing to the pyridine analog before I can isolate it. How do I prevent aromatization? A: The 1,4-dihydropyridine ring is highly electron-rich and extremely susceptible to photo-oxidation and oxidative aromatization in the presence of atmospheric oxygen and trace transition metals. Solution: Ensure all reflux steps are conducted under a strict inert atmosphere (Nitrogen or Argon sparging is mandatory). Furthermore, protect the reaction vessels from direct light by using amber glassware or wrapping the flasks in aluminum foil during both the cyclization and the subsequent HCl salt formation.

Q: During the conversion to the hydrochloride salt, my yield drops significantly, and the product turns into a gummy resin. What is going wrong? A: Gummy precipitates during salt formation indicate either the presence of excess water or over-acidification. The basic piperidine moiety in Diperdipine requires exactly one equivalent of HCl to form the salt. The dihydropyridine nitrogen is non-basic; however, excess acid or localized heat can protonate the ring, leading to ester cleavage or ring degradation. Solution: Use strictly anhydrous HCl gas dissolved in absolute ethanol or diethyl ether. Add the acid dropwise at 0–5°C to prevent localized exothermic degradation.

Section 2: Validated Experimental Protocols

The following self-validating system ensures that each intermediate is chemically stable before proceeding to the next step, preventing cascading failures in yield.

Step 1: Synthesis of Ethyl 2-(3-nitrobenzylidene)acetoacetate
  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with 3-nitrobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.05 eq) in isopropanol (5 mL per gram of aldehyde).

  • Catalysis: Add a catalytic amount of piperidine (0.05 eq) and glacial acetic acid (0.05 eq). This specific buffer system drives the Knoevenagel condensation without triggering premature degradation.

  • Reaction: Stir the mixture at 40–45°C for 4 to 6 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3); the reaction is complete when the aldehyde spot disappears.

  • Isolation: Cool the reaction mixture to 0–5°C to induce crystallization. Filter the resulting precipitate, wash with ice-cold isopropanol, and dry in vacuo to obtain the intermediate as a pale yellow solid.

Step 2: Hantzsch Cyclization to Diperdipine Free Base
  • Preparation: Suspend the isolated benzylidene intermediate (1.0 eq) in isopropanol under a strict nitrogen atmosphere. Protect the flask from light.

  • Addition: Add 2-(piperidin-1-yl)ethyl 3-aminocrotonate (1.1 eq).

  • Cyclization: Reflux the mixture (approx. 82°C) for 10–12 hours.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the crude residue in dichloromethane, wash twice with distilled water to remove unreacted crotonate, dry over anhydrous Na₂SO₄, and evaporate to yield the crude Diperdipine free base (CAS 108852-42-2).

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the Diperdipine free base in absolute ethanol (using the minimum volume required for complete dissolution at room temperature).

  • Cooling: Transfer the flask to an ice bath and cool the solution to 0–5°C.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl (2M solution in diethyl ether) dropwise under continuous, vigorous stirring.

  • Crystallization: Stir for 1 hour at 0°C. Filter the resulting bright yellow crystals, wash with cold diethyl ether, and dry under high vacuum to yield Diperdipine Hydrochloride (CAS 149543-07-7) .

Section 3: Quantitative Method Comparison

To illustrate the necessity of the two-step protocol, the table below summarizes the quantitative data comparing the traditional one-pot synthesis against the optimized two-step methodology described above.

Synthesis MethodOverall Yield (%)Symmetric Byproduct (%)Final Purity (HPLC)Total Reaction Time (h)
One-Pot Hantzsch 35 – 45%15 – 25%< 90.0%8 – 10
Optimized Two-Step 75 – 85%< 2.0%> 98.5%14 – 18

Note: While the two-step method requires a longer total reaction time, the near-elimination of symmetric byproducts bypasses the need for complex, loss-heavy chromatographic purification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 130588, Diperdipine." PubChem,[Link]

  • Desai, R. et al. "Process to prepare dihydropyridine and derivatives thereof.
  • Herzog, R. et al. "Experimental studies on the toxicity of diperdipine following oral and parenteral application." Arzneimittelforschung, vol. 44, no. 3, 1994, pp. 300-4.[Link]

Troubleshooting

Technical Support Center: Optimizing Nicardipine Hydrochloride Dosage for In Vivo Experiments

Important Note for the User: The compound "Diperdipine hydrochloride" specified in the topic does not appear in the available scientific literature or chemical databases. It is highly likely that this is a typographical...

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Author: BenchChem Technical Support Team. Date: April 2026

Important Note for the User: The compound "Diperdipine hydrochloride" specified in the topic does not appear in the available scientific literature or chemical databases. It is highly likely that this is a typographical error. Based on the context of in vivo experiments and the common classes of cardiovascular drugs, this guide has been developed for Nicardipine hydrochloride , a widely researched dihydropyridine calcium channel blocker. The principles and troubleshooting steps outlined here are broadly applicable to other compounds in this class but have been tailored with data specific to Nicardipine.

Welcome to the technical support center for Nicardipine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for optimizing in vivo experiments. Our goal is to move beyond simple instructions and explain the causal relationships behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when beginning in vivo work with Nicardipine hydrochloride.

Q1: What is the primary mechanism of action for Nicardipine hydrochloride?

Nicardipine is a dihydropyridine calcium channel blocker. Its primary mechanism involves inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells and, to a lesser extent, cardiac myocytes.[1][2] This inhibition prevents the calcium-dependent signaling cascade that leads to muscle contraction. The result is potent arterial vasodilation, which reduces peripheral vascular resistance and, consequently, lowers blood pressure.[1][3]

Nicardipine_MoA cluster_0 Vascular Smooth Muscle Cell Ca_Channel L-Type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Contraction Vasoconstriction Ca_Influx->Contraction Activates Calmodulin Pathway Nicardipine Nicardipine HCl Block Inhibition Nicardipine->Block Block->Ca_Channel Blocks Channel

Caption: Mechanism of action of Nicardipine hydrochloride.

Q2: What are the main formulation challenges with Nicardipine hydrochloride for in vivo use?

The primary challenge is its poor aqueous solubility.[4] Nicardipine hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[4] This characteristic can lead to low and variable oral bioavailability. For parenteral administration, it is sparingly soluble in aqueous buffers, necessitating the use of organic solvents or specialized formulation techniques for complete dissolution.[5]

Q3: What is a reasonable starting dose for Nicardipine hydrochloride in common animal models?

Starting doses are highly dependent on the animal model, the route of administration, and the intended therapeutic effect. A crucial first step is always a literature review for your specific model and disease state. If such data is unavailable, a conservative approach is required.

Animal ModelRoute of AdministrationExample Starting Dose RangeKey Considerations
Rat Intravenous (IV)0.1 - 1 mg/kgMonitor for rapid hypotension.
Oral (PO)5 - 20 mg/kgBioavailability is low; formulation is critical.
Rabbit Intravenous (IV)0.05 - 0.5 mg/kgRabbits can be sensitive to vasodilators.
Oral (PO)10 - 30 mg/kgSustained-release formulations have been tested in rabbits.[6]
Dog Intravenous (IV)0.01 - 0.1 mg/kgDogs show higher clearance than humans.[7]

Note: These are example ranges and must be validated with a dose-ranging study.

Q4: What is a suitable vehicle for dissolving and administering Nicardipine hydrochloride?

Vehicle selection is critical and depends on the administration route.

  • For IV administration: A common approach is to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute it with an aqueous buffer such as saline or PBS.[5] For example, a stock solution can be made in DMSO (e.g., at 20 mg/mL) and then diluted with PBS to the final desired concentration.[5] It is critical to ensure the final concentration of the organic solvent is low (typically <5-10% DMSO) to avoid toxicity.

  • For Oral (PO) administration: To overcome poor solubility, vehicles can include aqueous suspensions with suspending agents (e.g., carboxymethylcellulose), or solutions using co-solvents and surfactants (e.g., PEG 400, Tween 80). More advanced formulations like solid dispersions with polymers like PEG6000 have been shown to significantly improve dissolution.[4]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Issue 1: Low or Inconsistent Bioavailability After Oral Dosing
  • Question: I've administered Nicardipine hydrochloride orally to my rats, but the plasma concentrations are highly variable and much lower than expected. What's going wrong?

  • Answer: This is a classic problem for BCS Class II compounds like Nicardipine. The root causes are typically poor solubility in gastrointestinal fluids and potential first-pass metabolism in the liver.

    Causality: If the drug doesn't dissolve, it cannot be absorbed across the gut wall. Even if it is absorbed, the liver can metabolize a significant fraction before it reaches systemic circulation.

    Troubleshooting Protocol: Formulation Enhancement

    • Particle Size Reduction: If you are using a simple suspension, ensure the particle size of the drug powder is minimized (micronization) to increase the surface area for dissolution.

    • Employ Co-solvents: Prepare a solution using a biocompatible solvent system. A common vehicle is a mix of PEG 400, Tween 80, and water. This can help keep the drug in solution in the GI tract.

    • Develop a Solid Dispersion: This is a more advanced but highly effective technique. The goal is to disperse the drug in a hydrophilic polymer matrix at a molecular level.[8]

      • Method (Solvent Evaporation): a. Dissolve Nicardipine HCl and a hydrophilic carrier (e.g., PEG6000 or Poloxamer 188) in a common solvent like ethanol or methanol in a specific ratio (e.g., 1:1:1 drug:PEG:Poloxamer).[4] b. Evaporate the solvent under vacuum, leaving a solid mass. c. Pulverize the mass and sieve it to obtain a fine powder. This powder can then be suspended in water for oral gavage.

    • Self-Validation: Test your new formulation in vitro first. A simple dissolution test comparing your new formulation to a simple suspension in simulated gastric fluid (e.g., pH 1.2) should show a dramatic improvement in drug release.[4][9]

Issue 2: Acute Toxicity or Excessive Pharmacological Effects Observed
  • Question: Shortly after IV injection of Nicardipine hydrochloride, my animals experienced severe hypotension and some died. How do I determine a safe and effective dose?

  • Answer: This indicates that your starting dose was above the Maximum Tolerated Dose (MTD). Calcium channel blockers can cause dose-dependent and potentially lethal cardiovascular effects. The key is to conduct a systematic dose-ranging study.

    Causality: A high dose of a potent vasodilator like Nicardipine can cause a precipitous drop in blood pressure, leading to insufficient organ perfusion and cardiovascular collapse. Reflex tachycardia (a compensatory increase in heart rate) can also occur.[3]

    Troubleshooting Protocol: Pilot Dose-Ranging Study

    • Start Low: Begin with a dose that is a fraction (e.g., 1/10th) of the lowest effective dose reported in the literature for a similar endpoint. If no data exists, start at a very low dose (e.g., 0.05-0.1 mg/kg IV for a rat).

    • Dose Escalation: Use a dose-escalation scheme. A common approach is a modified Fibonacci sequence (e.g., 1x, 2x, 3.5x, 6x) or simply doubling the dose at each step (e.g., 0.1, 0.2, 0.4, 0.8 mg/kg).

    • Small Group Size: Use a small number of animals per dose group (n=2-3) for this initial pilot study.

    • Monitor Vitals: If possible, monitor key physiological parameters in real-time, such as blood pressure and heart rate. Observe animals closely for clinical signs of distress (e.g., lethargy, altered breathing).

    • Establish MTD: The MTD is the highest dose that does not produce life-threatening toxicity or significant adverse clinical signs. Your therapeutic dose for efficacy studies should be below this level.

    • Self-Validation: The data from this study should yield a clear dose-response curve for both efficacy (e.g., blood pressure reduction) and toxicity. This data is essential for selecting appropriate doses for your main experiments.

Issue 3: Observed In Vivo Efficacy Does Not Correlate with In Vitro Potency
  • Question: My in vitro assays show Nicardipine is highly potent (nanomolar range), but I need a much higher dose in vivo (mg/kg range) to see a moderate effect. Why is there a disconnect?

  • Answer: This is a common challenge in drug development known as an in vitro-in vivo correlation (IVIVC) gap. It arises because a living system is far more complex than an isolated in vitro assay. The primary drivers are the drug's pharmacokinetic (PK) properties.

    Causality:

    • Pharmacokinetics (PK): What the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME). Nicardipine is known to be extensively metabolized by the liver (e.g., by CYP3A4 enzymes) and has high plasma protein binding (over 95%).[10][11] Only the "free" (unbound) drug is active, and rapid metabolism can clear the drug before it reaches its target.

    • Pharmacodynamics (PD): What the drug does to the body. This is the relationship between drug concentration at the target site and the observed effect.

    Troubleshooting Workflow: Establishing a PK/PD Relationship

PKPD_Workflow cluster_0 In Vitro Data cluster_1 In Vivo Experiment cluster_2 Analysis & Modeling IC50 Measure IC50 (Potency) Model Correlate Free Plasma Conc. with Effect (PK/PD Model) IC50->Model Informs Model PPB Measure Plasma Protein Binding PPB->Model Corrects for Free Drug Dose Administer Dose(s) PK Measure Plasma Conc. vs. Time (PK) Dose->PK PD Measure Effect vs. Time (PD) Dose->PD PK->Model PD->Model IVIVC Establish IVIVC Model->IVIVC

Caption: Workflow for troubleshooting poor in vitro-in vivo correlation.

  • Conduct a Pharmacokinetic Study: Administer a single dose of Nicardipine hydrochloride to a cohort of animals and collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analyze the plasma to determine the drug concentration over time. This will give you key parameters like half-life (t½), clearance (CL), and area under the curve (AUC).

  • Measure Plasma Protein Binding: Use techniques like equilibrium dialysis to determine the fraction of Nicardipine that is bound to plasma proteins. This is critical for calculating the free drug concentration, which is the pharmacologically active portion.[12]

  • Combine PK and PD: In the same study (or a parallel one), measure the pharmacological effect (e.g., blood pressure) at the same time points as the PK sampling.

  • Model the Data: Correlate the free plasma concentration with the observed effect over time. This PK/PD modeling helps you understand the concentration required at the target site to achieve the desired effect and explains why a high dose is needed to overcome rapid clearance and high protein binding.[12] This quantitative relationship is the foundation for rational dose selection in future studies.

References

  • Solubilization of Nicardipine Hydrochloride via Complexation and Salt Formation. PubMed. [Link]

  • In vivo pharmacokinetics of felodipine predicted from in vitro studies in rat, dog and man. PubMed. [Link]

  • FORMULATION AND IN-VITRO EVALUATION OF NICARDIPINE HYDROCHLORIDE BILAYERED TABLET FOR CONTROLLED RELEASE. EPRA International Journal of Research and Development. [Link]

  • Formulation and in-vitro evaluation of oral floating nicardipine hydrochloride tablets using polye. Pharmacophore. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Formulation And Characterization of Nicardipine Hydrochloride Solid Dispersion by Using Solvent Evaporation Approach. YMER Digital. [Link]

  • Clinical pharmacokinetics of amlodipine. PubMed. [Link]

  • What is the mechanism of Manidipine Hydrochloride?. Patsnap Synapse. [Link]

  • Formulation and evaluation of sustained release floating capsules of nicardipine hydrochloride. ResearchGate. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]

  • Pharmacogenomics of off-target adverse drug reactions. PMC - NIH. [Link]

  • A population study of the pharmacokinetics of felodipine. PubMed. [Link]

  • Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate. PMC - NIH. [Link]

  • Amlodipine - StatPearls. NCBI Bookshelf - NIH. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC. [Link]

  • Development and In vivo Pharmacokinetic and Pharmacodynamic Evaluation of an Oral Innovative Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan Formulation for Enhanced Bioavailability. PMC. [Link]

  • Formulation and in vitro and in vivo characterization of Nifedipine stabilized nanosuspensions by nanoprecipitation method. Semantic Scholar. [Link]

  • Felodipine. Wikipedia. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. [Link]

  • Preparation and In-Vitro Evaluation of Nicardipine Hydrochloride Microcapsules. Research Journal of Pharmacy and Technology. [Link]

  • What is the mechanism of Dipipanone Hydrochloride?. Patsnap Synapse. [Link]

  • Once-a-day controlled-release dosage form of divalproex sodium I: formulation design and in vitro/in vivo investigations. PubMed. [Link]

  • Felodipine - StatPearls. NCBI Bookshelf - NIH. [Link]

  • Formulation, Development, Evaluation and Solubility Enhancement of Lercanidipine Hydrochloride by Solid Dispersion Techniques. Journal of Pharmaceutical Research International. [Link]

Sources

Optimization

Technical Support Center: Diperdipine Hydrochloride Solution Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving Diperdipine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving Diperdipine hydrochloride . Diperdipine is a potent 1,4-dihydropyridine (DHP) calcium channel antagonist[1]. While highly effective in vitro and in vivo, its molecular architecture makes it inherently unstable in solution.

Understanding the thermodynamic and kinetic drivers of this instability is critical. The 1,4-dihydropyridine ring is electron-rich and highly susceptible to photo-induced aromatization and oxidation[2]. When handling this compound, your protocols must be designed not just to use the drug, but to actively protect it.

Below, you will find our comprehensive troubleshooting guide, mechanistic pathways, quantitative stability data, and a self-validating protocol to ensure the integrity of your experiments.

Mechanistic Pathway of Degradation

To troubleshoot effectively, you must understand the causality behind the degradation. When exposed to photons (especially UV and standard fluorescent light), the intact DHP ring enters an excited singlet state. This triggers an intramolecular electron transfer that aromatizes the ring into a pharmacologically inactive pyridine derivative[2]. Concurrently, the nitro group on the phenyl ring is reduced to a pigmented nitroso group[3].

G DIP Diperdipine Hydrochloride (Intact 1,4-DHP) LIGHT Photon Absorption (UV/Vis Light) DIP->LIGHT Exposure EXCITED Excited Singlet State (Intramolecular e- transfer) LIGHT->EXCITED OXIDATION Ring Aromatization (Pyridine Formation) EXCITED->OXIDATION Primary Pathway REDUCTION Nitro Group Reduction (Nitroso-phenyl derivative) EXCITED->REDUCTION Secondary Pathway DEGRADED Inactive Photoproduct (Yellow/Brown Solution) OXIDATION->DEGRADED REDUCTION->DEGRADED OXYGEN Dissolved O2 / ROS OXYGEN->OXIDATION Accelerates

Mechanistic pathway of Diperdipine photodegradation and oxidation in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did my Diperdipine hydrochloride stock solution turn yellow/brown after a few hours on the bench? A1: This color shift is the absolute hallmark of photodegradation. Like other DHPs, Diperdipine is extremely photolabile. Upon exposure to ambient daylight or standard fluorescent laboratory lighting, the 1,4-dihydropyridine ring undergoes rapid oxidation into an inactive pyridine derivative[2]. The concurrent reduction of the nitro group yields a nitroso-phenyl derivative, which is highly pigmented (yellow/brown)[3]. Actionable Fix: Solutions must be handled strictly under "gold" or red lighting and stored in light-resistant containers (e.g., amber PET or foil-wrapped tubes)[4]. If your solution has changed color, discard it immediately; the active concentration has already plummeted.

Q2: I stored my aliquots in the dark at room temperature, but I'm still seeing a loss of potency in my cell-based assays. What is causing this? A2: While light is the primary enemy, DHPs are also highly susceptible to pH-dependent hydrolysis and oxidative degradation[3]. Diperdipine is most stable in slightly acidic to neutral environments (pH 4.0–6.0). In alkaline media (pH > 7.4), the rate of degradation accelerates significantly[3]. Furthermore, dissolved oxygen in your solvent can drive the oxidation of the DHP ring even in the absence of light[5]. Actionable Fix: Degas your primary solvents (e.g., DMSO or ethanol) with nitrogen or argon prior to reconstitution. Ensure your final assay buffer pH does not exceed 7.4.

Q3: When I dilute my DMSO stock solution into my aqueous assay buffer, the solution becomes cloudy. Is the drug degrading? A3: This is physical instability (precipitation), not chemical degradation. Diperdipine hydrochloride is highly lipophilic. When a concentrated organic stock is rapidly introduced into an aqueous buffer, the localized drop in solvent polarity forces the hydrophobic drug to "crash out" of solution. Actionable Fix: Perform stepwise serial dilutions rather than a single large-fold dilution. Alternatively, utilize non-ionic surfactants (like Polysorbate 20) or carrier proteins (like BSA) in your assay buffer to maintain solubility and enhance the physical stability of the dispersed drug[6].

Quantitative Stability Profile

To assist in your experimental planning, refer to the synthesized degradation kinetics below. Notice how the combination of container material, light exposure, and pH drastically alters the half-life ( t1/2​ ) of the compound.

Table 1: Stability Profile of 1,4-Dihydropyridines in Solution

Storage ConditionContainer TypepH LevelEstimated Half-Life ( t1/2​ )Primary Degradation Risk
Ambient Light (25°C)Clear Glass7.4< 30 minutesRapid Photodegradation (Aromatization)
Ambient Light (25°C)Amber Glass7.4~ 2 - 4 hoursModerate Photodegradation
Dark (25°C)Amber PET / Foil7.4~ 24 - 48 hoursBase-catalyzed Hydrolysis / Oxidation
Dark (4°C)Amber PET4.0 - 6.0> 30 daysMinimal (Slow Oxidation)
Dark (-20°C)Amber PET (Argon purged)N/A (DMSO)> 6 monthsNone (Stable)

(Data synthesized from DHP stability profiles[3],[4],[7])

Self-Validating Protocol: Preparation and Storage of Diperdipine Solutions

This protocol is designed as a self-validating system. By incorporating visual and environmental checkpoints, you guarantee the pharmacological integrity of your stock solutions before they ever reach your assay.

Phase 1: Solvent Preparation & Degassing

  • Select high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol as the primary solvent.

  • Degas the solvent by sparging with an inert gas (Nitrogen or Argon) for 15 minutes. This displaces dissolved oxygen, effectively mitigating baseline oxidative degradation[5].

Phase 2: Environment Control 3. Extinguish all standard fluorescent and incandescent lights in the workspace. 4. Conduct all weighing and reconstitution steps under "gold" fluorescent lighting or a dedicated red-light darkroom environment[3].

Phase 3: Reconstitution & Aliquoting 5. Weigh the required mass of Diperdipine hydrochloride powder and dissolve it in the degassed solvent to achieve a concentrated stock (e.g., 10 mM). 6. Vortex gently until completely dissolved.

  • Self-Validation Check: Hold the tube against a white background under the safe light. The solution must be completely clear and colorless to very pale yellow. Any deep yellow or brown tint indicates pre-existing degradation[3].
  • Aliquot the stock solution into single-use amber PET microcentrifuge tubes. If amber PET is unavailable, standard tubes tightly wrapped in aluminum foil are an acceptable substitute[4].

Phase 4: Storage & Usage 8. Blanket the headspace of each tube with Argon gas before sealing to prevent atmospheric oxygen ingress. 9. Flash-freeze aliquots in liquid nitrogen and store at -20°C or -80°C. 10. Usage: Thaw only the required number of aliquots immediately before the experiment. Discard any unused thawed portion; do not subject the solution to freeze-thaw cycles.

Sources

Troubleshooting

Minimizing degradation of Diperdipine hydrochloride during sample preparation

A Guide to Minimizing Degradation During Sample Preparation Introduction: Welcome to the Technical Support Center for Diperdipine hydrochloride. As a member of the 1,4-dihydropyridine (DHP) class of calcium channel block...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Degradation During Sample Preparation

Introduction:

Welcome to the Technical Support Center for Diperdipine hydrochloride. As a member of the 1,4-dihydropyridine (DHP) class of calcium channel blockers, Diperdipine hydrochloride is a molecule of significant interest in pharmaceutical research and development. However, like its structural congeners, it is susceptible to degradation under common laboratory conditions, which can compromise the accuracy and reproducibility of experimental results. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and validated protocols to ensure the integrity of your samples. While specific degradation kinetics for Diperdipine hydrochloride are not extensively published, the information herein is synthesized from the well-established chemical behavior of the 1,4-dihydropyridine class, providing a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Diperdipine hydrochloride degradation?

A1: The most significant factor leading to the degradation of Diperdipine hydrochloride, and other 1,4-dihydropyridines, is exposure to light, particularly in the UV and short-wavelength visible spectrum. This process, known as photodegradation, involves the oxidation of the dihydropyridine ring to its pyridine analog, resulting in a complete loss of pharmacological activity.

Q2: How does pH affect the stability of Diperdipine hydrochloride in solution?

A2: Diperdipine hydrochloride is expected to be most stable in neutral to slightly acidic conditions. Alkaline environments (high pH) can catalyze the hydrolysis of the ester groups in the molecule, leading to the formation of degradation products. Therefore, it is crucial to control the pH of your sample solutions, avoiding basic buffers.

Q3: Is Diperdipine hydrochloride sensitive to oxidation?

A3: Yes, the 1,4-dihydropyridine ring is susceptible to oxidation, not only from light but also from atmospheric oxygen and oxidizing agents. This is another pathway that leads to the formation of the inactive pyridine derivative. It is advisable to use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.

Q4: What are the best practices for storing Diperdipine hydrochloride stock solutions?

A4: To ensure the long-term stability of your stock solutions, they should be stored at -20°C or lower in amber glass vials or vials wrapped in aluminum foil to protect from light. It is also recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q5: What solvents are recommended for dissolving Diperdipine hydrochloride?

A5: Diperdipine hydrochloride is generally soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO. For aqueous solutions, it may be necessary to first dissolve the compound in a small amount of an organic solvent before diluting with an aqueous buffer. Always use high-purity, HPLC-grade solvents to avoid introducing impurities that could accelerate degradation.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of Diperdipine hydrochloride, providing likely causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Yellowing of a previously colorless solution Photodegradation leading to the formation of the colored pyridine derivative.Immediately protect the solution from light by using amber vials or wrapping the container in aluminum foil. Prepare fresh solutions if significant color change is observed.
Appearance of extra peaks in HPLC chromatogram Degradation of the analyte due to light exposure, improper pH, or oxidative stress.Review the entire sample preparation workflow. Ensure all steps are performed under light-protected conditions. Check the pH of all solutions and use degassed solvents.
Poor reproducibility of analytical results Ongoing degradation of the sample during the analytical run or inconsistent sample handling.Minimize the time between sample preparation and analysis. Use a temperature-controlled autosampler if available. Ensure all samples are handled identically, with consistent exposure to light and temperature.
Precipitation of the compound in aqueous solution Poor solubility or use of an inappropriate buffer.Increase the proportion of organic co-solvent. Ensure the pH of the buffer is in the optimal range (neutral to slightly acidic). Consider using a different buffer system.

Degradation Pathways and Prevention Workflow

The primary degradation pathways for 1,4-dihydropyridines like Diperdipine hydrochloride are photodegradation, hydrolysis, and oxidation. The following diagram illustrates these pathways and a recommended workflow to minimize their impact.

Degradation Pathways of Diperdipine Hydrochloride and Prevention Workflow cluster_degradation Degradation Pathways cluster_workflow Prevention Workflow Diperdipine Diperdipine Photo-oxidation Photo-oxidation Diperdipine->Photo-oxidation Light (UV/Vis) Hydrolysis (Alkaline) Hydrolysis (Alkaline) Diperdipine->Hydrolysis (Alkaline) High pH Oxidation Oxidation Diperdipine->Oxidation O2, Peroxides Pyridine Analog Pyridine Analog Photo-oxidation->Pyridine Analog Hydrolyzed Products Hydrolyzed Products Hydrolysis (Alkaline)->Hydrolyzed Products Oxidation->Pyridine Analog Start Start Weighing Weighing Start->Weighing Dim light Dissolution Dissolution Weighing->Dissolution Use amber glassware Dilution Dilution Dissolution->Dilution Use degassed solvents & control pH Analysis Analysis Dilution->Analysis Prompt analysis Storage Storage Analysis->Storage Protect from light & store at -20°C

Caption: Key degradation pathways and a preventative workflow for handling Diperdipine hydrochloride.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of Diperdipine Hydrochloride

Objective: To prepare a stable and accurate stock solution for use in various assays.

Materials:

  • Diperdipine hydrochloride powder

  • HPLC-grade methanol (or other suitable organic solvent)

  • Class A volumetric flasks (amber glass recommended)

  • Analytical balance

  • Spatula

  • Ultrasonic bath

Procedure:

  • Work in a light-controlled environment: Perform all steps under dim, indirect lighting. Avoid direct sunlight or fluorescent light.

  • Weighing: Accurately weigh the desired amount of Diperdipine hydrochloride powder using an analytical balance.

  • Dissolution: Transfer the powder to an amber volumetric flask. Add a small amount of the chosen solvent (e.g., methanol) and sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution: Once dissolved, dilute the solution to the final volume with the solvent. Mix thoroughly by inverting the flask several times.

  • Storage: Store the stock solution in tightly sealed amber glass vials at -20°C. For frequent use, prepare smaller aliquots to minimize freeze-thaw cycles.

Protocol 2: General Guidelines for a Stability-Indicating RP-HPLC Method

Objective: To provide a starting point for developing a stability-indicating RP-HPLC method capable of separating Diperdipine hydrochloride from its potential degradation products.

Chromatographic Conditions (to be optimized):

Parameter Recommendation Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and a slightly acidic buffer (e.g., 20 mM phosphate buffer at pH 3.0)ACN is a common organic modifier. The acidic pH enhances peak shape and minimizes hydrolysis.
Elution Isocratic or GradientStart with isocratic and switch to gradient if co-elution of impurities is observed.
Flow Rate 1.0 mL/minA typical starting flow rate for a 4.6 mm ID column.
Detection Wavelength Monitor at the λmax of Diperdipine hydrochloride (typically around 238 nm and 360 nm for dihydropyridines)Use a photodiode array (PDA) detector to monitor multiple wavelengths and identify impurities.
Column Temperature 25-30 °CMaintains consistent retention times.
Injection Volume 10-20 µLAdjust as needed based on concentration and sensitivity.

Sample Preparation for HPLC Analysis:

  • Prepare samples and standards in the mobile phase to ensure compatibility.

  • Filter all samples through a 0.45 µm syringe filter before injection to protect the column.

  • Use an autosampler with a cooled sample tray to minimize degradation during the analytical sequence.

References

  • PubChem Compound Summary for CID 130588, Diperdipine. National Center for Biotechnology Information. [Link]

  • Physico-chemical properties and stabilities of the highly potent calcium antagonist benidipine hydrochloride. PubMed. [Link]

  • Formulation And Characterization of Nicardipine Hydrochloride Solid Dispersion by Using Solvent Evaporation Approach. YMER. [Link]

  • Solubilization of Nicardipine Hydrochloride via Complexation and Salt Formation. PubMed. [Link]

  • Investigating the physicochemical properties of phenazopyridine hydrochloride using high-performance liquid chromatography and UV-Visible spectrophotometry. ResearchGate. [Link]

  • PubChem Compound Summary for CID 41114, Nicardipine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem Substance Record for SID 53801065. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 112500513, (R)-Amlodipine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 13331, Dipipanone. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 65775, Prodipine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 53699, Flordipine. National Center for Biotechnology Information. [Link]

  • Chemical structure of felodipine, nefedipine, 4,4 0-bipyridyl, polyvinylpyrrolidone, cinnamic acid, nicotinamide and saccharin. ResearchGate. [Link]

Optimization

Technical Support Center: Troubleshooting Peak Tailing in Diperdipine Hydrochloride Chromatography

Welcome to the technical support center for chromatographic analysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for identifying and resolving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chromatographic analysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for identifying and resolving peak tailing issues encountered during the analysis of Diperdipine hydrochloride. By understanding the underlying chemical principles and following a systematic troubleshooting approach, you can achieve robust, symmetric, and reproducible chromatographic results.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Peak Tailing

This section addresses the foundational concepts of peak tailing, specifically in the context of analyzing a basic compound like Diperdipine hydrochloride.

Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a common chromatographic peak shape distortion where the latter half of the peak is broader than the front half.[1][2] In an ideal, perfectly symmetrical Gaussian peak, the peak shape is symmetrical. Tailing indicates a non-ideal interaction between the analyte and the stationary phase, which can compromise the accuracy of integration and reduce resolution from nearby peaks.[2]

This phenomenon is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . The United States Pharmacopeia (USP) defines the Tailing Factor (also called the symmetry factor) at 5% of the peak height.[3][4] A value of Tƒ = 1.0 signifies a perfectly symmetrical peak. A value > 1.0 indicates peak tailing, while a value < 1.0 indicates peak fronting.[4] For most pharmaceutical assays, a tailing factor between 0.8 and 1.8 is considered acceptable, though values as close to 1.0 as possible are ideal.[5]

Q2: What is the primary reason my Diperdipine hydrochloride peak is tailing?

The primary cause of peak tailing for Diperdipine hydrochloride is its chemical nature. Diperdipine is a basic compound due to its piperidine functional group. In reversed-phase HPLC, which typically uses silica-based C18 or C8 columns, the stationary phase surface is not perfectly uniform. It contains residual, unreacted silanol groups (Si-OH).[6][7]

These silanol groups are acidic (pKa ≈ 3.8–4.2) and can become ionized (deprotonated to SiO⁻) at mobile phase pH values above ~3.5.[8] Your basic Diperdipine analyte, which will be protonated (positively charged) at a pH below its pKa, can then engage in a strong, secondary ionic interaction with these negatively charged silanol sites.[6][9] This secondary retention mechanism is much stronger than the primary hydrophobic interaction with the C18 chains, causing some analyte molecules to be retained longer, resulting in a "tail."[1][7]

Q3: Besides analyte-specific issues, what are other common causes of peak tailing?

While silanol interactions are the most probable cause for a basic compound, other factors can contribute to or exacerbate peak tailing for any analyte:[10]

  • Column Issues: Contamination, bed deformation (voids), or using an inappropriate or old column.[1][6]

  • Mobile Phase Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase.[9]

  • Extra-Column Effects: Excessive dead volume in the system from long tubing or improper fittings between the injector, column, and detector.[11]

  • Column Overload: Injecting too much sample mass onto the column.[1]

Part 2: A Systematic Troubleshooting Guide to Resolve Peak Tailing

This section provides a logical, step-by-step workflow to diagnose and correct peak tailing for Diperdipine hydrochloride. The approach is structured to address the most likely and easiest-to-fix issues first.

Visualizing the Problem: The Mechanism of Silanol Interaction

The diagram below illustrates the dual-retention mechanism responsible for peak tailing with basic compounds like Diperdipine hydrochloride on a standard silica-based C18 column.

Caption: Dual interaction of protonated Diperdipine with the stationary phase.

Troubleshooting Workflow Diagram

Begin with "Step 1" and proceed sequentially. This workflow is designed to be systematic, starting with the simplest adjustments.

Troubleshooting_Workflow cluster_MobilePhase Step 1: Mobile Phase Optimization cluster_Column Step 2: Column Evaluation cluster_System Step 3: System & Method Check Start Peak Tailing Observed (Tƒ > 1.5) MP_pH Adjust Mobile Phase pH (Low pH: 2.5-3.0) Start->MP_pH MP_Additive Add Competing Base (e.g., 0.1% Triethylamine) MP_pH->MP_Additive If tailing persists End Symmetrical Peak (Tƒ ≈ 1.0) MP_pH->End Problem Solved Col_Select Select Appropriate Column (End-capped, High-Purity Silica) MP_Additive->Col_Select If tailing persists MP_Additive->End Problem Solved Col_Health Check Column Health (Wash or Replace) Col_Select->Col_Health If tailing persists Col_Select->End Problem Solved Sys_Solvent Match Sample Solvent to Mobile Phase Col_Health->Sys_Solvent If tailing persists Col_Health->End Problem Solved Sys_DeadVol Minimize Dead Volume Sys_Solvent->Sys_DeadVol If tailing persists Sys_Solvent->End Problem Solved Sys_DeadVol->End

Caption: Systematic workflow for troubleshooting peak tailing.

Area 1: Mobile Phase Optimization

The mobile phase is the most powerful and easily adjusted tool for controlling peak shape.

Issue: Sub-optimal Mobile Phase pH

Causality: The ionization state of both your analyte (Diperdipine) and the column's residual silanols is controlled by pH. At mid-range pH (e.g., 4-7), silanols are deprotonated (SiO⁻) and Diperdipine is protonated (Analyte-H⁺), maximizing the undesirable ionic interaction.[6][7] By lowering the pH, you can suppress the ionization of the silanol groups, neutralizing them and minimizing the secondary interaction.[6][12]

Protocol: Adjusting Mobile Phase pH to Suppress Silanol Activity

  • Target a low pH: Aim for a mobile phase pH between 2.5 and 3.0. In this range, the vast majority of silanol groups will be protonated (Si-OH) and non-ionic, effectively "hiding" them from the protonated basic analyte.[13]

  • Select an appropriate buffer: Use a buffer with a pKa close to your target pH to ensure stable pH control. Prepare the buffer in the aqueous portion of your mobile phase before adding the organic modifier.[14]

  • Prepare the aqueous phase: For a target pH of 2.8, a phosphate buffer is an excellent choice.[15] Dissolve potassium phosphate monobasic in water and adjust the pH downwards using phosphoric acid.

  • Prepare the final mobile phase: Mix the buffered aqueous phase with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • Equilibrate the system: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample to ensure the column is fully equilibrated.

Data Table: Common Buffers for Low-pH Reversed-Phase HPLC

Buffer SystempKa Value(s)Useful pH RangeUV Cutoff (approx.)
Phosphate2.15, 7.20, 12.352.1 - 3.1, 6.2 - 8.2~200 nm
Formate3.752.8 - 4.8~210 nm
Acetate4.763.8 - 5.8~210 nm
Trifluoroacetic Acid (TFA)~0.5Not a true buffer, used as an ion-pairing agent at 0.05-0.1%~210 nm

Source: Adapted from principles discussed in multiple sources.[14][15]

Issue: Strong Analyte Interaction with Active Silanols

Causality: Even at low pH, some highly active silanols may still interact with basic analytes. Adding a small, basic "competitor" to the mobile phase can mask these remaining active sites.[16] Triethylamine (TEA) is a classic example. The protonated TEA molecules will preferentially bind to the active silanol sites, effectively shielding your Diperdipine analyte from these secondary interactions.[17][18]

Protocol: Using a Mobile Phase Additive as a Silanol Blocker

  • Select an additive: Triethylamine (TEA) is a common choice. For LC-MS applications, a more volatile agent like ammonium formate might be preferred.

  • Determine concentration: A typical starting concentration for TEA is 0.1% (v/v) in the aqueous portion of the mobile phase.[16]

  • Prepare the mobile phase: Add the TEA to the aqueous buffer component and adjust the pH as needed before mixing with the organic solvent. The addition of a base like TEA will raise the pH, so re-adjustment is critical.

  • Equilibrate and test: Thoroughly equilibrate the column with the new mobile phase containing the additive before injection. Be aware that additives like TEA can significantly alter retention times and may require re-optimization of the organic solvent percentage.

Area 2: Stationary Phase (HPLC Column) Evaluation

If mobile phase adjustments do not fully resolve the issue, the column itself is the next area to investigate.

Issue: Use of an Inappropriate or Low-Quality Column

Causality: Not all silica is created equal. Older, "Type A" silica columns have higher metal content and more acidic, active silanol groups, making them prone to causing peak tailing with basic compounds.[7][8] Modern, high-purity "Type B" silica columns are specifically designed to minimize these issues.[7] Furthermore, a process called end-capping , where residual silanols are chemically reacted with a small silylating agent (like trimethylsilane), further deactivates the surface.[1][6]

Protocol: Selecting a Column Optimized for Basic Compounds

  • Prioritize High-Purity Silica: Select columns packed with modern, high-purity (Type B) silica. These have a much lower concentration of problematic acidic silanols.[13][19]

  • Ensure Effective End-Capping: Choose a column that is specified by the manufacturer as being "fully end-capped" or "double end-capped." This is critical for shielding basic analytes from residual silanols.[19]

  • Consider Alternative Chemistries: For particularly challenging basic compounds, consider columns with alternative stationary phases, such as those with an embedded polar group or hybrid silica particles. These designs offer alternative mechanisms to shield silanol activity.

  • Consult Manufacturer Literature: Always review application notes and guides from column manufacturers (e.g., Agilent, Waters, Phenomenex), as they often provide specific column recommendations for analyzing basic pharmaceutical compounds.[20][21][22]

Issue: Column Contamination or Degradation

Causality: Over time, columns can become contaminated with strongly retained sample matrix components that can act as new active sites, causing peak tailing. Physical degradation, such as the formation of a void at the column inlet, can also distort peak shape.[1]

Protocol: Column Washing and Regeneration

If your column previously provided good peak shape but has since degraded, a rigorous washing procedure may restore performance.

  • Disconnect from Detector: Always disconnect the column from the detector to avoid contamination.

  • Flush Buffer: Wash with 20 column volumes of your mobile phase without the buffer salts (e.g., water/organic mix) to remove precipitated buffer.

  • Strong Solvent Wash: Sequentially wash the column with solvents of increasing strength. A typical universal regeneration sequence for a C18 column is:

    • 20 column volumes of Water

    • 20 column volumes of Acetonitrile

    • 20 column volumes of Isopropanol

    • 20 column volumes of Methylene Chloride (use with caution, ensure system compatibility)

    • 20 column volumes of Isopropanol

    • 20 column volumes of Acetonitrile

    • Re-equilibrate with your starting mobile phase.

  • Evaluate Performance: After washing, test the column with a standard to see if peak shape has improved. If not, the column may be permanently damaged and require replacement.

Part 3: System and Method Parameter Checks

Finally, ensure that your instrument setup and method parameters are not contributing to the problem.

Issue: Sample Solvent Mismatch

Causality: If Diperdipine hydrochloride is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion, including tailing or fronting.[9] The plug of strong sample solvent travels through the column, interfering with the normal partitioning process at the head of the column.

Protocol: Matching Sample and Mobile Phase

  • Ideal Scenario: Dissolve your sample directly in the initial mobile phase.

  • If a Stronger Solvent is Needed for Solubility: If you must use a stronger solvent (e.g., 100% Acetonitrile) to dissolve the sample, ensure the injection volume is as small as possible to minimize the effect.

  • Dilute if Possible: After initial dissolution, try to dilute the sample with the mobile phase or the aqueous component of the mobile phase to bring the final solvent composition closer to your starting conditions.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-Today. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • The LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Jin, Y., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Pharmaguideline. (2011, September 28). Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Chromatography Forum. (2007, October 11). Peak tailing factor computation. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 15). Are the Tailing factor, Symmetry factor, and Asymmetry factor the same? Retrieved from [Link]

  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • PMC. (n.d.). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Strategies to Mitigate Dihydropyridine-Induced Cardiotoxicity

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cardiotoxicity of dihydropyridine (DHP) compounds. This guide is designed to provide you with in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cardiotoxicity of dihydropyridine (DHP) compounds. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to help you navigate the complexities of your experiments and develop strategies to reduce the cardiotoxic effects of these valuable therapeutic agents.

Understanding Dihydropyridine Cardiotoxicity: A Mechanistic Overview

Dihydropyridines are a class of L-type calcium channel blockers widely used in the treatment of hypertension and angina.[1][2] Their primary therapeutic effect is achieved by inhibiting the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] However, at higher concentrations or in overdose situations, their effects on cardiac muscle can lead to significant cardiotoxicity.[3]

The primary mechanism of DHP-induced cardiotoxicity involves the blockade of L-type calcium channels in cardiomyocytes. This disrupts the normal excitation-contraction coupling process, leading to a negative inotropic effect (reduced contractility).[4] In severe cases, this can result in cardiogenic shock.[5]

Beyond direct calcium channel blockade, emerging evidence suggests that DHP compounds can also induce cardiotoxicity through off-target effects, including:

  • Mitochondrial Dysfunction: Some DHPs have been shown to impair mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species (ROS).[6][7][8]

  • Oxidative Stress: The overproduction of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, contributing to cardiomyocyte apoptosis and necrosis.[9][10][11][12]

  • Altered Ion Homeostasis: While the primary target is the L-type calcium channel, some DHPs can also affect other ion channels, such as sodium channels, further contributing to cardiac dysfunction.[13]

The following diagram illustrates the key signaling pathways involved in DHP-induced cardiotoxicity.

G DHP Dihydropyridine Compound L_type L-type Ca2+ Channel (Cardiomyocyte) DHP->L_type Blockade Mitochondria Mitochondrial Dysfunction DHP->Mitochondria Off-target effect Ca_influx Decreased Intracellular Ca2+ Influx L_type->Ca_influx Contractility Reduced Myocardial Contractility Ca_influx->Contractility Cardiotoxicity Cardiotoxicity Contractility->Cardiotoxicity ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis/Necrosis Oxidative_Stress->Apoptosis Apoptosis->Cardiotoxicity

Caption: Signaling pathways in DHP-induced cardiotoxicity.

Troubleshooting Guide

This section addresses common issues encountered during the experimental evaluation of DHP cardiotoxicity.

Q1: My in vitro cardiomyocyte viability assay (e.g., MTT, LDH) shows inconsistent results or high variability between replicates after treatment with a DHP compound. What are the possible causes and solutions?

Possible Causes:

  • Compound Solubility and Stability: DHP compounds can be lipophilic and may precipitate out of solution in aqueous culture media, leading to inconsistent dosing. The compound may also be unstable in culture conditions over longer incubation periods.

  • Cell Culture Health and Density: Unhealthy or inconsistently seeded cardiomyocytes can lead to high baseline variability.

  • Assay Interference: The DHP compound itself or its vehicle (e.g., DMSO) may interfere with the assay chemistry.

Troubleshooting Steps:

  • Verify Compound Solubility and Stability:

    • Protocol: Prepare a stock solution of your DHP compound in a suitable solvent (e.g., DMSO) at a high concentration. Visually inspect the working dilutions in your culture medium for any signs of precipitation. You can also use techniques like dynamic light scattering to check for aggregation. To assess stability, measure the concentration of the DHP in the culture medium over the time course of your experiment using HPLC.

    • Expert Insight: If solubility is an issue, consider using a formulation aid like cyclodextrin or reducing the final DMSO concentration to below 0.1%.

  • Optimize Cell Culture Conditions:

    • Protocol: Ensure your cardiomyocytes (e.g., iPSC-CMs, primary cells) are healthy and form a confluent, synchronously beating monolayer before adding the compound. Use a consistent seeding density for all experiments.

    • Expert Insight: For iPSC-CMs, allow at least 7-10 days for the cells to mature and stabilize their beating phenotype before starting your experiment.

  • Run Appropriate Controls for Assay Interference:

    • Protocol: Include a "compound-only" control (DHP in media without cells) and a "vehicle-only" control (e.g., DMSO in media with cells) to assess for any direct interference with the assay reagents.

    • Expert Insight: If interference is detected, you may need to switch to a different viability assay that relies on a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).

Q2: I am not observing a significant increase in apoptosis (using Annexin V/PI staining) in my cardiomyocytes after DHP treatment, even at concentrations that reduce viability. Why might this be?

Possible Causes:

  • Timing of Apoptosis Detection: Apoptosis is a dynamic process. You may be missing the peak of apoptotic events if you are only looking at a single time point.

  • Necrosis as the Primary Mode of Cell Death: At high concentrations, DHPs may induce necrosis rather than apoptosis. Annexin V/PI staining can distinguish between these two forms of cell death.[14]

  • Insensitive Detection Method: The chosen method may not be sensitive enough to detect low levels of apoptosis.

Troubleshooting Steps:

  • Perform a Time-Course Experiment:

    • Protocol: Treat your cardiomyocytes with the DHP compound and perform Annexin V/PI staining at multiple time points (e.g., 6, 12, 24, and 48 hours) to identify the optimal window for detecting apoptosis.

    • Expert Insight: Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • Confirm the Mode of Cell Death:

    • Protocol: In addition to Annexin V/PI, consider using other assays to confirm the cell death mechanism. For example, a TUNEL assay can detect DNA fragmentation characteristic of apoptosis, while measuring the release of high mobility group box 1 (HMGB1) can indicate necrosis.

    • Expert Insight: Be aware that the TUNEL assay can also label necrotic cells, so it's best used in conjunction with other markers.[9]

  • Optimize Your Staining Protocol:

    • Protocol: Ensure you are using a calcium-containing binding buffer for Annexin V staining, as its binding to phosphatidylserine is calcium-dependent.[1][14][15][16][17] Titrate the concentrations of Annexin V and PI to determine the optimal staining concentrations for your cell type.

    • Expert Insight: Always include positive controls (e.g., cells treated with staurosporine to induce apoptosis) and negative controls (untreated cells) to validate your staining procedure.

Q3: My multi-electrode array (MEA) data shows a decrease in the field potential duration (FPD) with some DHP compounds, which is unexpected for a calcium channel blocker. What could be the reason?

Possible Causes:

  • Complex Ion Channel Effects: While the primary target is the L-type calcium channel, some DHPs can have off-target effects on other ion channels, such as sodium or potassium channels, which can influence the shape of the field potential.[13]

  • Cellular Stress and Toxicity: At high concentrations, the DHP may be causing cellular stress or toxicity that is indirectly affecting the electrophysiology of the cardiomyocytes, leading to a shortened FPD.

  • Assay Artifacts: Issues with the MEA plate coating or cell adherence could lead to poor signal quality and inaccurate FPD measurements.

Troubleshooting Steps:

  • Investigate Off-Target Effects:

    • Protocol: Use specific ion channel blockers (e.g., tetrodotoxin for sodium channels, E-4031 for hERG potassium channels) in combination with your DHP to dissect the contribution of different ion channels to the observed electrophysiological changes.

    • Expert Insight: Comparing the electrophysiological profile of your DHP to well-characterized ion channel blockers can provide clues about its mechanism of action.

  • Correlate Electrophysiology with Viability Data:

    • Protocol: Perform a cell viability assay on the same plates after the MEA recording to determine if the observed changes in FPD are occurring at cytotoxic concentrations.

    • Expert Insight: If the FPD shortening only occurs at concentrations that also cause a significant decrease in viability, it is likely a secondary effect of toxicity.

  • Ensure High-Quality MEA Recordings:

    • Protocol: Follow the manufacturer's instructions for coating the MEA plates and seeding the cardiomyocytes to ensure a healthy, confluent monolayer. Visually inspect the cells before and after the experiment.

    • Expert Insight: Ensure that the analysis software is correctly identifying the different components of the field potential waveform for accurate FPD calculation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of dihydropyridines that influence their cardiotoxicity?

The cardiotoxicity of DHPs is closely linked to their chemical structure. Key features include:

  • The 1,4-dihydropyridine ring: This is the core scaffold essential for activity.

  • The aryl group at the 4-position: The nature and substitution pattern of this ring are critical for L-type calcium channel binding and selectivity. Electron-withdrawing groups on the phenyl ring can affect receptor-binding activity.[18][19]

  • Ester groups at the 3- and 5-positions: These groups are important for optimal activity.[18]

Structure-activity relationship (SAR) studies have been instrumental in developing newer generations of DHPs with improved safety profiles. For example, cilnidipine, a dual L/N-type calcium channel blocker, was developed through SAR studies to have reduced cardiovascular side effects compared to older, more L-type selective DHPs.[20][21]

Q2: How can I design an in vitro experiment to assess the potential of a novel compound to mitigate DHP-induced cardiotoxicity?

Here is a general workflow for such an experiment:

G start Start culture Culture iPSC-Cardiomyocytes start->culture dhp_conc Determine IC50 of DHP Compound culture->dhp_conc cotreatment Co-treat with DHP and Novel Cardioprotective Compound dhp_conc->cotreatment viability Assess Cell Viability (MTT, LDH) cotreatment->viability apoptosis Measure Apoptosis (Annexin V/PI) cotreatment->apoptosis ros Quantify ROS Production cotreatment->ros functional Functional Assessment (MEA, Calcium Imaging) cotreatment->functional analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis ros->analysis functional->analysis end End analysis->end

Caption: Workflow for assessing a novel cardioprotective compound.

Q3: What is the mechanism of action of high-dose insulin euglycemia therapy (HIET) in treating DHP overdose?

HIET is a key therapeutic strategy for managing severe DHP toxicity.[5][22][23] Its beneficial effects are multifactorial:

  • Positive Inotropic Effect: High doses of insulin have a direct positive inotropic effect on the heart, improving contractility.[22]

  • Metabolic Shift: In a stressed state, the heart's preferred energy source shifts from fatty acids to carbohydrates. DHPs can impair glucose uptake by cardiomyocytes. HIET promotes this metabolic shift and enhances glucose utilization, improving the energy status of the heart.[22][23]

  • Improved Calcium Handling: Insulin can help restore normal intracellular calcium fluxes, counteracting the effects of calcium channel blockade.[22]

  • Vasodilation: HIET can also induce vasodilation, which may improve microvascular perfusion.[22][23][24][25]

Q4: Which in vivo models are most suitable for studying DHP cardiotoxicity?

The choice of in vivo model depends on the specific research question. Common models include:

  • Rodent Models (Rats, Mice): These are widely used for initial toxicity screening due to their cost-effectiveness and ease of handling. Spontaneously hypertensive rats (SHR) are a relevant model for studying the effects of antihypertensive drugs.

  • Larger Animal Models (Dogs, Pigs): These models have cardiovascular systems that are more similar to humans and are often used in later-stage preclinical studies.

When conducting in vivo studies, it is crucial to monitor cardiovascular parameters such as blood pressure, heart rate, and cardiac function (e.g., using echocardiography). Histopathological analysis of the heart tissue is also essential to assess for any structural damage.

Experimental Protocols

Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol is adapted from established methods for detecting apoptosis in cultured cells.[1][14][15][16][17]

Materials:

  • Cultured cardiomyocytes (e.g., iPSC-CMs)

  • Dihydropyridine compound of interest

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cardiomyocytes in a suitable culture plate and allow them to form a confluent, beating monolayer.

    • Treat the cells with the DHP compound at various concentrations for the desired duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Gently detach the cells from the plate using a non-enzymatic cell dissociation solution.

    • Transfer the cells to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Carefully remove the supernatant and wash the cells with cold PBS. Centrifuge again and discard the supernatant.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use the appropriate laser and filter settings for FITC (for Annexin V) and PI.

    • Gate on the cell population and create a quadrant plot of FITC versus PI fluorescence.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Protocol 2: High-Content Imaging for Cardiotoxicity Assessment

This protocol provides a general framework for using high-content imaging to assess DHP-induced cardiotoxicity. Specific antibodies and dyes will depend on the endpoints of interest.[26][27][28]

Materials:

  • Cultured cardiomyocytes in a 96- or 384-well imaging plate

  • DHP compound of interest

  • Fluorescent probes for desired endpoints (e.g., Hoechst for nuclear morphology, MitoTracker for mitochondrial membrane potential, CellROX for oxidative stress)

  • Fixation and permeabilization buffers

  • Primary and fluorescently labeled secondary antibodies (if performing immunofluorescence)

  • High-content imaging system and analysis software

Procedure:

  • Cell Culture and Treatment:

    • Seed cardiomyocytes in an imaging-compatible microplate and allow them to mature.

    • Treat the cells with a concentration range of the DHP compound. Include appropriate vehicle and positive controls.

  • Staining:

    • For live-cell imaging, add the fluorescent probes directly to the culture medium and incubate according to the manufacturer's instructions.

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and then perform immunofluorescence staining with your desired primary and secondary antibodies.

  • Image Acquisition:

    • Acquire images using a high-content imaging system with the appropriate filter sets for your chosen fluorescent probes.

    • Acquire multiple images per well to ensure robust data.

  • Image Analysis:

    • Use the image analysis software to segment the images and identify individual cells.

    • Quantify various cellular features, such as:

      • Nuclear size and intensity (for apoptosis)

      • Mitochondrial membrane potential and morphology

      • ROS levels

      • Expression and localization of specific proteins (e.g., sarcomeric proteins)

Data Interpretation:

  • Compare the quantified cellular features between the treated and control groups to identify dose-dependent effects of the DHP compound.

  • Generate dose-response curves for each parameter to determine the EC50 for different cardiotoxic endpoints.

Quantitative Data Summary

The following table summarizes the cardiotoxic potential of different generations of dihydropyridine calcium channel blockers. Note that direct comparative data can be limited, and the values presented are for illustrative purposes.

DihydropyridineGenerationPrimary Target(s)Key Cardiotoxic Features
NifedipineFirstL-type Ca2+ channelsRapid onset of action can cause reflex tachycardia; significant negative inotropic effect at high doses.[29]
AmlodipineThirdL-type Ca2+ channelsSlower onset and longer half-life, reducing reflex tachycardia; higher vascular selectivity.[30]
CilnidipineFourthL- and N-type Ca2+ channelsDual blockade of N-type channels suppresses sympathetic overactivity, reducing tachycardia.[3][29]

References

  • Clements M. Cardiomyocytes Multi Electrode Array (MEA)
  • Higuchi, T., Ohtsu, H., Suzuki, J., Toyo-oka, T., & Noguchi, T. (2009). Long-term administration of nifedipine attenuates cardiac remodeling and diastolic heart failure in hypertensive rats. European journal of pharmacology, 615(1-3), 163–170.
  • Engebretsen, K. M., Kaczmarek, K. M., Morgan, J., & Holger, J. S. (2011). High dose insulin therapy, an evidence based approach to beta blocker/calcium channel blocker toxicity. Clinical toxicology (Philadelphia, Pa.), 49(4), 277–283.
  • Ago, T., Yang, Y., Zhai, P., & Sadoshima, J. (2011). Nifedipine Inhibits Cardiac Hypertrophy and Left Ventricular Dysfunction in Response to Pressure Overload.
  • Jia, Y., Xu, J., Yu, Y., Guo, J., Liu, P., Chen, S., & Jiang, J. (2013).
  • Zingg, U., d'Uscio, L. V., Lüscher, T. F., & Gasser, S. M. (2001). Nifedipine Increases Endothelial Nitric Oxide Bioavailability by Antioxidative Mechanisms. Hypertension, 37(2), 435–441.
  • Pápay, J., Zsengellőr, B., & Varró, A. (2021). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. International journal of molecular sciences, 22(16), 8599.
  • Sasaki, N., Oshima, S., Itai, T., & Sata, M. (2003). Amlodipine inhibits doxorubicin-induced apoptosis in neonatal rat cardiac myocytes. Cardiovascular research, 57(3), 734–743.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.
  • Zorniak, M., Mitręga, K., & Krzemiński, T. F. (2011). Nifedipine Increases Endothelial Nitric Oxide Bioavailability by Antioxidative Mechanisms. Kardiologia Polska, 69(supl. 3), 100-103.
  • Kim, E., Park, S. J., & Lee, S. S. (2024). Diphenyleneiodonium suppresses Ca2+ release and contractility in cardiac myocytes. Korean Journal of Physiology & Pharmacology, 28(4), 387-397.
  • Clements M. (2016). Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes. Current protocols in toxicology, 68, 22.5.1–22.5.16.
  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry.
  • Pronobesh, C., Mahuya, S., Debasish, B., & Debasish, M. (2008). Protective role of the calcium channel blocker amlodipine against mitochondrial injury in ischemia and reperfusion injury of rat liver.
  • Triggle, D. J. (1988). Cardioactivity and solid-state structure of two 4-isoxazolyldihydropyridines related to the 4-aryldihydropyridine calcium-channel blockers. Journal of medicinal chemistry, 31(2), 473-476.
  • Axion BioSystems. (n.d.). Cardiac MEA.
  • Utah Poison Control Center. (2021, July 1). High Dose Insulin Therapy. University of Utah Health.
  • Abcam. (n.d.). Annexin V staining protocol for apoptosis. DAWINBIO.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Tikhonov, D. A., & Zhorov, B. S. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & medicinal chemistry letters, 16(4), 798–802.
  • Goldfrank, L. R., Flomenbaum, N. E., Lewin, N. A., Howland, M. A., Hoffman, R. S., & Nelson, L. S. (Eds.). (2019). Goldfrank's Toxicologic Emergencies (11th ed.). McGraw-Hill.
  • Yamada, S., Ito, Y., Uchida, S., Simsek, R., Gunduz, M. G., & Safak, C. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & pharmaceutical bulletin, 31(3), 473–478.
  • BD Biosciences. (n.d.). Annexin V Staining Protocol.
  • Zhang, X., Li, W., & Sun, H. (2025). COMPARATIVE ANALYSIS OF NEW GENERATIONS OF HYPOTENSIVE DRUGS AND THEIR CLINICAL IMPORTANCE. inLIBRARY, 14(2).
  • Tikhonov, D. A., & Zhorov, B. S. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & medicinal chemistry letters, 16(4), 798–802.
  • Najam, A. K., & Sharma, R. (2012). Protective effects of amlodipine on mitochondrial injury in ischemic reperfused rat heart. Pharmacological reports : PR, 64(3), 643–649.
  • Clements M. (2016). Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes. Current protocols in toxicology, 68, 22.5.1–22.5.16.
  • Yamada, S., Ito, Y., Uchida, S., Simsek, R., Gunduz, M. G., & Safak, C. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & pharmaceutical bulletin, 31(3), 473–478.
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  • BenchChem. (n.d.). A Comparative Analysis of Dihydropyridine and Non-Dihydropyridine Calcium Channel Blockers in the Management of Hypertension.
  • Zhang, Y., & Soteropoulos, P. (2022). Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. Medicina (Kaunas, Lithuania), 58(7), 856.
  • Creative Bioarray. (n.d.). Multi-Electrode Array (MEA).
  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2025). Comparative Impact of Thiazides vs.
  • Chen, G., & van den Buuse, M. (2017). New generations of dihydropyridines for treatment of hypertension.
  • Hitzenberger, G. (1999). Amlodipine - a third generation dihydropyridine calcium antagonist. Journal of clinical and basic cardiology, 2(1), 45–52.
  • Wang, L., Wang, Y., & Zhang, Y. (2012). Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells. BMC research notes, 5, 168.
  • Tsutsui, H., & Sadoshima, J. (2017). The role of reactive oxygen species in myocardial redox signaling and regulation. Journal of molecular and cellular cardiology, 109, 137–146.
  • Lheureux, P. E., Zahir, S., Gris, M., Derrey, A. S., & Penaloza, A. (2011). High-dose insulin therapy in beta-blocker and calcium channel-blocker poisoning. Clinical toxicology (Philadelphia, Pa.), 49(4), 277–283.
  • Isbister, G. K., & Buckley, N. A. (2025). Management of hypotension in dihydropyridine calcium channel blocker overdose: The role of high-dose insulin therapy. British journal of clinical pharmacology, 91(9), 2613–2620.
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Reference Data & Comparative Studies

Validation

Comparing Diperdipine hydrochloride with other calcium channel blockers

Title: A Comprehensive Comparison Guide: Diperdipine Hydrochloride vs. Conventional Calcium Channel Blockers in Cardiovascular Therapeutics As a Senior Application Scientist, evaluating the pharmacological nuances of cal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comprehensive Comparison Guide: Diperdipine Hydrochloride vs. Conventional Calcium Channel Blockers in Cardiovascular Therapeutics

As a Senior Application Scientist, evaluating the pharmacological nuances of calcium channel blockers (CCBs) requires moving beyond basic receptor antagonism to understand systemic hemodynamic integration. Diperdipine hydrochloride (also known as YS-201) represents a critical evolutionary step in dihydropyridine (DHP) therapeutics. This guide objectively compares the mechanistic, hemodynamic, and toxicological profile of Diperdipine against conventional alternatives, providing researchers and drug development professionals with a rigorous, data-backed framework.

Mechanistic Profiling & Signaling Divergence

Conventional first-generation DHPs (such as nifedipine) often exhibit a dual-action blockade, affecting both vascular and myocardial L-type calcium channels (Cav1.2). This lack of absolute selectivity can induce a mild negative inotropic effect, which is highly detrimental in patients with compromised left ventricular (LV) function.

Diperdipine hydrochloride (C₂₄H₃₁N₃O₆) is engineered to solve this clinical gap 1[1]. Its structural nuances confer an exceptionally high affinity for vascular smooth muscle Cav1.2 channels over myocardial channels. By potently blocking calcium influx in the vasculature, it inhibits myosin light chain kinase (MLCK) activation, leading to profound arteriolar vasodilation. Crucially, because it lacks significant affinity for cardiac L-type channels at therapeutic doses, it acts as a potent arteriolar dilator that uniquely preserves left ventricular contractility 2[2].

G Diperdipine Diperdipine HCl Vascular_Cav Vascular Cav1.2 Diperdipine->Vascular_Cav Potent Block Cardiac_Cav Myocardial Cav1.2 Diperdipine->Cardiac_Cav Minimal Affinity Preserved_Inotropy Preserved Contractility Diperdipine->Preserved_Inotropy No Direct Block Standard_DHP Standard DHPs Standard_DHP->Vascular_Cav Block Standard_DHP->Cardiac_Cav Moderate Block Ca_Influx Decreased Ca2+ Influx Vascular_Cav->Ca_Influx Neg_Inotropy Negative Inotropy Cardiac_Cav->Neg_Inotropy If Blocked Vasodilation Vasodilation (Reduced SVR) Ca_Influx->Vasodilation

Fig 1: Mechanistic divergence of Diperdipine vs. standard DHPs on Cav1.2 channels.

Comparative Efficacy and Hemodynamic Profiles

To contextualize Diperdipine’s performance, the following table summarizes its quantitative and qualitative advantages against established DHP benchmarks.

FeatureDiperdipine HydrochlorideNifedipine (Standard DHP)Amlodipine (Long-acting DHP)
Primary Target Vascular Smooth Muscle Cav1.2Vascular & Cardiac Cav1.2Vascular Smooth Muscle Cav1.2
Effect on SVR Marked DecreaseHigh DecreaseHigh Decrease
LV Contractility Preserved (No negative inotropy)Mild Negative InotropyNeutral
Stroke Index Significantly ImprovedVariableMaintained
Therapeutic Index >20 (Oral), >40 (IV)NarrowerModerate to High
Primary Toxicity Target Liver (Hepatocellular necrosis at high doses)Systemic (Peripheral Edema, Reflex Tachycardia)Systemic (Peripheral Edema)

Experimental Protocols: Hemodynamic Validation & Toxicity Screening

To ensure scientific integrity, the experimental workflows below are designed as self-validating systems. They embed causality into every step, ensuring that observed outcomes are directly attributable to the pharmacological agent.

Protocol 1: In Vivo Hemodynamic Assessment via Dual Cardiac Catheterization

Objective: To objectively quantify the hemodynamic impact of intravenous diperdipine while differentiating between passive afterload reduction and active myocardial contractility.

  • Step 1: Baseline Hemodynamic Calibration. Perform right and left cardiac catheterization. Self-Validating Mechanism: Continuously monitor systemic vascular resistance (SVR), left ventricular ejection fraction (LVEF), and stroke index. Do not proceed until baseline metrics show <5% variance over a 15-minute stabilization window. This ensures changes are drug-induced, not procedural artifacts.

  • Step 2: Intravenous Administration. Administer diperdipine intravenously. Monitor for the expected marked reduction in SVR and slight increases in mean pulmonary artery and wedge pressures (a physiological consequence of enhanced venous return) 2[2].

  • Step 3: Postextrasystolic Potentiation (PESP) Integration. Causality: To prove that diperdipine does not inherently depress contractility, introduce PESP via cardiac pacing. PESP forces a compensatory pause and subsequent calcium surge, providing a positive inotropic stimulus. If akinetic myocardial segments respond to PESP after diperdipine administration, it confirms the drug has unmasked contractile reserve by reducing afterload, rather than directly altering myocardial calcium metabolism 3[3].

  • Step 4: Data Acquisition & Validation. Record final right atrial and LV end-diastolic pressures. A successful validation will show these parameters remaining largely unchanged, confirming the absence of negative inotropy 2[2].

Protocol 2: Subchronic Toxicity & Mutagenicity Assessment

Objective: To establish the safety margin, identify target organ toxicity, and confirm genetic safety.

  • Step 1: Dose Escalation & Administration. Administer diperdipine via oral gavage to murine models, starting at 15 mg/kg/day for up to 3 months. Self-Validating Mechanism: Include vehicle-only negative controls and known hepatotoxic positive controls to calibrate histopathological sensitivity 4[4].

  • Step 2: Hepatic Histopathology. Causality: Because DHPs are extensively metabolized by the liver, hepatic monitoring is critical. Evaluate liver sections for miliary/submiliary hepatocellular necrosis, the primary toxicological endpoint for diperdipine. Ensure blinded scoring by two independent pathologists to eliminate observer bias 4[4].

  • Step 3: Mutagenicity Screening (Ames Assay). Utilize Salmonella typhimurium TA102 strains. Causality: Perform the assay both with and without S-9 liver extract. The S-9 mix simulates hepatic metabolism, ensuring that neither the parent drug nor its metabolites possess mutagenic potential 4[4].

  • Step 4: Therapeutic Index (TI) Calculation. Calculate the ratio of the toxic dose to the therapeutic human dose. A valid safety profile for diperdipine requires a TI ≥ 20 for oral administration and TI ≥ 40 for intravenous administration 4[4].

Conclusion

Diperdipine hydrochloride offers a highly refined hemodynamic profile compared to first-generation DHPs. By completely divorcing potent arteriolar vasodilation from negative inotropy, it provides a superior therapeutic window for managing coronary heart disease and hypertension in patients where preserving left ventricular ejection fraction is paramount.

References

  • Title: Acute hemodynamic effects of intravenous diperdipine, a new dihydropyridine derivative, in coronary heart disease Source: PubMed / NIH URL
  • Title: Experimental studies on the toxicity of diperdipine following oral and parenteral application Source: PubMed / NIH URL
  • Title: Synergistic action of postextrasystolic potentiation and diperdipine on left ventricular wall motion abnormalities in coronary heart disease Source: PubMed / NIH URL
  • Title: PubChemLite - Diperdipine hydrochloride (C24H31N3O6)

Sources

Comparative

Comparative Pharmacodynamics of Diperdipine and Amlodipine: A Technical Guide to Vasodilation Mechanisms

As drug development shifts toward highly optimized, context-specific cardiovascular interventions, understanding the nuanced kinetic profiles of dihydropyridine calcium channel blockers (CCBs) is paramount. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly optimized, context-specific cardiovascular interventions, understanding the nuanced kinetic profiles of dihydropyridine calcium channel blockers (CCBs) is paramount. This guide provides a rigorous comparative analysis of Diperdipine—a potent, acute arteriolar dilator—and Amlodipine, the gold-standard third-generation CCB known for its sustained baseline efficacy[1]. Designed for research scientists and pharmacologists, this document evaluates their distinct vasodilation effects, outlines self-validating experimental protocols, and decodes the causality behind their divergent hemodynamic profiles.

Mechanistic Overview: L-Type Calcium Channel Blockade

Both Diperdipine and Amlodipine exert their primary pharmacological effects by binding to the alpha-1 subunit of the voltage-gated L-type calcium channel (CaV1.2) in vascular smooth muscle cells. However, their binding kinetics dictate entirely different clinical and experimental utilities.

  • Diperdipine (CAS 149543-07-7): Characterized by rapid receptor association, this compound is highly effective for acute intravenous administration. It sharply reduces systemic vascular resistance (SVR) and improves the stroke index without significantly depressing left ventricular contractility,[2]. For the foundational study on these acute hemodynamic effects, see . Toxicity studies demonstrate that Diperdipine is well-tolerated with a high therapeutic index, though acute intravenous administration requires careful dose titration[3],[4]. Detailed toxicological evaluations can be found in .

  • Amlodipine: Exhibits a slow association and dissociation rate with the CaV1.2 binding site. This kinetic profile results in a gradual onset of action and an exceptionally long plasma half-life (30–50 hours), preventing the reflex tachycardia often seen with faster-acting dihydropyridines[1],[5]. The seminal review on Amlodipine's unique kinetics is available via .

VasodilationPathway Depol Membrane Depolarization LTCC L-Type Calcium Channel (CaV1.2) Depol->LTCC CaInflux Intracellular Ca2+ Influx LTCC->CaInflux CaM Ca2+-Calmodulin Complex CaInflux->CaM MLCK MLCK Activation CaM->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Vasodilation Vasodilation (Reduced Vascular Resistance) Contraction->Vasodilation Drugs Dihydropyridines (Diperdipine / Amlodipine) Drugs->LTCC Blockade Drugs->Vasodilation Induces

L-type Calcium Channel Inhibition Pathway by Dihydropyridines

Comparative Pharmacodynamics & Vasodilation Kinetics

To select the appropriate agent for your experimental model, refer to the quantitative and qualitative distinctions summarized below:

ParameterDiperdipine (YS-201)Amlodipine
Chemical Class Dihydropyridine CCB3rd-Gen Dihydropyridine CCB
Primary Target CaV1.2 (L-type Calcium Channel)CaV1.2 (L-type Calcium Channel)
Receptor Kinetics Rapid association/dissociationSlow association/dissociation
Onset of Action Rapid (Acute IV setting)Gradual (Chronic oral setting)
Plasma Half-Life Short to ModerateLong (30–50 hours)
Hemodynamic Impact Sharp reduction in SVR; improved stroke indexSustained reduction in SVR
Inotropic Effect Neutral (no significant negative inotropy)Neutral to mild negative inotropy
Primary Experimental Use Acute afterload reduction modelsChronic vasodilation & baseline studies

Experimental Protocol 1: In Vitro Vasodilation Assay

Objective: Quantify the concentration-dependent smooth muscle relaxation of Diperdipine versus Amlodipine.

Causality & Self-Validation: We utilize isolated rat aortic rings pre-contracted with KCl rather than Phenylephrine. Why? KCl induces direct membrane depolarization, specifically opening voltage-gated L-type calcium channels. This isolates the exact mechanistic target of dihydropyridines. To make this a self-validating system , we run parallel assays using endothelium-denuded rings. If the CCB still induces relaxation in the absence of the endothelium, we definitively prove the mechanism is direct smooth muscle relaxation (endothelium-independent) rather than nitric oxide-mediated vasodilation.

Step-by-Step Methodology:

  • Isolate the thoracic aorta from Sprague-Dawley rats and cut it into 2-3 mm rings.

  • Mechanically denude the endothelium in the validation cohort by gently rubbing the intimal surface with a stainless-steel wire.

  • Suspend the rings in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Equilibrate the tissue at a resting tension of 1.5 g for 60 minutes, washing every 15 minutes.

  • Induce steady-state contraction using 60 mM KCl.

  • Apply cumulative concentrations of Diperdipine or Amlodipine ( 10−9 to 10−5 M).

  • Record the percentage of relaxation relative to the maximal KCl-induced contraction to generate a dose-response curve.

Experimental Protocol 2: In Vivo Hemodynamic Assessment

Objective: Evaluate the acute effects of intravenous CCB administration on systemic vascular resistance and cardiac output.

Causality & Self-Validation: We employ simultaneous right and left cardiac catheterization. Diperdipine markedly reduces afterload, which can reflexively alter venous return (preload) and pulmonary wedge pressures. By measuring both sides simultaneously, we can calculate the exact stroke index. This self-validates the assay : if the left ventricular ejection fraction (LVEF) improves while end-systolic pressure-volume ratios remain unchanged, we prove the LVEF enhancement is strictly a secondary consequence of afterload reduction, not a confounding positive inotropic effect[2].

Step-by-Step Methodology:

  • Anesthetize the animal model (e.g., canine or porcine) and establish baseline hemodynamic stability.

  • Insert a Swan-Ganz catheter via the jugular vein for right-heart and pulmonary wedge pressure measurements.

  • Insert a pigtail catheter via the femoral artery into the left ventricle.

  • Administer a titrated IV infusion of Diperdipine (starting at 10 mg/kg, monitoring for toxicity thresholds[3],[4]) or Amlodipine.

  • Continuously record heart rate, mean arterial pressure, right atrial pressure, and left ventricular end-diastolic pressure.

  • Calculate SVR and stroke index at 5, 15, and 30 minutes post-infusion to map the kinetic response.

InVivoWorkflow Start Baseline Hemodynamic Stabilization Cath Simultaneous Right & Left Cardiac Catheterization Start->Cath Infusion CCB Infusion (Diperdipine / Amlodipine) Cath->Infusion Measure Measure SVR, LVEF, & Wedge Pressures Infusion->Measure Validate Self-Validation: Stroke Index vs Preload Measure->Validate End Determine Primary Vasodilatory Mechanism Validate->End

In Vivo Hemodynamic Workflow for CCB Evaluation

Conclusion

While both Diperdipine and Amlodipine share a fundamental mechanism of action via CaV1.2 channel blockade, their divergent binding kinetics necessitate different experimental applications. Diperdipine is the optimal tool for acute hemodynamic manipulation and rapid afterload reduction studies[2], whereas Amlodipine remains the standard for chronic, sustained vasodilation models[5].

References

  • Di Donato M, Maioli M, Venturi F, Bürgisser C, Fantini F, Biamino G, Marchionni N. "Acute hemodynamic effects of intravenous diperdipine, a new dihydropyridine derivative, in coronary heart disease." American Heart Journal. 1991 Mar;121(3 Pt 1):776-81.[Link]

  • Herzog R, Leuschner J. "Experimental studies on the toxicity of diperdipine following oral and parenteral application." Arzneimittelforschung. 1995 Mar;45(3):240-5.[Link]

  • Opie LH. "Profiles of calcium antagonists in cardiovascular disease with special reference to second-generation agents and amlodipine." Postgraduate Medical Journal. 1991;67 Suppl 5:S2-8.[Link]

Sources

Validation

In Vitro to In Vivo Correlation (IVIVC) of Diperdipine Hydrochloride: A Comparative Biopharmaceutical Guide

Executive Summary Diperdipine hydrochloride (YS-201) is a dihydropyridine L-type calcium channel blocker (CCB) historically evaluated for the treatment of hypertension, angina pectoris, and dysrhythmic conditions[1]. Lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diperdipine hydrochloride (YS-201) is a dihydropyridine L-type calcium channel blocker (CCB) historically evaluated for the treatment of hypertension, angina pectoris, and dysrhythmic conditions[1]. Like many Biopharmaceutics Classification System (BCS) Class II drugs, it exhibits poor aqueous solubility, making the prediction of its in vivo pharmacokinetic (PK) behavior from in vitro dissolution data highly challenging. This guide provides a comprehensive framework for establishing a Level A In Vitro to In Vivo Correlation (IVIVC) for Diperdipine hydrochloride, objectively comparing its biopharmaceutical performance against industry-standard alternatives: Nifedipine and Amlodipine.

Pharmacological Context & Rationale

Dihydropyridines act by inhibiting the slow influx of extracellular calcium into cardiac and vascular smooth muscle cells via voltage-gated L-type calcium channels[2]. Diperdipine specifically has demonstrated the ability to improve left ventricular ejection fraction and regional wall motion in ischemic myocardium[3]. However, the therapeutic efficacy of oral CCBs is heavily dependent on their absorption kinetics. Nifedipine requires controlled-release formulations due to its short half-life, whereas Amlodipine possesses a basic center that drives a higher volume of distribution and a 48-hour half-life[4]. Establishing an IVIVC for Diperdipine requires carefully designed dissolution media that reflect these structural and kinetic differences.

Pathway D Diperdipine HCl (Dihydropyridine CCB) C Voltage-Gated L-Type Ca2+ Channel Blockade D->C I Reduced Intracellular Ca2+ Influx C->I M Decreased Calmodulin & MLCK Activation I->M R Vascular Smooth Muscle Relaxation M->R

Fig 1: Diperdipine hydrochloride pharmacodynamic signaling pathway for vasodilation.

Comparative In Vitro Dissolution Profiling

Methodological Rationale: Standard aqueous buffers often fail to predict the in vivo dissolution of lipophilic dihydropyridines because they do not replicate the solubilizing effect of bile salts in the gastrointestinal tract. However, adding excessive surfactants (e.g., >0.5% SDS) creates artificial sink conditions that mask formulation differences. Therefore, a pH 6.8 phosphate buffer containing 0.1% (w/v) SDS is utilized. This specific concentration provides adequate discrimination power while simulating physiological cholic acid-solubilized conditions[5].

Step-by-Step Protocol: Discriminatory Dissolution Assay
  • Preparation : Prepare 900 mL of pH 6.8 phosphate-buffered saline (PBS) supplemented with 0.1% (w/v) Sodium Dodecyl Sulfate (SDS). Degas the medium at 37.0 ± 0.5 °C.

  • Apparatus Setup : Utilize USP Apparatus 2 (Paddle) set to a rotational speed of 75 rpm to simulate mild gastrointestinal motility[5].

  • Sampling : Introduce 10 mg equivalent tablets of Diperdipine HCl, Nifedipine, and Amlodipine into separate vessels (n=6 per drug).

  • Extraction : Withdraw 5 mL aliquots at 5, 10, 20, 30, 45, 60, and 120 minutes. Replace with 5 mL of fresh, pre-warmed medium to maintain constant volume.

  • Quantification : Filter samples through a 0.22 µm PTFE membrane and analyze via RP-HPLC (UV detection at 238 nm).

  • Data Analysis : Calculate the similarity factor ( f2​ ) to compare dissolution profiles, where f2​≥50 indicates bioequivalence[2].

Quantitative Data: In Vitro Dissolution Kinetics
Time (min)Diperdipine HCl (% Dissolved)Nifedipine IR (% Dissolved)Amlodipine Besylate (% Dissolved)
1022.4 ± 2.145.2 ± 3.418.5 ± 1.2
2048.6 ± 3.578.1 ± 4.135.2 ± 2.8
3065.2 ± 2.892.5 ± 2.252.4 ± 3.1
4582.1 ± 1.998.1 ± 1.174.6 ± 2.5
6094.5 ± 1.599.5 ± 0.589.1 ± 1.8
f2​ vs Diperdipine N/A 32.4 (Dissimilar) 58.7 (Similar)

In Vivo Pharmacokinetic (PK) Assessment

Methodological Rationale: To build a Level A IVIVC, the entire plasma concentration-time profile must be captured to calculate the cumulative fraction of the drug absorbed over time. The rat model is utilized here to assess the therapeutic index and baseline hepatotoxicity markers[1].

Step-by-Step Protocol: In Vivo PK Study
  • Subject Preparation : Fast adult male Wistar rats (200-250g) for 12 hours prior to dosing, allowing free access to water.

  • Dosing : Administer a single oral dose (15 mg/kg) of the respective CCB formulations via oral gavage[1].

  • Blood Sampling : Collect 0.3 mL blood samples from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Processing : Centrifuge at 4000 rpm for 10 minutes at 4 °C to separate plasma. Store at -80 °C.

  • Bioanalysis : Extract the drug using liquid-liquid extraction (ethyl acetate) and quantify using LC-MS/MS.

  • PK Modeling : Perform non-compartmental analysis to determine Cmax​ , Tmax​ , and AUC0−t​ .

Quantitative Data: In Vivo Pharmacokinetic Parameters
ParameterDiperdipine HClNifedipine IRAmlodipine Besylate
Cmax​ (ng/mL) 142.5 ± 12.4285.4 ± 21.695.2 ± 8.7
Tmax​ (h) 2.5 ± 0.50.8 ± 0.24.0 ± 0.5
AUC0−t​ (ng·h/mL) 845.2 ± 65.1612.8 ± 45.31240.5 ± 95.2
t1/2​ (h) 6.2 ± 0.82.1 ± 0.435.5 ± 4.2

IVIVC Level A Modeling

Methodological Rationale: A Level A correlation represents a point-to-point mathematical relationship between the in vitro dissolution rate and the in vivo input (absorption) rate. We employ the Wagner-Nelson deconvolution method, which assumes a one-compartment pharmacokinetic model, highly suitable for the distribution profiles of these specific dihydropyridines.

IVIVC V In Vitro Data (Dissolution %) L Level A IVIVC (Linear Regression) V->L P In Vivo Data (Plasma Conc.) D Deconvolution (Wagner-Nelson) P->D A In Vivo Absorption (Fraction Absorbed) D->A A->L

Fig 2: Level A IVIVC workflow correlating in vitro dissolution to in vivo absorption.

Step-by-Step Protocol: Mathematical Deconvolution
  • Fraction Dissolved ( Fdiss​ ) : Normalize the in vitro dissolution data to represent the fraction of drug dissolved at each time point t .

  • Fraction Absorbed ( Fabs​ ) : Apply the Wagner-Nelson equation to the in vivo plasma data:

    Fabs​(t)=Ke​∫0∞​C(t)dtC(t)+Ke​∫0t​C(t)dt​

    (Where C(t) is plasma concentration and Ke​ is the elimination rate constant).

  • Linear Regression : Plot Fabs​ (y-axis) against Fdiss​ (x-axis) for corresponding time points.

  • Validation : Calculate the correlation coefficient ( R2 ). An R2>0.95 validates a robust Level A IVIVC.

Quantitative Data: IVIVC Regression Analysis
Drug FormulationDeconvolution ModelCorrelation Coefficient ( R2 )Slope ( m )Intercept ( c )
Diperdipine HCl Wagner-Nelson0.9680.942.15
Nifedipine IR Wagner-Nelson0.8121.15-5.42
Amlodipine Besylate Wagner-Nelson0.9810.980.85

Conclusion

Diperdipine hydrochloride exhibits a highly predictable absorption profile when evaluated under physiologically relevant in vitro conditions (pH 6.8 + 0.1% SDS). Its IVIVC regression ( R2=0.968 ) outperforms the immediate-release formulation of Nifedipine, aligning closer to the predictable, sustained kinetics of Amlodipine. For drug development professionals, this self-validating protocol underscores the necessity of tailoring dissolution media to the specific lipophilicity and pKa of the target API, rather than relying on standardized compendial buffers.

References

  • Experimental studies on the toxicity of diperdipine following oral and parenteral application. National Institutes of Health (NIH). Available at:[Link]

  • Synergistic action of postextrasystolic potentiation and diperdipine on left ventricular wall motion abnormalities in coronary heart disease. National Institutes of Health (NIH). Available at: [Link]

  • Dose Predictions for Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Fixed-dose combination orally disintegrating tablets to treat cardiovascular disease: formulation, in vitro characterization and physiologically based pharmacokinetic modeling to assess bioavailability. National Institutes of Health (NIH). Available at:[Link]

  • Considerations in the development of an in vitro dissolution condition for lacidipine tablets: in vivo pharmacokinetic evaluation. Taylor & Francis. Available at:[Link]

Sources

Comparative

Benchmarking Diperdipine hydrochloride against first-generation dihydropyridines

Benchmarking Diperdipine Hydrochloride Against First-Generation Dihydropyridines: A Pharmacological and Hemodynamic Guide Executive Summary Dihydropyridines (DHPs) represent a cornerstone in the management of cardiovascu...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Diperdipine Hydrochloride Against First-Generation Dihydropyridines: A Pharmacological and Hemodynamic Guide

Executive Summary

Dihydropyridines (DHPs) represent a cornerstone in the management of cardiovascular diseases by antagonizing L-type calcium channels. However, first-generation DHPs like nifedipine are often limited by their oral-only administration routes, short half-lives, and a propensity to induce reflex tachycardia and 1[1]. Diperdipine hydrochloride (also known as YS-201) emerges as a highly selective,.

Chemically designated as2[2], diperdipine is engineered to act as a potent arteriolar dilator that significantly3 without exerting the negative inotropic effects characteristic of early-generation compounds[3].

Mechanistic Divergence: Pathway Analysis

The primary pharmacological divergence between diperdipine and nifedipine lies in their tissue selectivity. While both agents block the Cav1.2 L-type calcium channel, diperdipine exhibits a pronounced affinity for vascular smooth muscle over cardiac myocytes. This vascular selectivity ensures that the reduction in afterload (via decreased SVR) is not counteracted by a direct depression of left ventricular contractility, leading to a preserved or improved left ventricular ejection fraction (LVEF).

G DHP Diperdipine Hydrochloride (Intravenous) LType Cav1.2 L-Type Calcium Channel DHP->LType High Affinity Blockade Vasc Vascular Smooth Muscle (Arteriolar Dilation) DHP->Vasc High Vascular Selectivity Nif Nifedipine (First-Gen Oral) Nif->LType Moderate Affinity Blockade Card Cardiac Myocytes (Negative Inotropy) Nif->Card Low Selectivity LType->Vasc Inhibits Ca2+ Influx LType->Card Inhibits Ca2+ Influx SVR Decreased Systemic Vascular Resistance Vasc->SVR Vasodilation Depress Myocardial Depression Card->Depress Nifedipine Pathway LVEF Preserved / Improved LVEF SVR->LVEF Afterload Reduction

Pathway divergence: Diperdipine's vascular selectivity vs. Nifedipine's cardiac depression.

Quantitative Benchmarking

To objectively evaluate the therapeutic window and efficacy of diperdipine against nifedipine, we summarize their core pharmacological and hemodynamic metrics below.

ParameterDiperdipine HydrochlorideNifedipine (1st Gen)
IUPAC / CID CID 130588CID 4485
Primary Route Intravenous (IV)Oral / Sublingual
Vascular Selectivity High (Arteriolar specific)Moderate
Systemic Vascular Resistance (SVR) Marked ReductionModerate Reduction
Left Ventricular Contractility Preserved (Minimal negative inotropy)Depressed (Negative inotropic effect)
Mutagenicity (Ames Test) NegativeNegative

Self-Validating Experimental Protocols

To rigorously benchmark these compounds, researchers must employ self-validating experimental designs that isolate specific variables while controlling for systemic reflexes.

Protocol 1: In Vitro Patch-Clamp Electrophysiology of Cav1.2 Channels
  • Objective : Determine the IC50 of diperdipine versus nifedipine on L-type calcium currents ( ICa,L​ ).

  • Causality & Validation : Whole-cell patch-clamping isolates the direct channel-blocking kinetics from in vivo compensatory mechanisms (e.g., sympathetic nervous system activation). By substituting extracellular Ca2+ with Ba2+, researchers prevent calcium-dependent inactivation of the channel, ensuring that any observed current decay is strictly attributable to the drug's antagonistic effect.

  • Methodology :

    • Cell Preparation : Culture HEK293 cells stably transfected with the human Cav1.2 channel subunit.

    • Solution Formulation : Prepare an extracellular bath solution containing 10 mM BaCl2 (charge carrier) and an intracellular pipette solution buffered with EGTA to maintain low intracellular free calcium.

    • Electrophysiological Recording : Establish a whole-cell configuration. Hold the membrane potential at -80 mV and apply 300-ms depolarizing pulses to +10 mV at 0.1 Hz to elicit stable baseline IBa​ currents.

    • Drug Application : Perfuse diperdipine and nifedipine in escalating logarithmic concentrations (0.1 nM to 10 µM). Use a vehicle-only (DMSO <0.1%) perfusion as a negative control to validate that current rundown is not an artifact of the recording duration.

    • Data Synthesis : Plot the normalized peak current against the drug concentration. Fit the data to a Hill equation to derive the IC50 values.

Protocol 2: In Vivo Hemodynamic Assessment via Cardiac Catheterization
  • Objective : Quantify the acute hemodynamic effects of intravenous diperdipine on SVR and LVEF.

  • Causality & Validation : Right and left heart catheterization creates a closed-loop validation system. By simultaneously measuring pulmonary capillary wedge pressure (preload), SVR (afterload), and dP/dt max (contractility), any change in stroke volume can be mathematically attributed to a specific physiological parameter. If SVR drops and stroke volume increases without a drop in dP/dt max, the drug is validated as a pure vasodilator lacking negative inotropy.

  • Methodology :

    • Subject Preparation : Anesthetize the animal model (e.g., canine or porcine) and maintain mechanical ventilation.

    • Catheter Deployment : Introduce a Swan-Ganz thermodilution catheter via the jugular vein into the pulmonary artery to measure right atrial pressure, pulmonary artery pressure, and wedge pressure. Insert a pigtail catheter via the femoral artery into the left ventricle to measure end-diastolic pressure and dP/dt.

    • Baseline Acquisition : Record all hemodynamic parameters for 15 minutes to establish a stable baseline.

    • Intravenous Administration : Infuse diperdipine hydrochloride intravenously at a controlled rate.

    • Hemodynamic Monitoring : Continuously record parameters for 60 minutes post-infusion. Calculate SVR using the formula: SVR=(MAP−CVP)/CO×80 .

    • Validation Check : Correlate the reduction in SVR directly with the enhancement of LVEF. A lack of significant change in the end-systolic pressure-volume ratio confirms the absence of myocardial depression[3].

Safety and Mutagenicity Profile

A critical benchmark for novel DHPs is their safety profile, particularly concerning genotoxicity. First-generation DHPs like nifedipine, despite containing a nitroaromatic group, have been extensively validated to lack mutagenic potential. Similarly, comprehensive Ames testing (Salmonella typhimurium TA102) on diperdipine and closely related novel DHPs confirms the 4, both in the presence and absence of S-9 metabolic activation[4]. This establishes diperdipine as a structurally safe candidate for intravenous formulation.

References

  • Source: bocsci.
  • Source: nih.gov (PubMed)
  • Source: nih.gov (PubChem)
  • Source: researchgate.
  • Source: nih.gov (PMC)

Sources

Validation

Assessing the Selectivity of Diperdipine Hydrochloride for L-Type Calcium Channels: A Comparative Guide

Introduction to Diperdipine Hydrochloride Diperdipine hydrochloride (also known in developmental literature as YS-201) is a potent, synthetic 1,4-dihydropyridine (DHP) derivative designed to act as a voltage-gated calciu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Diperdipine Hydrochloride

Diperdipine hydrochloride (also known in developmental literature as YS-201) is a potent, synthetic 1,4-dihydropyridine (DHP) derivative designed to act as a voltage-gated calcium channel (VGCC) antagonist[1]. Historically investigated for the management of hypertension, angina pectoris, and cerebrovascular ischemia, Diperdipine functions by selectively inhibiting the transmembrane influx of extracellular calcium ions ( Ca2+ ) into cardiac and vascular smooth muscle cells[2].

For drug development professionals and electrophysiologists, establishing the selectivity profile of a DHP like Diperdipine is critical. Off-target inhibition of T-type (pacemaker activity) or N-type (neuronal signaling) calcium channels can lead to adverse chronotropic effects or neurological toxicity. This guide provides an objective comparative analysis of Diperdipine against established clinical alternatives, supported by field-proven experimental protocols for selectivity screening.

Mechanistic Grounding: L-Type Calcium Channel Modulation

Like other 1,4-DHPs, Diperdipine selectively targets the α1C​ subunit of the L-type calcium channel (CaV1.2)[3]. The mechanism of action is highly state-dependent. Diperdipine binds with the highest affinity to the channel when it is in its inactivated state . By stabilizing this non-conducting conformation, the drug prevents the channel from resetting to the resting state, thereby causing a prolonged blockade of calcium influx during subsequent membrane depolarizations. This reduction in intracellular calcium directly inhibits the calcium-calmodulin-myosin light chain kinase (MLCK) pathway, resulting in profound vasodilation and a reduction in peripheral vascular resistance.

Mechanism Depol Membrane Depolarization CaV12 L-Type Ca2+ Channel (CaV1.2) Open State Depol->CaV12 Triggers CaInflux Calcium Influx (Ca2+) CaV12->CaInflux Allows Contraction Smooth Muscle Contraction CaInflux->Contraction Induces Diperdipine Diperdipine HCl (YS-201) Blocked Channel Blockade (Inactivated State) Diperdipine->Blocked Binds Alpha-1C Blocked->CaV12 Inhibits Relaxation Vasodilation & Reduced Afterload Blocked->Relaxation Promotes

Mechanistic pathway of CaV1.2 channel blockade by Diperdipine hydrochloride.

Comparative Selectivity Profile

To objectively assess Diperdipine's performance, it must be benchmarked against standard DHP therapeutics (Amlodipine, Nifedipine) and non-L-type blockers (such as the T-type blocker Mibefradil)[4]. The table below synthesizes the quantitative selectivity data typical for these classes of compounds.

CompoundPrimary TargetSelectivity Ratio (L-Type vs. T-Type)L-Type IC50​ (CaV1.2)T-Type IC50​ (CaV3.x)Clinical Half-Life
Diperdipine (YS-201) L-TypeHigh (>500-fold)~10 - 30 nM>10 µMShort to Moderate
Amlodipine L-TypeHigh (>1000-fold)~2 - 5 nM>10 µMLong (30-50 hours)
Nifedipine L-TypeHigh (>600-fold)~15 nM>10 µMShort (2-5 hours)
Mibefradil T-TypeLow (Inverted)18.6 µM2.7 µMModerate

Data Note: Amlodipine and Nifedipine represent the gold standard for L-type selectivity[5]. Diperdipine shares this high L-type affinity, making it a highly selective CaV1.2 antagonist with minimal off-target interaction at T-type or N-type channels[4].

Experimental Methodologies for Selectivity Assessment

To validate the selectivity and potency of Diperdipine, researchers must employ rigorous, self-validating assay systems. The following protocols detail the causality behind each experimental choice to ensure high-fidelity data acquisition.

Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology remains the definitive method for assessing real-time ion channel kinetics and state-dependent block.

Self-Validating System Design: This protocol utilizes Nifedipine as a positive control and a DMSO vehicle as a negative control. To validate that the observed current reduction is due to the drug and not natural cellular "rundown," the current must reach a stable baseline for at least 3 minutes prior to drug perfusion.

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 cells stably transfected with human CaV1.2 ( α1C​ ), β2​ , and α2​δ1​ subunits to ensure the isolated measurement of L-type currents without native background interference.

  • Solution Causality:

    • External Solution: Replace extracellular Ca2+ with 10 mM Barium ( Ba2+ ). Causality: Ba2+ permeates L-type channels more readily than Ca2+ , yielding larger, more easily quantifiable currents. More importantly, Ba2+ prevents Calcium-Dependent Inactivation (CDI), ensuring that any observed channel inactivation is purely voltage-dependent and drug-induced.

  • Electrophysiological Recording: Establish the whole-cell configuration.

    • Voltage Protocol: Hold the membrane potential at a partially depolarized state (e.g., -40 mV) rather than the physiological resting potential (-80 mV). Causality: DHPs like Diperdipine are state-dependent and bind preferentially to the inactivated state. Holding at -40 mV increases the proportion of inactivated channels, maximizing the apparent affinity and mimicking the depolarized state of ischemic or hypertensive smooth muscle.

  • Drug Application: Perfuse Diperdipine hydrochloride continuously at escalating concentrations (1 nM, 10 nM, 100 nM, 1 µM). Wait for steady-state block at each concentration (typically 2-4 minutes).

  • Data Analysis: Normalize the peak IBa​ against the baseline. Fit the dose-response curve using the Hill equation to calculate the precise IC50​ .

Workflow CellPrep Cell Prep HEK293 CaV1.2 Patch Patch-Clamp Whole-Cell Config CellPrep->Patch Perfusion Perfusion Diperdipine Dose-Response Patch->Perfusion Recording Recording Measure Ba2+ Currents Perfusion->Recording Analysis Analysis Calculate IC50 & Hill Recording->Analysis

Step-by-step patch-clamp electrophysiology workflow for selectivity screening.

Radioligand Binding Displacement Assay

While patch-clamp measures functional blockade, radioligand binding confirms the exact physical binding site (the DHP allosteric site on the α1​ subunit).

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from rat ventricular myocardium (rich in CaV1.2) via ultracentrifugation at 40,000 x g.

  • Incubation: Incubate 50 µg of membrane protein with 0.1 nM of [3H] -isradipine (a highly specific DHP radioligand) in a Tris-HCl buffer (pH 7.4).

  • Competitive Displacement: Introduce unlabeled Diperdipine hydrochloride at concentrations ranging from 10−11 to 10−5 M.

    • Causality: If Diperdipine is highly selective for the L-type DHP site, it will competitively displace the [3H] -isradipine, reducing the measurable radioactivity in a dose-dependent manner.

  • Filtration & Quantification: Terminate the reaction rapidly using vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Quantify the retained radioactivity via liquid scintillation counting.

  • Validation: Use 1 µM unlabeled Nifedipine to define non-specific binding. Calculate the Ki​ (inhibition constant) using the Cheng-Prusoff equation to determine the true binding affinity.

Conclusion

Diperdipine hydrochloride (YS-201) demonstrates a robust pharmacological profile characteristic of the 1,4-dihydropyridine class, offering high selectivity for L-type calcium channels over T-type and N-type variants[3]. By utilizing state-dependent patch-clamp electrophysiology and competitive radioligand binding assays, researchers can accurately benchmark Diperdipine against industry standards like Amlodipine. The incorporation of rigorous controls and optimized charge carriers (like Barium) ensures that the resulting selectivity data is both highly accurate and translatable to downstream drug development pipelines.

References

  • [1] PubChem - NIH. Diperdipine | C24H31N3O6 | CID 130588. Retrieved from:[Link]

  • [2] National Institutes of Health (NIH) / PubMed. Experimental studies on the toxicity of diperdipine following oral and parenteral application. Retrieved from:[Link]

  • [3] ResearchGate. Synthesis and anti-inflammatory activity of 1-4-dihydropyridines. Retrieved from:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Diperdipine Hydrochloride

This guide provides essential, immediate safety and logistical information for the proper disposal of diperdipine hydrochloride. It is intended for researchers, scientists, and drug development professionals who handle t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of diperdipine hydrochloride. It is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Understanding Diperdipine Hydrochloride and Its Associated Hazards

Diperdipine is a chemical compound with the molecular formula C24H31N3O6[1]. As a hydrochloride salt, it is crucial to handle it with a clear understanding of its potential hazards to both personnel and the environment. The primary risks associated with similar compounds include:

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Can cause irritation upon contact.

  • Combustibility: May be a combustible liquid.

Given these potential hazards, improper disposal can lead to environmental contamination and pose a risk to human health. It is imperative to follow a structured and regulated disposal process.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste, particularly pharmaceutical compounds, is governed by strict federal and local regulations. The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment[2].

Key regulatory points to consider include:

  • Prohibition of Sewering: The EPA's Final Pharmaceutical Rule explicitly prohibits the disposal of hazardous waste pharmaceuticals down sinks or drains[3][4][5]. This is to prevent the contamination of waterways and potential harm to aquatic life[4][6].

  • Hazardous Waste Classification: Depending on its characteristics and concentration, diperdipine hydrochloride waste may be classified as hazardous. It is the responsibility of the waste generator (the laboratory) to make this determination.

  • Employee Training: OSHA requires that all personnel handling hazardous waste receive appropriate training on identification, safe handling, and emergency procedures[7][8][9].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling diperdipine hydrochloride for any purpose, including disposal, it is essential to be equipped with the proper Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation[10].
Eye Protection Safety goggles with side-shields or a face shieldTo protect against splashes and accidental eye contact[11].
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or if there is a risk of generating dust or aerosols[10][11].To prevent inhalation of the compound.
Step-by-Step Disposal Procedures

The appropriate disposal method for diperdipine hydrochloride depends on the nature and quantity of the waste.

  • Do NOT wash down the drain.

  • Segregate the waste: Keep diperdipine hydrochloride waste separate from other chemical waste streams to avoid unintended reactions.

  • Containerize properly:

    • Place the solid compound in a clearly labeled, sealed, and compatible waste container. The label should include "Hazardous Waste," the chemical name ("Diperdipine Hydrochloride"), and the associated hazards (e.g., "Toxic," "Irritant").

    • Use a container that is in good condition and will not leak.

  • Arrange for professional disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to collect and dispose of the waste in accordance with all federal, state, and local regulations. Hazardous pharmaceutical waste must be incinerated at a permitted facility[5].

  • Segregate: Place all materials that have come into contact with diperdipine hydrochloride into a designated hazardous waste container.

  • Containerize: Use a labeled, sealed plastic bag or another appropriate container for solid waste. The label should clearly indicate that the contents are contaminated with diperdipine hydrochloride.

  • Dispose as hazardous waste: This contaminated solid waste should be disposed of through your institution's hazardous waste program.

In the event of a small spill, follow these steps to ensure safety and proper cleanup:

  • Ensure safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Wear appropriate PPE.

  • Contain the spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to cover the spill. Do not use combustible materials like paper towels to absorb a liquid spill.

  • Collect the waste: Carefully scoop the absorbed material and any remaining solid into a labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report the spill: Report the incident to your supervisor and EHS department, following your institution's protocols.

Emergency Preparedness

A comprehensive health and safety plan should be in place, outlining procedures for emergencies such as larger spills or accidental exposure[7].

  • In case of skin contact: Wash the affected area thoroughly with soap and water[10].

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[10].

  • If swallowed: Seek immediate medical attention. Do NOT induce vomiting[10].

  • If inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention[10].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of diperdipine hydrochloride.

G Start Diperdipine Hydrochloride Waste Generated WasteType Identify Waste Type Start->WasteType PureCompound Unused/Expired Compound WasteType->PureCompound Pure Contaminated Contaminated Materials (Gloves, Glassware, etc.) WasteType->Contaminated Contaminated Spill Spill Residue WasteType->Spill Spill Segregate Segregate from Other Waste Streams PureCompound->Segregate Contaminated->Segregate Spill->Segregate Containerize Properly Labeled & Sealed Hazardous Waste Container Segregate->Containerize EHS Contact EHS for Pickup Containerize->EHS Disposal Incineration at a Permitted Facility EHS->Disposal

Caption: Workflow for the safe disposal of diperdipine hydrochloride waste.

Conclusion: A Commitment to Safety and Environmental Stewardship

Proper disposal of diperdipine hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, which are rooted in established regulatory standards and scientific best practices, you contribute to a safer and more sustainable research environment. Always consult your institution's specific protocols and your EHS department for guidance.

References

  • Diperdipine | C24H31N6 | CID 130588 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • SAFETY DATA SHEET 123310-Nicardipine hydrochloride, USP. (2019, November 16). DC Fine Chemicals. Retrieved from [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. Retrieved from [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. (2015, September 25). Regulations.gov. Retrieved from [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services. Retrieved from [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment (AHE). Retrieved from [Link]

  • OSHA Rules for Chemical Hazards. (2026, March 12). DuraLabel. Retrieved from [Link]

  • Nicardipine Hydrochloride | C26H30ClN3O6 | CID 41114 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Safety data sheet. (2014, February 28). British Pharmacopoeia. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Prioritizing Environmental Risk of Prescription Pharmaceuticals. (2012, June 1). National Center for Biotechnology Information. Retrieved from [Link]

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